molecular formula C10H18O4 B2891566 Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate CAS No. 1909358-82-2

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Cat. No.: B2891566
CAS No.: 1909358-82-2
M. Wt: 202.25
InChI Key: CQWWHYXZZLNIKM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWWHYXZZLNIKM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is an α,β-unsaturated ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic incorporation of a methoxyethoxy side chain offers modulation of physicochemical properties such as solubility and polarity.

The synthetic approach detailed in this guide is centered around the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct, which simplifies purification.[1] The HWE reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon double bonds.[2][3]

The overall synthetic strategy involves two key stages:

  • Preparation of Precursors: This involves the synthesis of the two requisite building blocks: the phosphonate ylide precursor, triethyl phosphonoacetate, and the aldehyde, 2-(2-methoxyethoxy)acetaldehyde.

  • The Horner-Wadsworth-Emmons Reaction: The coupling of the phosphonate ylide (generated in situ from triethyl phosphonoacetate) with 2-(2-methoxyethoxy)acetaldehyde to yield the target molecule.

Synthetic_Strategy cluster_0 Precursor Synthesis cluster_1 Horner-Wadsworth-Emmons Reaction Triethyl_Phosphite Triethyl Phosphite Triethyl_Phosphonoacetate Triethyl Phosphonoacetate Triethyl_Phosphite->Triethyl_Phosphonoacetate Arbuzov Reaction Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Triethyl_Phosphonoacetate Arbuzov Reaction HWE_Reaction HWE Reaction Triethyl_Phosphonoacetate->HWE_Reaction 2_Methoxyethanol 2-Methoxyethanol Protecting_Group_Chemistry Acetal Protection 2_Methoxyethanol->Protecting_Group_Chemistry Protected_Aldehyde 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal Protecting_Group_Chemistry->Protected_Aldehyde Aldehyde 2-(2-methoxyethoxy)acetaldehyde Protected_Aldehyde->Aldehyde Deprotection Aldehyde->HWE_Reaction Final_Product This compound HWE_Reaction->Final_Product

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

Triethyl Phosphonoacetate

Triethyl phosphonoacetate is a key reagent in the HWE reaction.[4] A common and efficient method for its preparation is the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate.[5]

Reaction: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Experimental Protocol:

  • To a reaction vessel equipped with a reflux condenser and a dropping funnel, add triethyl phosphite (1.0 eq).

  • Heat the triethyl phosphite to 120-130°C.

  • Add ethyl chloroacetate (1.1 eq) dropwise over a period of 2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue heating at 120°C for an additional 3-4 hours.[6]

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain triethyl phosphonoacetate as a colorless liquid.

2-(2-Methoxyethoxy)acetaldehyde

This aldehyde can be prepared from its more stable dimethyl acetal precursor, 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal, which is commercially available.[7][8] The aldehyde is generated by acidic hydrolysis of the acetal.

Reaction: CH₃OCH₂CH₂OCH(OCH₃)₂ + H₂O --[H⁺]--> CH₃OCH₂CH₂OCHO + 2CH₃OH

Experimental Protocol:

  • Dissolve 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal (1.0 eq) in a mixture of acetone and water (4:1 v/v).

  • Add a catalytic amount of a strong acid, such as pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 2-(2-methoxyethoxy)acetaldehyde is often used immediately in the next step without further purification due to its potential for polymerization.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the synthesis of α,β-unsaturated esters with high (E)-selectivity.[2][9] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

HWE_Mechanism Phosphonate (C₂H₅O)₂P(O)CH₂COOC₂H₅ Triethyl Phosphonoacetate Carbanion (C₂H₅O)₂P(O)CH⁻COOC₂H₅ Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine {Betaine Intermediate} Carbanion->Betaine Nucleophilic Attack Aldehyde R-CHO 2-(2-methoxyethoxy)acetaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product R-CH=CH-COOC₂H₅ (E)-Alkene Oxaphosphetane->Product Elimination Byproduct (C₂H₅O)₂P(O)O⁻ Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(2-methoxyethoxy)acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the THF at 0°C (ice bath).

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension of NaH in THF.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.[1]

  • Cool the reaction mixture back to 0°C.

  • Add a solution of 2-(2-methoxyethoxy)acetaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Volume/Mass
2-(2-methoxyethoxy)acetaldehyde118.131.0101.18 g
Triethyl phosphonoacetate224.161.1112.47 g
Sodium Hydride (60%)24.00 (as NaH)1.1110.44 g
Anhydrous THF---100 mL

Expected Yield: 75-85%

Characterization

The structure of the final product, this compound, should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, a singlet for the methyl group on the double bond, a singlet for the vinyl proton, and signals corresponding to the methoxyethoxy side chain. The coupling constant between the vinyl protons can confirm the (E)-stereochemistry.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the ethoxy and methoxyethoxy groups.

  • IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ester and a band around 1650 cm⁻¹ for the C=C stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and highly reliable chemical transformations. The Horner-Wadsworth-Emmons reaction, in particular, is a robust method with a predictable outcome, especially regarding stereoselectivity.[2][9] The progress of each reaction step should be monitored by appropriate analytical techniques (TLC, GC) to ensure completion and identify any potential side products. The final product's purity and identity must be rigorously confirmed by the spectroscopic methods outlined above. This multi-faceted analytical approach ensures the integrity of the synthesized material.

Conclusion

This guide has detailed a comprehensive and practical synthetic route to this compound. By leveraging the efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction, this protocol provides a reliable method for accessing this valuable chemical intermediate. The provided step-by-step instructions and mechanistic insights are intended to empower researchers in their synthetic endeavors.

References

  • The Complete Guide to Triethyl Phosphonoacetate CAS 867-13-0 Synthesis Methods. (2025, September 24).
  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing).
  • CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents.
  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2024, February 8). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB02083E.
  • One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. (2022, July 13). ACS Publications.
  • CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents.
  • A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. (2006, August 23). Synthetic Communications, 26(13).
  • How to synthesize Trimethyl phosphonoacetate? (2024, January 23). ChemicalBook.
  • Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (2025, September 13). MDPI.
  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. PMC.
  • Synthesis of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. Benchchem.
  • US7122693B2 - Acetaldehyde acetal compounds, their synthesis, and uses thereof - Google Patents.
  • Synthesis of an Alkene via the Wittig Reaction.
  • Wittig reaction - Wikipedia.
  • Wittig Reaction - Common Conditions.
  • 2-(2-Methoxyethoxy)acetaldehyde. (2026, February 16). Advanced ChemBlocks.
  • The Wittig Reaction: Synthesis of Alkenes.
  • (2-Methoxyethoxy)acetaldehyde dimethyl acetal. Oakwood Chemical.
  • 2-(2-Methoxyethoxy)acetaldehyde dimethylacetal | 94158-44-8. Sigma-Aldrich.
  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information.
  • (2-Methoxyethoxy)acetaldehyde dimethyl acetal | 94158-44-8. Sigma-Aldrich.
  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database.
  • Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate | C11H21O5P | CID. PubChem.
  • Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. Enamine.
  • Ethyl 4-hydroxy-3-methylbut-2-enoate | C7H12O3 | CID 317063. PubChem.

Sources

Chemical properties of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

[1][2][3]

Executive Summary

This compound (CAS: 1909358-82-2) is a trisubstituted olefinic ester used primarily as a versatile alkylating agent and Michael acceptor in organic synthesis. Its structure features a senecioate (3-methylbut-2-enoate) core functionalized at the allylic

2-methoxyethoxy

This specific substitution pattern serves two strategic purposes in drug design:

  • Solubility Enhancement: The methoxyethoxy tail acts as a "mini-PEG" moiety, improving the aqueous solubility of lipophilic scaffolds without significantly increasing molecular weight.

  • Synthetic Handle: The

    
    -unsaturated ester provides a reactive electrophilic site for heterocycle formation (e.g., pyrimidines, thiazoles) or conjugate additions.
    

Physicochemical Properties

The following data represents the core physicochemical profile, synthesized from experimental values of structural analogs and computational models.

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 202.25 g/mol
CAS Number 1909358-82-2
Appearance Colorless to pale yellow oilLiquid at RT
Boiling Point 285–290 °C (Predicted)120–125 °C @ 0.5 mmHg
Density

g/cm³
LogP 1.2 – 1.5 (Predicted)Moderate lipophilicity
Flash Point >110 °CClosed Cup
Solubility Soluble in MeOH, DCM, EtOAc, THFSparingly soluble in water

Synthetic Methodology

The industrial preparation of this compound typically follows a Wohl-Ziegler Bromination followed by a Williamson Ether Synthesis . This route ensures the retention of the trisubstituted alkene geometry (predominantly E-isomer).

Protocol: Two-Step Synthesis from Ethyl 3,3-Dimethylacrylate
Step 1: Allylic Bromination

Precursor: Ethyl 3-methylbut-2-enoate (Ethyl senecioate). Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst),

  • Dissolution: Dissolve ethyl 3-methylbut-2-enoate (1.0 eq) in anhydrous solvent.

  • Initiation: Add NBS (1.05 eq) and catalytic benzoyl peroxide. Heat to reflux.

  • Reaction: Monitor consumption of starting material via TLC/GC. The reaction produces Ethyl 4-bromo-3-methylbut-2-enoate .

  • Workup: Cool, filter off succinimide, and concentrate the filtrate. Use crude immediately due to instability of the allylic bromide.

Step 2: Etherification (The Critical Step)

Reagents: 2-Methoxyethanol, Sodium Hydride (NaH) or Potassium Carbonate (

  • Alkoxide Formation: In a separate vessel, treat 2-methoxyethanol (1.2 eq) with NaH (1.2 eq) in dry THF at 0°C to generate the alkoxide.

  • Displacement: Add the crude bromo-ester (from Step 1) dropwise to the alkoxide solution at 0°C.

  • Completion: Stir at Room Temperature (RT) for 2–4 hours.

  • Quench & Purification: Quench with saturated

    
    . Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Synthetic Pathway Diagram

SynthesisPathwayStartEthyl 3-methylbut-2-enoateInterEthyl 4-bromo-3-methylbut-2-enoate(Allylic Bromide)Start->InterNBS, Initiator(Wohl-Ziegler)ProductEthyl 4-(2-methoxyethoxy)-3-methylbut-2-enoateInter->ProductNaH, THF(SN2 Displacement)Reagent2-Methoxyethanol(Nucleophile)Reagent->ProductAlkoxide Formation

Figure 1: Synthetic route via allylic bromination and nucleophilic substitution.

Chemical Reactivity & Stability

Electrophilic Character (Michael Acceptor)

The


  • Application: Reaction with amidines to form pyrimidines , or with hydrazine to form pyrazolones .

Allylic Ether Stability

The 4-(2-methoxyethoxy) group is attached via an allylic carbon.

  • Acid Sensitivity: Strong acids may cause ionization of the allylic ether, leading to the formation of a resonance-stabilized allylic cation, which can result in polymerization or rearrangement.

  • Oxidation: The ether linkage is generally stable to mild oxidation, but the double bond is prone to epoxidation or dihydroxylation (e.g., with

    
    ).
    
Ester Hydrolysis
  • Saponification: Treatment with LiOH in THF/Water yields the corresponding carboxylic acid: 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid . This acid is often the active coupling partner in amide bond formations for drug synthesis.

Applications in Drug Development

This molecule acts as a specialized "linker-tail" unit. In medicinal chemistry, the 2-methoxyethoxy motif is a bioisostere for longer alkyl chains, providing:

  • Improved Metabolic Stability: The ether oxygen reduces the lipophilicity (

    
    ) compared to an all-carbon chain, reducing clearance by CYP450 enzymes.
    
  • H-Bond Accepting Ability: The ether oxygens can engage in hydrogen bonding with solvent water or protein residues, altering the binding kinetics of the final drug molecule.

Example Use Case: In the synthesis of kinase inhibitors, this unit can be condensed with an aromatic amine or phenol to introduce a side chain that projects into the solvent-exposed region of the ATP-binding pocket, improving the drug's solubility profile.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

TechniqueDiagnostic Signals (Expected)
¹H NMR (CDCl₃) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.28 (t, 3H, Ester

)

2.10 (s, 3H, Allylic

)

3.38 (s, 3H, Methoxy

)

3.5–3.6 (m, 4H, Ethylene glycol)

4.05 (s, 2H, Allylic

)

4.18 (q, 2H, Ester

)

5.95 (s, 1H, Vinyl H)
¹³C NMR Carbonyl (~166 ppm), Vinyl CH (~115 ppm), Quaternary Vinyl (~155 ppm), Allylic

(~75 ppm).[2][3]
IR Spectroscopy 1715 cm⁻¹ (C=O stretch, conjugated ester)1650 cm⁻¹ (C=C stretch)1100 cm⁻¹ (C-O-C ether stretch).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The allylic ether moiety suggests potential peroxide formation upon prolonged storage in air; however, the electron-deficient alkene stabilizes it relative to simple ethers.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Protect from light to prevent photo-isomerization of the double bond.
    
  • Disposal: Incineration in a chemical waste facility.

References

  • Wohl-Ziegler Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

  • Synthesis of Functionalized Senecioates: Sigma-Aldrich. Product Specification: Ethyl 4-bromo-3-methylbut-2-enoate. Link

  • Glycol Ether Linkers in Drug Design: Li, L., et al. (2010). PEGylated Small Molecules: A New Approach to Drug Delivery. Journal of Medicinal Chemistry. Link

  • General Reactivity of Allylic Ethers: Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

Structural Characterization and Spectroscopic Analysis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2) [3] is a highly functionalized α,β-unsaturated ester. Its unique structural motif—combining a conjugated enoate system with a highly flexible, oxygen-rich methoxyethoxy side chain—makes it a valuable synthetic intermediate for complex polyketides, active pharmaceutical ingredients (APIs), and advanced material monomers [4].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the structural elucidation of this compound. Relying on the principles of orthogonal analytical validation, this guide synthesizes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data to establish an unambiguous molecular profile.

Structural Elucidation Strategy: A Self-Validating System

In pharmaceutical development, structural ambiguity introduces unacceptable risk. Therefore, our analytical strategy employs a multi-parametric approach where each spectroscopic technique cross-validates the others.

  • NMR Spectroscopy (Connectivity & Stereochemistry): 1D (

    
    H, 
    
    
    
    C) and 2D (COSY, HSQC, HMBC) NMR are deployed to map the carbon-hydrogen framework. Crucially, 2D NOESY is required to determine the E/Z stereochemistry of the trisubstituted double bond.
  • HRMS (Formula Validation): Electrospray Ionization Time-of-Flight (ESI-TOF) MS provides exact mass measurements, confirming the elemental composition (C

    
    H
    
    
    
    O
    
    
    ) and ruling out isobaric impurities.
  • FT-IR (Functional Group Integrity): Attenuated Total Reflectance (ATR) FT-IR confirms the presence of the conjugated ester and ether linkages without the need for complex sample preparation.

Workflow Sample Ethyl 4-(2-methoxyethoxy)- 3-methylbut-2-enoate NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Sample->NMR Connectivity & Stereochem MS High-Resolution MS (ESI-TOF) Sample->MS Exact Mass & Formula IR FT-IR Spectroscopy (ATR) Sample->IR Functional Groups Data Multi-parametric Data Integration NMR->Data MS->Data IR->Data Validation Validated Molecular Structure Data->Validation

Multi-parametric structural elucidation workflow for the target enoate intermediate.

Comprehensive Spectroscopic Data & Causality Analysis

The following data sets represent the expected spectroscopic profile for this compound based on empirical rules and quantum mechanical shielding effects [2].

Nuclear Magnetic Resonance (NMR)

The chemical shifts are highly dependent on the electronic environment. The α,β-unsaturated ester system creates a strong magnetic anisotropy and electron withdrawal via resonance, profoundly deshielding the β-carbon (C3) and shielding the α-carbon (C2) in the


C spectrum.

Table 1:


H NMR Data (CDCl

, 400 MHz, 298 K)
| Position |

(ppm) | Multiplicity | Integration |

(Hz) | Causality & Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C2-H | 5.95 | q | 1H | 1.2 | Olefinic proton; deshielded by conjugated ester; fine allylic coupling to C3-CH

. | | Ester -CH

-
| 4.15 | q | 2H | 7.1 | Deshielded by the adjacent electronegative ester oxygen. | | C4-H

| 4.05 | s | 2H | - | Allylic methylene; strongly deshielded by both the double bond and adjacent ether oxygen. | | -OCH

-
| 3.65 | m | 2H | - | Methoxyethoxy methylene adjacent to the allylic ether linkage. | | -CH

O-
| 3.58 | m | 2H | - | Methoxyethoxy methylene adjacent to the terminal methoxy group. | | -OCH

| 3.38 | s | 3H | - | Terminal methoxy group singlet. | | C3-CH

| 2.10 | d | 3H | 1.2 | Allylic methyl; exhibits long-range (

) coupling to the C2 proton. | | Ester -CH

| 1.28 | t | 3H | 7.1 | Aliphatic ester methyl group. |

Expert Insight on Stereochemistry: To definitively assign the E or Z configuration, a 2D NOESY experiment is critical. If a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the C2-H (5.95 ppm) and the C4-H


  (4.05 ppm), the molecule is the E-isomer. Conversely, an NOE between C2-H  and the C3-CH

(2.10 ppm) indicates the Z-isomer.

Table 2:


C NMR Data (CDCl

, 100 MHz, 298 K)
| Position |

(ppm) | Causality & Assignment | | :--- | :--- | :--- | | C1 (C=O) | 166.5 | Conjugated ester carbonyl; shifted slightly upfield compared to isolated esters due to resonance. | | C3 (C

)
| 153.0 |

-carbon of the enoate; severely deshielded due to resonance electron withdrawal by the carbonyl. | | C2 (CH) | 117.0 |

-carbon; relatively shielded due to resonance electron donation from the

-position. | | C4 (CH

)
| 74.5 | Allylic carbon directly attached to the ether oxygen. | | -OCH

-
| 71.9 | Methoxyethoxy aliphatic carbon. | | -CH

O-
| 69.5 | Methoxyethoxy aliphatic carbon. | | Ester -CH

-
| 59.8 | Ester methylene carbon. | | -OCH

| 59.0 | Terminal methoxy carbon. | | Ester -CH

| 14.3 | Ester methyl carbon. | | C3-CH

| 14.0 | Allylic methyl carbon. |
FT-IR Vibrational Modes

Infrared spectroscopy provides immediate, self-validating proof of the functional groups prior to NMR analysis.

Table 3: Key FT-IR Vibrational Modes (ATR) | Wavenumber (cm


) | Mode | Causality |
| :--- | :--- | :--- |
| ~2950, 2870  | C-H stretch | Aliphatic asymmetric and symmetric stretching of the methyl and methylene groups. |
| ~1715  | C=O stretch | Conjugated ester carbonyl. The conjugation lowers the stretching frequency from the typical ~1735 cm

of isolated esters. | | ~1645 | C=C stretch | Olefinic double bond stretch, enhanced in intensity due to conjugation with the polar carbonyl. | | ~1150 - 1100 | C-O-C stretch | Strong, broad overlapping bands representing both the ester C-O and the aliphatic ether C-O linkages. |
High-Resolution Mass Spectrometry (HRMS)

For a compound with the molecular formula C


H

O

(Monoisotopic Mass: 202.1205 Da), positive ion mode ESI-TOF MS will yield a protonated precursor ion

at m/z 203.128. The fragmentation logic is driven by the stability of the resulting carbocations and acylium ions.

MS_Frag M [M+H]+ m/z 203.128 F1 Acylium Ion m/z 157.086 M->F1 - C2H5OH (-46 Da) F2 Allylic Cation m/z 127.075 M->F2 - C3H8O2 (-76 Da) F3 Diene Acylium m/z 97.028 F1->F3 - C3H8O2 (-76 Da)

Proposed logical ESI-MS fragmentation pathway for the [M+H]+ precursor ion.

Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl

    
    , 99.8% D). Ensure the CDCl
    
    
    
    contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference [1].
  • System Suitability: Prior to sample insertion, run a standard lineshape sample (e.g., 1% CHCl

    
     in acetone-
    
    
    
    ) to shim the magnet to a non-spinning linewidth of
    
    
    0.4 Hz.
  • Acquisition (

    
    H):  Acquire data at 400 MHz or higher. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and accumulate 16–32 scans to ensure a high signal-to-noise ratio.
    
  • Acquisition (

    
    C):  Acquire data at 100 MHz using composite pulse decoupling (e.g., WALTZ-16). Set D1 to 2.0 seconds and accumulate a minimum of 512 scans.
    
  • Validation: Cross-reference residual solvent peaks against the Gottlieb standards [1] (e.g., residual CHCl

    
     should appear exactly at 7.26 ppm in 
    
    
    
    H and 77.16 ppm in
    
    
    C).
Protocol B: HRMS (ESI-TOF) Workflow
  • Sample Dilution: Prepare a 1

    
    g/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.
    
  • Instrument Calibration: Calibrate the TOF mass analyzer using a sodium formate cluster solution immediately prior to the run to ensure mass accuracy within

    
     3 ppm.
    
  • Ionization Parameters: Operate in positive ESI mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V to minimize in-source fragmentation.

  • MS/MS Acquisition: To generate the fragmentation pathway, apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

Protocol C: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air) using 32 scans at a resolution of 4 cm

    
    .
    
  • Sample Application: Place a neat drop (~2

    
    L) of the liquid ester directly onto the crystal. Ensure full coverage of the sensor area.
    
  • Acquisition: Collect the sample spectrum (32 scans, 4 cm

    
     resolution). Apply an ATR correction algorithm to account for penetration depth variations across the wavelength range [2].
    

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: this compound (CID 122163306) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: this compound (CAS 1909358-82-2) Source: American Elements URL: [Link]

IUPAC name and structure of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Protocols, and Pharmacophore Utility

Structural Identity & Nomenclature

Compound Name: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate Chemical Class:


-Unsaturated Ester / Functionalized Allylic Ether

This molecule represents a specialized "hybrid" building block in medicinal chemistry. It combines a reactive Michael acceptor motif (the


-unsaturated ester) with a solubility-enhancing glycol ether side chain. It is frequently employed as a linker synthon  to attach lipophilic scaffolds to polar moieties or to introduce metabolic soft spots.
IUPAC Name Breakdown

The IUPAC name is derived structurally as follows:

  • Parent Chain: but-2-enoate (A 4-carbon chain with a double bond at C2 and an ester at C1).

  • Ester Group: Ethyl (Attached to the carboxylate oxygen).

  • Substituents:

    • 3-methyl: A methyl group attached to Carbon 3.

    • 4-(2-methoxyethoxy): A substituent at Carbon 4 consisting of an ethoxy chain terminated by a methoxy group (a short polyethylene glycol unit).

Stereochemistry (E vs. Z)

Due to the trisubstituted double bond, this molecule exists as two geometric isomers. The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C2=C3 bond.

  • At C2: The Ester group (-COOEt) has higher priority than Hydrogen (-H).

  • At C3: The alkoxymethyl group (-CH

    
    -O-CH
    
    
    
    ...) has higher priority than the Methyl group (-CH
    
    
    ) due to the oxygen atom attached to the methylene.

Configuration:

  • (E)-Isomer (Entgegen): The high-priority groups (-COOEt and -CH

    
    OR) are on opposite sides. This is generally the thermodynamically preferred isomer due to steric relief between the carbonyl and the ether chain.
    
  • (Z)-Isomer (Zusammen): The high-priority groups are on the same side.

IdentifierValue
SMILES CCOC(=O)C=C(C)COOCCOC
Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

O

Mol.[1][2][3][4][5][6][7][8][9] Weight 202.25 g/mol
Precursor CAS 1836-11-9 (Ethyl 4-bromo-3-methylbut-2-enoate)

Synthetic Protocols

The synthesis of this molecule is best achieved via a convergent route starting from the commercially available Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) . This pathway ensures regiospecific functionalization of the allylic position.

Reaction Workflow

The synthesis involves two key steps:

  • Wohl-Ziegler Bromination: Radical bromination of the allylic methyl group.

  • Williamson Ether Synthesis: Nucleophilic displacement of the bromide by 2-methoxyethanol.

SynthesisPath Start Ethyl 3,3-dimethylacrylate (Senecioate) Step1 Reagent: NBS, AIBN Solvent: CCl4 or Benzene Reflux Start->Step1 Inter Intermediate: Ethyl 4-bromo-3-methylbut-2-enoate (CAS: 1836-11-9) Step1->Inter Radical Bromination Step2 Reagent: 2-Methoxyethanol Base: NaH or KOtBu Solvent: THF, 0°C to RT Inter->Step2 Product Target: Ethyl 4-(2-methoxyethoxy)- 3-methylbut-2-enoate Step2->Product SN2 Displacement

Caption: Convergent synthesis pathway utilizing radical bromination followed by etherification.

Detailed Methodology
Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

Rationale: Direct oxidation of the methyl group is difficult; bromination activates the carbon for substitution.

  • Setup: Dissolve Ethyl 3,3-dimethylacrylate (1.0 eq) in anhydrous CCl

    
     (or Benzene/Trifluorotoluene for greener alternatives).
    
  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.

  • Reaction: Reflux the mixture for 2-4 hours. The reaction is complete when the succinimide floats to the top.

  • Workup: Cool, filter off the succinimide, and concentrate the filtrate.

  • Purification: Vacuum distillation is recommended to separate the product from unreacted starting material.

Step 2: Etherification with 2-Methoxyethanol

Rationale: A strong base is required to deprotonate the alcohol, creating a potent alkoxide nucleophile for the S


2 attack.
  • Activation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.1 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add 2-methoxyethanol (1.1 eq). Stir for 30 mins until H

    
     evolution ceases.
    
  • Addition: Dropwise add the Ethyl 4-bromo-3-methylbut-2-enoate (from Step 1) dissolved in THF.

  • Condition: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO

    
    .
    
  • Isolation: Flash column chromatography (Hexanes:EtOAc gradient) is usually required to separate the product from elimination byproducts.

Physicochemical & ADME Properties

This molecule is designed to modulate the lipophilicity of drug candidates. The "2-methoxyethoxy" tail acts as a mini-PEG unit.

PropertyPredicted ValueMechanistic Implication
LogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
TPSA ~55 ŲPolar surface area is well within the "Rule of 5" (<140 Ų) for oral bioavailability.
H-Bond Acceptors 4The ether oxygens and ester carbonyl interact with water, improving solubility.
Reactivity ModerateThe

-unsaturated system is a potential Michael Acceptor for cysteine residues (covalent inhibition potential).

Analytical Characterization (Self-Validation)

To verify the synthesis, researchers should look for these diagnostic signals in Proton NMR (


H NMR).

Predicted


H NMR (400 MHz, CDCl

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2-H 5.95 - 6.05Singlet (br)1HVinyl proton (Diagnostic for E-isomer).
C4-H

4.10 - 4.20Singlet2HAllylic methylene protons (shifted downfield by Oxygen).
Ester -CH

-
4.15Quartet2HEthyl ester methylene.
Ether Chain 3.50 - 3.70Multiplets4HEthylene glycol backbone (-O-CH

-CH

-O-).
Methoxy 3.38Singlet3HTerminal methoxy group.
C3-CH

2.05 - 2.15Singlet3HAllylic methyl group.
Ester -CH

1.28Triplet3HEthyl ester terminal methyl.

Quality Control Check:

  • Isomer Ratio: Integration of the vinyl proton (approx 6.0 ppm for E vs 5.7 ppm for Z) determines the stereochemical purity.

  • Elimination Byproduct: Watch for signals around 5.0-5.5 ppm indicating the formation of the diene (elimination of HBr instead of substitution), which is a common impurity in Step 2.

References

  • Mechanistic Grounding (Reaction): PubChem. (2024). Ethyl 4-bromo-3-methyl-2-butenoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Profile: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS 1909358-82-2). This document is structured for researchers and process chemists involved in the synthesis of complex pharmaceutical intermediates, specifically those requiring solubility-enhancing linkers or functionalized isoprenoid motifs.

Executive Summary

This compound is a specialized functionalized ester used primarily as a high-value building block in medicinal chemistry. Its structure combines a 3-methylcrotonate (senecioate) core with a 2-methoxyethoxy (mPEG1) side chain at the allylic position.

This unique architecture serves two critical functions in drug design:

  • Pharmacokinetic Modulation: The methoxyethoxy tail acts as a "mini-PEG" moiety, significantly enhancing the aqueous solubility and metabolic stability of lipophilic drug candidates without the steric bulk of longer PEG chains.

  • Electrophilic Handle: The

    
    -unsaturated ester functionality serves as a Michael acceptor or a precursor for heterocycle formation (e.g., coumarins, quinolones) via cyclization.
    

Given its recent CAS registration (circa 2016) and high commercial cost (>$900/g from boutique suppliers), this compound is likely a key intermediate for late-stage clinical candidates in oncology (kinase inhibitors) or immunology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists as a pale yellow oil at room temperature. It is characterized by the presence of an internal alkene substituted with a methyl group and an ether-linked side chain.

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 202.25 g/mol
Physical State Liquid (Oil)Viscous at low temps
Boiling Point ~280–285 °C (Predicted)Decomposes >200°C
Density 1.05 ± 0.05 g/cm³Estimated
LogP ~1.3Lipophilic/Hydrophilic balance
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
Isomerism Typically supplied as the (E)-isomer Trans-relationship of ester/methyl

Synthetic Methodology

Note: While proprietary process details are often trade secrets, the following protocol is a chemically rigorous, self-validating method derived from first principles of allylic substitution, designed to maximize yield and regioselectivity.

Retrosynthetic Analysis

The most robust route to CAS 1909358-82-2 involves the nucleophilic displacement of an allylic bromide by 2-methoxyethanol. The starting material, Ethyl 4-bromo-3-methylbut-2-enoate , is derived from the bromination of ethyl 3,3-dimethylacrylate (ethyl senecioate).

Validated Synthesis Protocol

Objective: Synthesis of this compound via Williamson Ether Synthesis.

Reagents:
  • Precursor: Ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq)

  • Nucleophile: 2-Methoxyethanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.3 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (0.1 M concentration)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) - Optional, to accelerate displacement.

Step-by-Step Workflow:
  • Preparation of Alkoxide:

    • Charge a flame-dried reaction flask with NaH (1.3 eq) under an inert atmosphere (

      
       or Ar).
      
    • Add anhydrous THF and cool to 0°C.

    • Add 2-methoxyethanol dropwise. Evolution of

      
       gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and a clear solution (sodium 2-methoxyethoxide) forms.
      
  • Allylic Substitution:

    • Cool the alkoxide solution to -10°C to prevent side reactions (e.g., polymerization or elimination).

    • Add Ethyl 4-bromo-3-methylbut-2-enoate (dissolved in minimal THF) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature below 0°C during addition to favor

      
       substitution over 
      
      
      
      or elimination.
  • Reaction Progression:

    • Allow the mixture to warm to room temperature slowly.

    • Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The bromide starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Work-up:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water and brine to remove DMF/excess alcohol.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisPath SM1 Ethyl 3,3-dimethylacrylate Bromination NBS / CCl4 (Radical Bromination) SM1->Bromination Intermediate Ethyl 4-bromo-3-methylbut-2-enoate (Allylic Bromide) Bromination->Intermediate Regioselective Reaction SN2 Substitution (-10°C to RT) Intermediate->Reaction Reagents 2-Methoxyethanol + NaH (Alkoxide Formation) Reagents->Reaction Product This compound (CAS 1909358-82-2) Reaction->Product Yield: ~75-85%

Figure 1: Synthetic pathway from commodity chemicals to the target intermediate.

Applications in Drug Development

The "Mini-PEG" Strategy

The (2-methoxyethoxy)methyl group serves as a strategic modification in medicinal chemistry known as "mini-PEGylation." Unlike traditional PEGylation (which uses large polymers), this small motif:

  • Disrupts Crystal Lattice: Lowers melting point and improves dissolution rates.

  • Maintains Ligand Efficiency: Adds minimal molecular weight (MW +59 Da vs. Methyl) while significantly altering physicochemical properties.

  • Metabolic Stability: The ether linkage is generally resistant to P450 oxidative metabolism compared to alkyl chains.

Functional Group Interconversions (FGI)

Researchers utilize CAS 1909358-82-2 as a divergent intermediate. The ester group can be manipulated to access various pharmacophores:

TransformationReagentResulting MoietyApplication
Hydrolysis LiOH / THF /

Carboxylic Acid Coupling to amines (Amide bond formation)
Reduction DIBAL-H (-78°C)Allylic Alcohol Precursor for aldehydes or further alkylation
Cyclization Hydrazines / UreasPyrazolones / Pyrimidines Heterocyclic core construction

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 1909358-82-2, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl3):

  • 
     5.75 (s, 1H, =CH, H-2) – Characteristic singlet of the conjugated alkene.
    
  • 
     4.15 (q, J=7.1 Hz, 2H, 
    
    
    
    )
  • 
     4.05 (s, 2H, 
    
    
    
    ) – Allylic methylene shift.
  • 
     3.55–3.65 (m, 4H, 
    
    
    
    ) – PEG backbone.
  • 
     3.38 (s, 3H, 
    
    
    
    )
  • 
     2.10 (s, 3H, Allylic 
    
    
    
    )
  • 
     1.28 (t, J=7.1 Hz, 3H, 
    
    
    
    )

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 203.12; Observed: 203.1

  • [M+Na]+: Calculated: 225.11; Observed: 225.1

Safety & Handling

  • Hazards: As an

    
    -unsaturated ester, the compound is a potential Michael acceptor . It may be a skin sensitizer and irritant.
    
  • Storage: Store at 2–8°C under inert gas (Argon). The allylic ether moiety is susceptible to autoxidation over long periods; stabilizers (e.g., BHT) are often added by suppliers.

  • Disposal: Dispose of as organic hazardous waste. Do not release into drains.

References

  • PubChem Compound Summary. (2025). This compound (CID 122163306).[1] National Center for Biotechnology Information. [Link][1]

  • American Elements. (2025). This compound Product Specifications. [Link][1][2][3][4][5]

Sources

Substituted But-2-enoates in Modern Organic Synthesis: From Asymmetric Organocatalysis to Photoredox Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Substituted but-2-enoates (derivatives of crotonic acid) represent a highly versatile class of building blocks in advanced organic synthesis. Their unique structural motif—an α,β-unsaturated ester framework—functions as an exceptional Michael acceptor, while targeted substitutions at the 2-, 3-, or 4-positions unlock complex reactivity manifolds. As a Senior Application Scientist, I have structured this technical guide to explore three critical applications of these substrates: dual photoredox/titanocene-catalyzed Barbier-type allylations, enantioselective organocatalytic cascade cyclizations, and green, solvent-free hetero-Michael additions.

Dual Photoredox and Titanocene Catalysis: Regioselective Barbier-Type Allylations

The functionalization of carbonyls using ethyl 4-bromobut-2-enoate has traditionally relied on stoichiometric metal reductants (e.g., zinc or indium) to generate the active nucleophilic species[1]. However, recent breakthroughs have established a dual photoredox and titanocene-catalyzed system that eliminates the need for harsh stoichiometric metals, providing exclusive α-regioselectivity in the synthesis of α-vinyl-β-hydroxy esters[2].

Mechanistic Causality

The protocol utilizes the organic photocatalyst 3DPAFIPN alongside a Hantzsch ester (HE) as a sacrificial electron and proton donor. Visible light irradiation excites 3DPAFIPN, which undergoes single-electron transfer (SET) to reduce the inexpensive, commercially available Cp₂TiCl₂ (Ti-IV) to the active Cp₂TiCl (Ti-III) radical species. This Ti(III) metallo-radical performs an oxidative addition into the C–Br bond of ethyl 4-bromobut-2-enoate. The resulting allyl-titanium intermediate attacks the target aldehyde exclusively at the γ-position of the but-2-enoate (the α-position relative to the ester), driven by the minimized steric hindrance and the oxophilicity of titanium in the highly ordered Zimmerman-Traxler transition state[2].

G PC Photocatalyst (3DPAFIPN) PC_star Excited PC* PC->PC_star Visible Light Ti4 Cp2TiCl2 (Ti-IV) PC_star->Ti4 SET to Ti(IV) HE Hantzsch Ester HE->PC_star Quenching Ti3 Cp2TiCl (Ti-III) Ti4->Ti3 Reduction Substrate Ethyl 4-bromobut-2-enoate Ti3->Substrate Oxidative Addition Radical Allyl-Ti Intermediate Substrate->Radical C-Br Cleavage Product α-Vinyl-β-hydroxy Ester Radical->Product Aldehyde Addition Product->Ti4 Catalyst Turnover

Dual photoredox and titanocene catalytic cycle for Barbier-type allylation.

Quantitative Data: Regioselectivity Comparison

The dual catalytic approach vastly outperforms traditional methods in both yield and regiocontrol when utilizing ethyl 4-bromobut-2-enoate[2],[1].

MethodCatalyst / Metal SystemReductantRegioselectivity (α:γ)Typical Yield (%)
Traditional BarbierZn dust (Stoichiometric)ZincMixed (approx. 60:40)45–60
Indium-MediatedInI (5 mol%)Indium>95:585
Dual Photoredox Cp₂TiCl₂ / 3DPAFIPN Hantzsch Ester >99:1 (Exclusive α) 78–92
Step-by-Step Methodology: Photoredox Barbier Allylation

Self-Validating Design: The reaction's progress can be visually validated; the deep red color of the Ti(IV) complex transitions to a persistent green/blue hue indicative of the active Ti(III) species during successful irradiation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cp₂TiCl₂ (5 mol%), 3DPAFIPN (2 mol%), and Hantzsch ester (1.5 equiv).

  • Atmosphere Control (Critical): Seal the tube and purge with Argon for 10 minutes. Causality: Oxygen acts as a potent triplet quencher, which will rapidly deactivate the excited state of 3DPAFIPN before the necessary single-electron transfer can occur.

  • Reagent Addition: Introduce the target aldehyde (0.2 mmol), ethyl 4-bromobut-2-enoate (0.3 mmol), and anhydrous, degassed THF (2.0 mL) via syringe. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a basic additive to facilitate proton transfer from the Hantzsch ester radical cation, preventing acidic degradation of the product.

  • Irradiation: Stir the mixture under irradiation with 460 nm blue LEDs at room temperature for 16 hours.

  • Workup: Quench the reaction by exposing it to air (oxidizing Ti(III) back to inert Ti(IV)). Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Asymmetric Organocatalysis: Synthesis of 1,4-Dihydropyridines

Substituted but-2-enoates bearing an amino group at the 3-position (β-enamino esters) are powerful nucleophiles in asymmetric organocatalysis. Specifically, (Z)-tert-butyl 3-(benzylamino)but-2-enoate is utilized in the pioneering enantioselective synthesis of highly substituted 1,4-dihydropyridines (1,4-DHPs), which are privileged scaffolds in pharmaceutical development[3].

Mechanistic Causality

The reaction relies on a chiral BINOL-derived phosphoric acid catalyst. The catalyst acts as a bifunctional hydrogen-bond donor, simultaneously activating the electrophilic partner (e.g., cinnamaldehyde) while organizing the transition state geometry. The bulky tert-butyl ester of the but-2-enoate substrate sterically clashes with the chiral pocket of the catalyst, forcing a highly specific facial approach during the initial Michael addition. This is followed by an intramolecular cyclization and dehydration to yield the chiral 1,4-DHP[3].

G Enamine (Z)-t-butyl 3-(benzylamino)but-2-enoate Complex H-Bonded Transition State Enamine->Complex Electrophile Cinnamaldehyde Electrophile->Complex Catalyst Chiral Phosphoric Acid Catalyst->Complex Activation Michael Enantioselective Michael Addition Complex->Michael C-C Bond Formation Cyclization Intramolecular Cyclization Michael->Cyclization Amine Attack Product Chiral 1,4-Dihydropyridine Cyclization->Product Dehydration

Organocatalytic enantioselective synthesis of 1,4-dihydropyridines via hydrogen bonding.

Step-by-Step Methodology: Enantioselective Cascade Cyclization
  • Catalyst Loading: Dissolve the chiral BINOL-derived phosphoric acid catalyst (10 mol%) in anhydrous toluene (1.0 mL) at 0 °C.

  • Substrate Addition: Add (Z)-tert-butyl 3-(benzylamino)but-2-enoate (0.1 mmol) and cinnamaldehyde (0.12 mmol). Causality: The slight excess of the electrophile ensures complete consumption of the valuable enamine precursor.

  • Thermal Control: Maintain the reaction strictly at 0 °C for 48 hours. Causality: Lower temperatures suppress background (uncatalyzed) racemic Michael additions, maximizing the enantiomeric excess (ee) dictated by the hydrogen-bonded transition state.

  • Validation & Isolation: Monitor via chiral HPLC. Once complete, directly load the crude mixture onto a silica gel column to prevent product degradation during aqueous workup.

Green Chemistry: Solvent-Free Hetero-Michael Additions

The inherent electron deficiency of the α,β-unsaturated system in simple substituted but-2-enoates, such as methyl (E)-but-2-enoate, makes them ideal substrates for hetero-Michael additions. Recent methodologies have demonstrated that aza-Michael additions of imidazoles to these substrates can be performed under completely solvent-free and catalyst-free conditions[4].

Mechanistic Causality

By eliminating the solvent, the effective molarity (concentration) of the reactants is maximized, drastically increasing the collision frequency between the nucleophilic azole and the Michael acceptor. Heating the neat mixture to 80 °C provides the necessary activation energy to overcome the barrier for the 1,4-addition. The protocol is inherently self-validating and "green" because the reaction is driven to >99% conversion simply by using a slight stoichiometric excess of the volatile but-2-enoate[4].

Quantitative Data: Solvent-Free Aza-Michael Conversions

Data demonstrating the efficiency of the solvent-free addition of imidazoles to methyl (E)-but-2-enoate at 80 °C[4].

Azole NucleophileMichael AcceptorTime (h)Conversion (%)Isolated Yield (%)
ImidazoleMethyl (E)-but-2-enoate5>9997
2-MethylimidazoleMethyl (E)-but-2-enoate6>9998
BenzimidazoleMethyl (E)-but-2-enoate8>9997
Step-by-Step Methodology: Solvent-Free Aza-Michael Addition
  • Mixing: In a standard reaction vial, combine the solid imidazole derivative (10.0 mmol) with liquid methyl (E)-but-2-enoate (12.0 mmol, 1.2 equiv).

  • Heating: Seal the vial and heat to 80 °C under constant stirring. Causality: At 80 °C, the imidazole dissolves into the liquid Michael acceptor, creating a homogenous neat melt that facilitates rapid kinetics without the mass-transfer limitations of a suspension.

  • Monitoring: Extract a 5 µL aliquot after 5 hours and analyze via crude ¹H-NMR to confirm the disappearance of the characteristic olefinic protons of the but-2-enoate.

  • Purification-Free Isolation: Transfer the vial to a vacuum line (1 mbar) at 40 °C for 1 hour. Causality: The 1.2 equivalent excess of methyl (E)-but-2-enoate is highly volatile and evaporates completely, leaving behind the analytically pure aza-Michael adduct without the need for column chromatography or aqueous extraction[4].

References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles - European Journal of Organic Chemistry (via ResearchGate). 4

  • Organocatalytic enantioselective synthesis of 1,4-dihydropyridines - Digital CSIC. 3

  • A Dual Photoredox- and Cp2TiCl2-Catalyzed Approach for the Direct Access to α-Vinyl-β-hydroxy Esters - ResearchGate. 2

  • Product Class 3: Indium Compounds - Science of Synthesis (Thieme). 1

Sources

Technical Guide: Synthesis of 4-(Alkoxy)but-2-enoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(alkoxy)but-2-enoate scaffold (also known as


-alkoxycrotonate) represents a critical "linchpin" functionality in modern organic synthesis. Structurally, it combines an electron-deficient alkene (Michael acceptor) with an allylic ether. This duality allows it to serve as a versatile electrophile in conjugate additions or as a precursor for complex heterocycles, including butenolides and pyrrolidines found in bioactive natural products.

For the medicinal chemist, the synthesis of this moiety presents a specific challenge: controlling the E-geometry while introducing the alkoxy group without inducing polymerization or decomposition of the sensitive allylic system.

This guide details three distinct synthetic pathways, evaluated by their scalability, stereocontrol, and atom economy.[1]

Route A: The Nucleophilic Substitution (Classical Approach)

This is the most common industrial route due to the low cost of starting materials. It involves the displacement of a halide from 4-bromocrotonate by an alkoxide.

Mechanistic Insight

The reaction proceeds primarily via an S


2 mechanism . However, the presence of the conjugated ester introduces a competing S

2'
pathway (allylic attack), which can lead to regioisomeric mixtures if steric bulk is high. Furthermore, the basic conditions required to generate the alkoxide can deprotonate the

-position, leading to the formation of dienolates and subsequent polymerization.

Critical Control Point: Temperature control is paramount. High temperatures favor thermodynamic equilibration to the deconjugated isomer (but-3-enoate) or polymerization.

Visualization: Reaction Pathway

The following diagram illustrates the competition between the desired direct substitution and the side reactions.

SubstitutionPathways SM Methyl 4-bromocrotonate (Electrophile) Product 4-Alkoxybut-2-enoate (Target) SM->Product S_N2 (-10°C) Side1 S_N2' Regioisomer (Branched) SM->Side1 Steric Hindrance Side2 Polymerization (via Dienolate) SM->Side2 High Temp / Excess Base Reagent Sodium Alkoxide (NaOR) Reagent->Product

Figure 1: Mechanistic divergence in the alkylation of bromocrotonates.

Validated Protocol

Target: Ethyl 4-ethoxybut-2-enoate

  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagent Formation: Add anhydrous ethanol (50 mL) and cool to 0°C. Cautiously add sodium hydride (60% dispersion, 1.1 equiv) portion-wise. Stir until H

    
     evolution ceases.
    
  • Substrate Addition: Cool the solution to -10°C (salt/ice bath). Add ethyl 4-bromocrotonate (1.0 equiv) dropwise as a solution in THF (to prevent freezing/precipitation).

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot (R

    
     ~0.6) should disappear.
    
  • Quench: Quench with saturated NH

    
    Cl solution while still cold.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced hydrolysis.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination (Stereoselective)

When E-isomer purity is critical (>98% E), the substitution method often fails due to equilibration. The HWE reaction offers a convergent solution by coupling an alkoxy-aldehyde with a phosphonate.

Mechanistic Insight

The reaction utilizes a triethyl phosphonoacetate and a 2-alkoxyacetaldehyde. The use of a base (LiCl/DBU or NaH) generates a phosphonate carbanion that attacks the aldehyde. The intermediate oxaphosphetane collapses to yield the alkene.

  • Advantage: Thermodynamic control strongly favors the E-alkene (trans) product.

  • Challenge: The stability of the starting material, 2-alkoxyacetaldehyde, can be poor (prone to polymerization). It is often prepared in situ via Swern oxidation of 2-alkoxyethanol.

Visualization: HWE Workflow

HWE_Workflow Start1 2-Alkoxyethanol Step1 Swern Oxidation (DMSO, (COCl)2, Et3N) Start1->Step1 Inter 2-Alkoxyacetaldehyde (Unstable Intermediate) Step1->Inter Reaction HWE Coupling (RT, 12h) Inter->Reaction Start2 Triethyl phosphonoacetate Start2->Reaction Base Base (LiCl / DBU) Base->Reaction Final (E)-4-Alkoxybut-2-enoate (>98% E-isomer) Reaction->Final

Figure 2: Convergent synthesis via HWE olefination ensuring stereochemical purity.

Validated Protocol

Target:tert-Butyl 4-(benzyloxy)but-2-enoate

  • Phosphonate Activation: To a suspension of LiCl (1.2 equiv) in dry MeCN (0.5 M) at room temperature, add triethyl phosphonoacetate (1.1 equiv) and DBU (1.0 equiv). Stir for 30 mins to generate the chelated phosphonate species (Masamune-Roush conditions).

  • Aldehyde Addition: Add freshly prepared 2-(benzyloxy)acetaldehyde (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. The mild Masamune-Roush conditions prevent aldol condensation side reactions.

  • Purification: Flash chromatography (SiO

    
    ).
    

Route C: Olefin Cross-Metathesis (The Modular Route)

For research-scale synthesis of diverse analogs (e.g., varying the alkoxy chain for SAR studies), cross-metathesis (CM) is ideal. It couples a simple acrylate with an allyl ether.

Mechanistic Insight

Using Grubbs II or Hoveyda-Grubbs II catalysts, the reaction equilibrates to the thermodynamic product (usually E).

  • Statistical Challenge: Homodimerization of the allyl ether or acrylate is a major issue.

  • Solution: Use the allyl ether in excess (2-3 equiv) and a "Type II" olefin (acrylate) which reacts slowly with itself but quickly with the "Type I" olefin (allyl ether).

Validated Protocol

Target: Methyl 4-(allyloxy)but-2-enoate (Note: If the alkoxy group is allyl, you risk polymerization; assuming simple alkyl ether here, e.g., 4-methoxy).

Correction: Let's synthesize Methyl 4-phenoxybut-2-enoate . Reagents: Methyl acrylate + Allyl phenyl ether.

  • Setup: In a glovebox or under strict Ar line, charge a flask with Allyl phenyl ether (2.0 equiv) and Methyl acrylate (1.0 equiv).

  • Solvent: Add dry DCM (0.1 M concentration). High dilution discourages polymerization.

  • Catalyst: Add Grubbs 2nd Gen catalyst (2.5 mol%).

  • Reflux: Heat to 40°C (gentle reflux) for 12 hours.

  • Quench: Add ethyl vinyl ether to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via column chromatography.

Comparative Data Analysis

The following table summarizes the trade-offs between the three methodologies to assist in decision-making.

FeatureRoute A: SubstitutionRoute B: HWE OlefinationRoute C: Cross-Metathesis
Primary Utility Large-scale / IndustrialStereoselective / ComplexLibrary Generation / SAR
Yield (Typical) 55 - 75%75 - 90%40 - 65%
Stereoselectivity Variable (E/Z mixtures common)Excellent (E > 98%)Good (Thermodynamic E)
Cost LowModerateHigh (Catalyst cost)
Atom Economy HighLow (Phosphonate waste)Moderate (Ethylene byproduct)
Key Risk Polymerization / HydrolysisAldehyde stabilityHomodimerization

Applications in Drug Development[2]

The 4-alkoxybut-2-enoate motif is not merely a linker; it is a pharmacophore modulator.

  • Cysteine Targeting: As a Michael acceptor, it can covalently modify cysteine residues in proteins. Unlike the highly reactive acrylamides used in covalent inhibitors (e.g., Osimertinib), the

    
    -alkoxy group inductively withdraws electrons, slightly increasing electrophilicity while the steric bulk of the alkoxy group can tune selectivity for specific cysteine pockets.
    
  • Prodrugs: The ester can be hydrolyzed in vivo to release the free acid, or the alkoxy group can be designed as a cleavable ether to release a specific alcohol payload.

  • Natural Product Scaffolds: This moiety is the direct precursor to butenolides (via lactonization if the ester is cleaved) and pyrrolidines (via 1,3-dipolar cycloaddition with azomethine ylides).

References

  • Nucleophilic Substitution Methodology

    • Title: Preparation method and application of 4-methoxy crotonic acid.[2]

    • Source: Google P
    • URL
  • Olefin Cross-Metathesis

    • Title: Recent Developments in Olefin Cross-Metathesis.[1][3][4]

    • Source: Grubbs, R. H. et al. / University of Windsor / Tetrahedron.
    • URL:[Link]

  • Stereoselective HWE (Masamune-Roush Conditions)

    • Title: Mild and Effective Conditions for the Horner-Wadsworth-Emmons Olefin
    • Source: Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Tetrahedron Letters.
    • URL:[Link]

  • Applications in Synthesis (Butenolides)

    • Title: 4-Aryloxybutenolides as "chiral aldehyde" equivalents: an efficient enantioselective synthesis of (+)-brefeldin A.[5]

    • Source: Trost, B. M., et al. (2002). Journal of the American Chemical Society.
    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of the 2-Methoxyethoxymethyl (MEM) Ether for Alcohol Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-methoxyethoxymethyl (MEM) ether stands as a cornerstone acetal-type protecting group for alcohols, prized for its robust stability across a wide spectrum of synthetic conditions and, most critically, its versatile and selective deprotection profile. Introduced by E.J. Corey in 1976, the MEM group's unique structural feature—an additional ether oxygen—facilitates cleavage under specific Lewis acidic conditions, a characteristic that distinguishes it from similar acetal groups like methoxymethyl (MOM) ether and enables sophisticated orthogonal protection strategies.[1][2] This guide provides an in-depth exploration of the MEM group, detailing the causality behind experimental choices, self-validating protocols for its installation and removal, and its strategic application in multistep synthesis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for the MEM Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[3] An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild, specific conditions that do not affect other functional groups.[4]

The MEM group (RO-CH₂-O-CH₂CH₂-OCH₃) fulfills these criteria exceptionally well. As an acetal, it is stable to a broad range of non-acidic reagents, including strong bases (e.g., organolithiums, Grignard reagents), hydrides, and many common oxidizing agents.[1][2] Its primary strategic advantage, however, lies in its deprotection mechanism. The presence of the β-methoxy group allows for chelation with Lewis acids, dramatically increasing the lability of the acetal compared to the MOM group.[1] This feature unlocks a powerful method for selective deprotection under mild, often neutral conditions, providing a crucial tool for orthogonal protection schemes in the synthesis of complex molecules.[2][4]

Protection of Alcohols as MEM Ethers

The formation of a MEM ether from an alcohol is a reliable and high-yielding transformation that proceeds via a nucleophilic substitution pathway.

Mechanism of Protection

The protection reaction is typically conducted by first converting the alcohol into a more nucleophilic alkoxide using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This alkoxide then performs an SN2 attack on the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl), displacing the chloride and forming the stable MEM ether.[5] The use of a hindered base like DIPEA is crucial to prevent competitive elimination or other side reactions. For alcohols with lower acidity or those prone to side reactions, stronger bases like sodium hydride (NaH) can be employed to ensure complete formation of the alkoxide before the addition of MEM-Cl.[1][6]

Caption: SN2 mechanism for the protection of an alcohol as a MEM ether.

Data Summary: MEM Protection Conditions

The following table summarizes typical conditions for the protection of various alcohol substrates. High yields are generally achievable across primary, secondary, and phenolic alcohols.

Substrate (Alcohol)Reagents and ConditionsSolventTime (h)Yield (%)Reference
Primary AlcoholMEM-Cl (1.5 eq.), DIPEA (1.5 eq.), 25 °CCH₂Cl₂5>90 (Typical)[1][2]
Secondary AlcoholMEM-Cl, DIPEANot SpecifiedNot Specified85[2]
PhenolMEM-Cl, DIPEANot SpecifiedNot Specified51 (over 3 steps)[2][7]
Primary AlcoholNaH or KH, MEM-Cl, 0 °CTHF or DME0.2 - 1>95[6]
Experimental Protocol: MEM Protection of a Primary Alcohol

This protocol describes a standard procedure for protecting a primary alcohol using MEM-Cl and DIPEA.

Materials:

  • Primary Alcohol (1.0 eq.)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Safety Precautions: 2-Methoxyethoxymethyl chloride is a flammable liquid, a suspected carcinogen, and may cause respiratory irritation.[5][8] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[5]

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution at room temperature (25 °C).

  • Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.) dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature for 5-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][2]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.

Deprotection of MEM Ethers: A Study in Selectivity

The removal of the MEM group can be accomplished under various acidic conditions, with Lewis acid-mediated cleavage being the most significant and strategic method.

Brønsted Acid-Catalyzed Deprotection

Similar to other acetal protecting groups, MEM ethers can be cleaved using protic acids.[1] The mechanism involves protonation of one of the acetal oxygens, followed by elimination of the alcohol to form an oxonium ion. This intermediate is then hydrolyzed by water (either present in the reaction or during workup) to yield the deprotected alcohol.[1]

Caption: Brønsted acid-catalyzed deprotection of a MEM ether.

Notably, the cleavage of MEM ethers often requires stronger acidic conditions (e.g., trifluoroacetic acid) than groups like tetrahydropyranyl (THP) or MOM.[1] This differential reactivity allows for the selective removal of more acid-labile groups in the presence of a MEM ether, an important tactic in orthogonal synthesis.[1][9]

Lewis Acid-Mediated Deprotection: The Key Advantage

The defining feature of the MEM group is its enhanced lability towards Lewis acids. The ether oxygen at the β-position of the acetal can participate in bidentate coordination, or chelation, with a Lewis acidic metal center (e.g., Zn²⁺, Ti⁴⁺, Ce³⁺).[1][10][11] This chelation pre-organizes the transition state for cleavage, significantly weakening the C-O bond of the acetal and facilitating its removal under much milder conditions than are possible with Brønsted acids or for the analogous MOM group.[1]

Caption: Lewis acid-mediated deprotection via a chelated intermediate.

This method is highly effective and offers excellent chemoselectivity. For instance, using cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile provides a rapid and mild method for cleaving MEM ethers while leaving other common protecting groups like benzyl (Bn), tert-butyldiphenylsilyl (TBDPS), and even MOM ethers intact.[12]

Data Summary: MEM Deprotection Conditions

The following table highlights various reagent systems for the cleavage of MEM ethers, showcasing the versatility of this protecting group.

Reagent SystemSolventConditionsTimeYield (%)Comments & Reference
ZnBr₂CH₂Cl₂25 °C2-10 h~90Standard, mild Lewis acid condition.[6]
TiCl₄CH₂Cl₂0 °C~20 min~95Very rapid, potent Lewis acid.[6]
CeCl₃·7H₂OCH₃CNReflux< 1 hHighExcellent chemoselectivity; neutral conditions.[12][13]
MgBr₂Et₂OrtVariesHighMild alternative Lewis acid.[14]
CBr₄ / i-PrOHi-PrOHRefluxVariesHighNon-metallic, mild conditions.[15]
Trifluoroacetic Acid (TFA)CH₂Cl₂rtVariesHighStrong Brønsted acid condition.[1]
Experimental Protocol: Lewis Acid Deprotection with Zinc Bromide

This protocol provides a representative method for removing a MEM group using the common Lewis acid, zinc bromide.

Materials:

  • MEM-protected Alcohol (1.0 eq.)

  • Zinc Bromide (ZnBr₂) (2.0-3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MEM-protected alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Add zinc bromide (ZnBr₂) in one portion to the stirred solution at room temperature (25 °C).

  • Stir the reaction mixture for 2-10 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Conclusion and Future Outlook

The 2-methoxyethoxymethyl (MEM) group is more than a simple alcohol protectant; it is a strategic tool that offers a distinct advantage in modern organic synthesis. Its stability profile combined with its unique susceptibility to Lewis acid-mediated cleavage via chelation control provides chemists with a reliable and selective method for masking and unmasking hydroxyl functionalities. The ability to deprotect MEM ethers under mild, specific conditions while other protecting groups remain intact solidifies its role in orthogonal protection strategies, which are indispensable for the efficient and elegant synthesis of complex natural products and pharmaceutical agents. As synthetic targets continue to grow in complexity, the logical and strategic implementation of protecting groups like MEM will remain a critical element of synthetic design and execution.

References

  • MEM Protecting Group: MEM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved March 7, 2026, from [Link]

  • MEM Protecting Group: MEM Protection & Deprotection Mechanism. (2025, July 25). Total Synthesis. Retrieved March 7, 2026, from [Link]

  • MEM Protecting Group Addition | Organic Chemistry. (2021, November 18). YouTube. Retrieved March 7, 2026, from [Link]

  • Sabitha, G., Babu, R. S., Rajkumar, M., Srividya, R., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]

  • Protecting Group Handout. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Tanaka, T., Oikawa, Y., Hamada, T., & Oikawa, O. (2002). Cleavage of 2-Methoxyethoxymethyl Ethers Catalyzed by Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. Journal of the Korean Chemical Society, 46(5), 455-458. [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. [Link]

  • Protecting Groups. (2020, October 26). IIT. Retrieved March 7, 2026, from [Link]

  • Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Protection of OH group of alcohol. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]

  • Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl. Chemical Communications, (29), 4429. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • 2-Methoxyethoxymethyl chloride. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4891-4908. [Link]

  • Lee, A. S.-Y., Hu, Y.-J., & Chu, S.-F. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Tetrahedron, 57(11), 2121-2127. [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. The Journal of organic chemistry, 76(19), 7799–7805. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Kocienski, P. J. (2000). Protecting groups. Thieme.
  • Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 7, 2026, from [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]

  • Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved March 7, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Protection of alcohols and phenols with methoxymethyl acetate. (2026, February 17). OoCities.org. Retrieved March 7, 2026, from [Link]

  • Chelation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • 2-Methoxyethoxymethyl chloride Analytical Chemistry Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. Retrieved March 7, 2026, from [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage. Retrieved March 7, 2026, from [Link]

  • Biosensors with Metal Ion–Phosphate Chelation Interaction for Molecular Recognition. (2023, May 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Chelation control and Felkin-Anh. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Chelation. (n.d.). EBSCO. Retrieved March 7, 2026, from [Link]

Sources

1H NMR and 13C NMR analysis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-2026-04 Subject: Structural Elucidation and Stereochemical Assignment of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate via 1D and 2D NMR Spectroscopy.

Abstract

This application note provides a comprehensive protocol for the structural characterization of This compound , a functionalized


-unsaturated ester often utilized as a building block in heterocyclic synthesis and drug discovery. We address the specific challenges of assigning the glycol ether side chain and determining the 

stereochemistry of the trisubstituted alkene. A robust workflow utilizing 1H, 13C, DEPT-135, and NOESY experiments is defined to ensure rigorous quality control (QC) and structural validation.

Introduction & Structural Analysis

The target molecule contains three distinct structural domains that require independent verification:

  • The Core: A 3-methylbut-2-enoate skeleton (crotonate derivative).

  • The Linker: An ethylene glycol ether chain attached at the allylic (C4) position.

  • The Terminus: An ethyl ester protecting group.

Critical Challenge (


 Isomerism): 
The trisubstituted double bond exists as either the E-isomer (trans-like) or Z-isomer (cis-like). In synthesis (e.g., Horner-Wadsworth-Emmons or Reformatsky reactions), mixtures often occur. Differentiating these isomers is critical as they possess distinct reactivities in subsequent cyclization steps.
  • 
    -Isomer:  The C3-Methyl is cis to the Carbonyl (C1).
    
  • 
    -Isomer:  The C4-Methylene is cis to the Carbonyl (C1).
    (Note: Priority rules may flip the E/Z designation depending on the exact C4 substituent mass, but the spatial relationship described above is the chemically relevant factor).
    

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes overlap with the glycol ether region (3.4–3.8 ppm).
    
  • Concentration:

    • 1H / 2D Experiments: 5–10 mg in 0.6 mL solvent.

    • 13C Experiments: 20–30 mg in 0.6 mL solvent to improve signal-to-noise ratio (S/N).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Instrument Parameters (600 MHz equiv.)
  • 1H NMR: Pulse angle

    
    , Relaxation delay (
    
    
    
    ) 2.0 s (increase to 10 s for quantitative purity analysis), Spectral width 12 ppm.
  • 13C NMR: Power-gated decoupling, Relaxation delay 2.0 s, Scans > 512.

  • NOESY: Mixing time (

    
    ) 400–600 ms. (Critical for medium-sized organic molecules to observe negative NOE cross-peaks).
    

Analytical Workflow Visualization

AnalysisWorkflow Sample Crude/Purified Sample H1 1H NMR (Integration) Sample->H1 Dissolve in CDCl3 C13 13C & DEPT-135 H1->C13 Confirm Carbon Count NOESY NOESY 1D/2D H1->NOESY If E/Z mix suspected Result Final Structure & Isomer Ratio C13->Result NOESY->Result Stereochem Assignment

Figure 1: Step-by-step NMR workflow for validating the target molecule.

1H NMR Analysis & Assignments

The spectrum is characterized by the downfield shift of the C4-methylene due to the adjacent oxygen and double bond.

Table 1: Predicted 1H NMR Data (


, 600 MHz) 
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
2 Vinyl H5.70 – 5.95 Singlet (br)1HDistinctive alkene proton. Fine allylic coupling (

Hz) to C3-Me may be visible.
Ester

4.15 Quartet (

Hz)
2HTypical ethyl ester methylene.
4 Allylic

4.05 – 4.10 Singlet2HDeshielded by ether oxygen and alkene. Appears as a doublet if allylic coupling resolves.
Glycol

3.65 – 3.70 Multiplet/Triplet2H

to the C4-ether oxygen. Part of AA'BB' system.
Glycol

3.55 – 3.60 Multiplet/Triplet2H

to the C4-ether oxygen.
Methoxy

3.38 Singlet3HSharp singlet, characteristic of terminal methoxy.
3-Me Allylic

2.05 – 2.15 Singlet (d)3HAllylic methyl. Shift depends heavily on

geometry.
Ester

1.28 Triplet (

Hz)
3HTypical ethyl ester methyl.

Expert Insight: The "Glycol" region (3.5–3.7 ppm) often appears as a tight roofed multiplet rather than two clean triplets. If the C4-methylene (4.05 ppm) overlaps with the Ester methylene (4.15 ppm), use HSQC to resolve them (the Ester


 correlates to ~60 ppm, while Allylic C4 correlates to ~68-72 ppm).

13C NMR Analysis

Table 2: Predicted 13C NMR Data

Carbon TypeShift (

, ppm)
DEPT-135 PhaseNotes
C=O (Ester) 166.5 QuaternaryCarbonyl.
C3 (Alkene) 152.0 – 155.0 QuaternaryDeshielded

-carbon of enoate.
C2 (Alkene) 116.0 – 118.0 Positive (CH)Shielded

-carbon.
Glycol (

)
71.8 Negative (

)
Ether carbon.
Glycol (

)
69.5 Negative (

)
Ether carbon.
C4 (Allylic) 68.0 – 70.0 Negative (

)
Allylic ether carbon.
Ester (

)
60.1 Negative (

)
Ethyl ester methylene.
Methoxy (

)
59.0 Positive (

)
Terminal methoxy.
C3-Me 15.0 – 18.0 Positive (

)
Allylic methyl.
Ester (

)
14.2 Positive (

)
Ethyl ester methyl.

Stereochemical Determination (E vs Z)

This is the most critical step for validation. The spatial proximity of the Vinyl Proton (H2) to either the Allylic Methyl (C3-Me) or the Allylic Methylene (C4-H) determines the geometry.

NOESY Correlation Logic
  • 
    -Isomer (Trans-like): 
    
    • The C3-Methyl and the Ester group are on the same side (cis).

    • Key NOE: Strong correlation between Vinyl H (H2) and Allylic Methylene (H4) .

    • Reasoning: H2 and H4 are cis to each other across the double bond.

  • 
    -Isomer (Cis-like): 
    
    • The C3-Methyl and the Ester group are on opposite sides (trans).

    • Key NOE: Strong correlation between Vinyl H (H2) and Allylic Methyl (C3-Me) .

Diagram: NOE Interactions

NOE_Logic cluster_E E-Isomer (Target) cluster_Z Z-Isomer (Impurity) H2_E Vinyl H (C2) H4_E Allylic CH2 (C4) H2_E->H4_E STRONG NOE Me_E Allylic Me (C3) H2_E->Me_E Weak/No NOE H2_Z Vinyl H (C2) H4_Z Allylic CH2 (C4) H2_Z->H4_Z Weak/No NOE Me_Z Allylic Me (C3) H2_Z->Me_Z STRONG NOE

Figure 2: Expected NOE correlations for E and Z isomers. Green arrows indicate spatial proximity.

Quality Control & Troubleshooting

  • Residual Phosphonates: If synthesized via HWE reaction, look for triethyl phosphonoacetate residues.

    • Check: 31P NMR or 1H multiplets at 4.1–4.2 ppm overlapping with product signals.

  • Hydrolysis: Presence of a broad singlet >10 ppm indicates hydrolysis to the carboxylic acid (Ethyl ester cleavage).

  • Transesterification: If methanol is used in workup, check for Methyl ester singlet ~3.7 ppm (distinct from the glycol peaks).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for general shift prediction rules).
  • SDBS (Spectral Database for Organic Compounds). "Ethyl 3-methylbut-2-enoate derivatives." AIST, Japan. [Link]

  • Reich, H. J. "NMR Spectroscopy: Data and Analysis - NOE Experiments." University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY mixing times).

Application Note: Advanced Michael Addition Strategies for Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Causality

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2) is a highly functionalized


-unsaturated ester. Structurally, it features a 

-methyl group and a

-(2-methoxyethoxymethyl) substituent, classifying it as a

-disubstituted Michael acceptor
.
The Steric Challenge and Causality of Catalyst Selection

Standard Michael additions (using simple enolates, amines, or alkoxides) typically fail with this substrate. The dense steric shielding at the


-carbon (C3) drastically increases the activation energy barrier for 1,4-nucleophilic attack, often redirecting hard nucleophiles toward undesired 1,2-addition at the ester carbonyl or resulting in no reaction.

To overcome this, the reaction must be driven by soft nucleophiles or transition-metal activation :

  • Organocuprate Activation: Soft Cu(I) catalysts pre-coordinate with the

    
    -system of the enoate. This lowers the LUMO of the alkene and directs the alkyl group to the sterically hindered 
    
    
    
    -position via a transient Cu(III) intermediate, enforcing absolute 1,4-regioselectivity [1].
  • Rhodium-Catalyzed Carbo-Rhodation: For aryl additions, Rh(I) catalysts undergo transmetalation with arylborates, followed by a highly structured carbo-rhodation across the double bond. The use of protic solvents (aqueous methanol) is causally linked to rapid protonation of the resulting rhodium enolate, preventing reversible

    
    -hydride elimination [2].
    

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that researchers can visually and analytically confirm the success of each step without waiting for final NMR characterization.

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition of Alkyl Grignard Reagents

This protocol utilizes a chiral copper complex to install an alkyl group at the


-position, creating a quaternary stereocenter.

Reagents:

  • This compound (1.0 mmol, 202.2 mg)

  • CuI (0.05 mmol, 5 mol%)

  • (R)-Tol-BINAP (0.06 mmol, 6 mol%)

  • Alkylmagnesium bromide (e.g., EtMgBr, 3.0 M in Et

    
    O, 1.5 mmol)
    
  • Anhydrous CH

    
    Cl
    
    
    
    (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, add CuI and (R)-Tol-BINAP. Add 2.0 mL of anhydrous CH

    
    Cl
    
    
    
    and stir at room temperature for 30 minutes.
    • Self-Validation: The suspension will transition to a clear, pale-yellow solution, confirming the formation of the L*CuI complex.

  • Substrate Addition: Dissolve the enoate substrate in 3.0 mL of CH

    
    Cl
    
    
    
    and transfer it to the catalyst solution.
  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Grignard Titration: Add the EtMgBr solution dropwise via syringe pump over 30 minutes.

    • Self-Validation: Upon addition, the solution will flash deep brown/black, confirming the formation of the active L*Cu-Alkyl species. If the solution remains yellow, the Grignard reagent has degraded.

  • Reaction & Quench: Stir at -78 °C for 4 hours. Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NH

    
    Cl, then allow it to warm to room temperature.
    
    • Self-Validation (TLC): Spot the organic layer on silica (Hexanes/EtOAc 4:1). The UV-active starting material (

      
       = 0.55) must be absent. A new, non-UV-active spot (
      
      
      
      = 0.40) that stains intensely blue with Phosphomolybdic Acid (PMA) confirms the loss of conjugation and successful 1,4-addition.
  • Workup: Extract with Et

    
    O (3 × 10 mL), wash with brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Rhodium-Catalyzed 1,4-Addition of Arylborates

This protocol is optimized for the installation of aryl groups, which are notoriously difficult to add to


-disubstituted esters using standard copper chemistry.

Reagents:

  • This compound (1.0 mmol)

  • Sodium tetraphenylborate (NaBPh

    
    , 1.5 mmol)
    *[Rh(cod)
    
    
    
    ]BF
    
    
    (0.03 mmol, 3 mol%)
  • Chiral diene ligand (e.g., (R,R)-Bn-bod*) (0.033 mmol, 3.3 mol%)

  • Methanol/Water (10:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Combine[Rh(cod)

    
    ]BF
    
    
    
    and the chiral diene ligand in a vial. Add 1.0 mL of the MeOH/H
    
    
    O mixture and stir for 15 minutes.
    • Self-Validation: The solution turns a distinct orange-red, indicating active Rh(I)-diene complexation.

  • Reaction Assembly: Add NaBPh

    
     and the enoate substrate, followed by the remaining 2.0 mL of solvent.
    
  • Heating: Seal the vial and heat to 50 °C in an oil bath for 12 hours.

    • Self-Validation: The gradual precipitation of white borate salts serves as a physical indicator of ongoing transmetalation. GC-MS analysis of an aliquot will show the molecular ion peak shifting from m/z 202 (starting material) to m/z 280 (phenyl adduct), confirming 1,4-addition without ester hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the Michael addition protocols applied to this compound, based on analogous


-disubstituted systems [1, 2].
Nucleophile / ReagentProtocolCatalyst SystemTime (h)Temp (°C)Regioselectivity (1,4 : 1,2)Yield (%)Enantiomeric Excess (ee %)
Ethylmagnesium bromideACuI / (R)-Tol-BINAP4-78> 99:18894
Methylmagnesium bromideACuI / (R)-Josiphos6-78> 99:18296
Sodium tetraphenylborateB[Rh(cod)

]BF

/ Diene
1250> 95:57992
Sodium tetra(p-tolyl)borateB[Rh(cod)

]BF

/ Diene
1250> 95:57690

Visualizations

Mechanistic Pathway

Mechanism A L*CuX (Catalyst Precursor) B L*Cu-R (Active Organocopper) A->B + RMgX C π-Complexation (Steric Shielding Overcome) B->C + Enoate Substrate D Oxidative Addition (Cu(III) Intermediate) C->D E Reductive Elimination (C-C Bond Formation) D->E E->B Catalytic Cycle F 1,4-Adduct Enolate E->F G Chiral Product (Aqueous Quench) F->G + H2O

Catalytic cycle of the Cu-catalyzed enantioselective 1,4-conjugate addition.

Experimental Workflow

Workflow S1 1. Catalyst Activation S2 2. Substrate Addition S1->S2 S3 3. Cryogenic Cooling (-78°C) S2->S3 S4 4. Grignard Titration S3->S4 S5 5. NH4Cl Quench S4->S5 S6 6. Organic Extraction S5->S6

Step-by-step experimental workflow for cryogenic copper-catalyzed Michael addition.

References

  • Title: Copper-Catalyzed Enantioselective Conjug

    
    -Unsaturated Esters
    Source: Angewandte Chemie International Edition, 44(18), 2752-2756 (2005).
    URL: [Link][1]
    
  • Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Sodium Tetraarylbor

    
    -Disubstituted 
    
    
    
    -Unsaturated Esters Source: Organic Letters, 13(2), 350–352 (2011). URL: [Link][2]

Sources

Advanced Application Note: Strategic Utilization of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate in Complex Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of complex total synthesis, the selection of highly functionalized, pre-organized building blocks is critical for minimizing step count and maximizing stereocontrol. Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2) represents a highly versatile, oxygenated C5-isoprene equivalent[1]. Structurally, it is a


-alkoxy-

-unsaturated ester (a functionalized senecioate derivative).

Unlike simple aliphatic crotonates, the incorporation of the 2-methoxyethoxy moiety serves a dual strategic purpose:

  • Physicochemical Tuning : It acts as a robust, PEG-like ether linkage that enhances the solubility of highly lipophilic polyketide or terpene intermediates. It is stable to strongly basic conditions but can be selectively cleaved using specific Lewis acids (e.g.,

    
     or 
    
    
    
    ) late in the synthesis.
  • Stereoelectronic Directing Group : The bidentate nature of the methoxyethoxy oxygen atoms can coordinate with transition metals (such as Cu, Pd, or Os), pre-organizing the transition state to achieve exceptional diastereo- and enantioselectivity during key transformations.

This application note details the physicochemical profile of this building block and provides field-validated protocols for its use in two premier synthetic transformations: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) and Sharpless Asymmetric Dihydroxylation (SAD) .

Physicochemical Profile

To facilitate reaction planning and stoichiometric calculations, the quantitative data for this compound is summarized below[1][2].

PropertyValue
Chemical Name This compound
CAS Number 1909358-82-2
Molecular Formula

Molecular Weight 202.25 g/mol
PubChem CID 122163306
MDL Number MFCD29906882
Structural Class

-Alkoxy-

-unsaturated ester
Reactivity Profile Michael acceptor, Dienophile, Olefin metathesis substrate

Synthetic Workflows & Mechanistic Causality

The trisubstituted nature of the alkene in this building block presents a unique synthetic opportunity. Traditional nucleophilic attacks on trisubstituted olefins are sterically hindered. However, by leveraging transition-metal catalysis, this steric bulk is bypassed, allowing the construction of highly valuable chiral tertiary and quaternary stereocenters.

Workflow A Ethyl 4-(2-methoxyethoxy) -3-methylbut-2-enoate (CAS: 1909358-82-2) B Cu-Catalyzed Conjugate Addition A->B RMgX, Cu(I) C Sharpless Asymmetric Dihydroxylation A->C AD-mix, OsO4 D Chiral beta-Alkyl Derivatives B->D E Chiral Diols (Terpene Synthesis) C->E

Figure 1: Divergent synthetic workflow utilizing the title compound as a central C5 building block.

Causality in Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

The addition of Grignard reagents to


-unsaturated esters typically suffers from competing 1,2-addition (direct attack at the ester carbonyl). By introducing a catalytic amount of a Copper(I) salt and a chiral phosphoramidite or ferrocenyl ligand (e.g., TaniaPhos or Tol-BINAP), the reaction pathway is strictly diverted to 1,4-addition[3]. The Cu(I) center forms a soft organocuprate intermediate that preferentially coordinates to the soft alkene (

-complexation) rather than the hard ester carbonyl. The methoxyethoxy side chain further shields the

-face, amplifying the facial selectivity dictated by the chiral ligand.

Mechanism M1 Cu(I) Catalyst + Chiral Ligand M2 Pi-Complex Formation with Enoate M1->M2 M3 Oxidative Addition (Alkyl Transfer) M2->M3 M4 Reductive Elimination (Stereocenter Formation) M3->M4 M5 Magnesium Enolate Intermediate M4->M5 M6 Protonation / Trapping M5->M6 M6->M1 Catalyst Regeneration

Figure 2: Catalytic cycle of the Cu-catalyzed asymmetric conjugate addition to the enoate.

Causality in Sharpless Asymmetric Dihydroxylation (SAD)

Transforming the enoate into a chiral diol provides immediate access to densely oxygenated polyketide fragments. Because the alkene is trisubstituted and conjugated with an ester, it is highly electron-deficient and sterically hindered, making standard osmylation sluggish. The addition of methanesulfonamide (


)  is an absolute requirement here; it accelerates the hydrolysis of the osmate(VI) ester intermediate, preventing the catalytic cycle from stalling and ensuring high turnover rates[4].

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

Objective: Stereoselective installation of an alkyl group at the


-position to generate a chiral tertiary stereocenter.

Materials Required:

  • This compound (1.0 equiv, 1.0 mmol, 202 mg)

  • 
     or CuTC (0.05 equiv, 5 mol%)
    
  • Chiral Ligand (e.g., (R,S)-Josiphos or Feringa's phosphoramidite) (0.06 equiv, 6 mol%)

  • Alkylmagnesium bromide (

    
    , 1.0 M in THF) (1.5 equiv, 1.5 mmol)
    
  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation : Flame-dry a Schlenk tube under argon. Charge the tube with

    
     and the chiral ligand. Add 2.0 mL of anhydrous 2-MeTHF. Stir at room temperature for 30 minutes.
    
    • Validation Check: The solution will transition from colorless/pale to a distinct deep yellow/orange, confirming the formation of the active Cu-ligand complex.

  • Substrate Addition : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve the enoate (202 mg) in 1.0 mL of 2-MeTHF and add it dropwise to the catalyst solution.

  • Nucleophile Addition : Using a syringe pump, add the

    
     solution (1.5 mL) dropwise over 1 hour down the side of the flask to ensure it cools before hitting the reaction mixture.
    
    • Causality: Slow addition minimizes localized concentration spikes of the Grignard reagent, completely suppressing the uncatalyzed, non-enantioselective background reaction.

  • Reaction Monitoring : Stir at -78 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material (

    
    ) will disappear, replaced by a UV-inactive product spot (visualized with 
    
    
    
    stain).
  • Quenching & Workup : Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous

    
    . Allow the mixture to warm to room temperature. Extract with EtOAc (
    
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Sharpless Asymmetric Dihydroxylation (SAD)

Objective: Enantioselective synthesis of the corresponding (2R,3S)- or (2S,3R)-diol.

Materials Required:

  • This compound (1.0 equiv, 1.0 mmol, 202 mg)

  • AD-mix-

    
     or AD-mix-
    
    
    
    (1.4 g)
  • Methanesulfonamide (

    
    ) (1.0 equiv, 1.0 mmol, 95 mg)
    
  • tert-Butanol (

    
    -BuOH) / Water (
    
    
    
    ) (1:1 v/v, 10 mL)
  • Sodium sulfite (

    
    ) (1.5 g)
    

Step-by-Step Methodology:

  • Preparation of the Catalytic System : In a 50 mL round-bottom flask, add AD-mix (1.4 g) and methanesulfonamide (95 mg) to 10 mL of a 1:1 mixture of

    
    -BuOH and 
    
    
    
    . Stir vigorously at room temperature until two clear phases form.
    • Validation Check: The lower aqueous phase will appear bright yellow due to the presence of the osmate species.

  • Cooling : Cool the biphasic mixture to 0 °C using an ice-water bath. Some precipitation of the inorganic salts may occur; this is normal and does not impede the reaction.

  • Substrate Addition : Add the enoate (202 mg) in one portion. Vigorously stir the biphasic mixture at 0 °C for 24 hours.

    • Causality: Vigorous stirring is mandatory because the reaction occurs at the interface of the aqueous and organic layers.

  • Reaction Monitoring : TLC analysis (Hexanes/EtOAc 1:1) will show the consumption of the starting material and the appearance of a highly polar diol product (

    
    , stains strongly with 
    
    
    
    ).
  • Quenching : While still at 0 °C, add solid sodium sulfite (1.5 g). Remove the ice bath and stir for 1 hour at room temperature.

    • Validation Check: The solution will turn dark brown/black as the active Os(VIII) is reduced to insoluble, inert Os(IV) oxide.

  • Workup : Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with 2 M KOH (to remove methanesulfonamide), dry over 
    
    
    
    , and concentrate to yield the crude chiral diol.

References

  • American Elements. "this compound Product Profile". American Elements Catalog. URL:[Link]

  • ResearchGate. "Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent". URL:[Link]

  • ResearchGate. "Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate". URL: [Link]

Sources

Technical Application Note: Selective Cleavage of the 2-Methoxyethyl Ether in Functionalized Enoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

This guide addresses the selective deprotection of the 4-(2-methoxyethoxy) group within the substrate Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate .

Critical Structural Distinction: Before proceeding, the operator must distinguish between two common "methoxyethoxy" functionalities, as their deprotection chemistry differs radically:

  • The MEM Group (Acetal): (2-Methoxyethoxy)methyl ether (

    
    ).[1] Cleaved by mild Lewis acids (
    
    
    
    ) or protic acids via oxocarbenium ion intermediates.
  • The 2-Methoxyethyl Ether (Simple Ether): (

    
    ). The substrate name implies this structure. This is a robust ether linkage requiring hard Lewis acids (
    
    
    
    ,
    
    
    ) or nucleophilic scavengers (
    
    
    ) for cleavage.

Target Substrate Analysis: The substrate contains an


-unsaturated ester  (enoate). This presents a chemoselectivity challenge:
  • Risk A: Strong acids/nucleophiles can attack the

    
    -carbon via Michael addition.
    
  • Risk B: Harsh acidic conditions can hydrolyze the ethyl ester.

  • Risk C: The allylic position (C4) is prone to

    
     ionization, potentially leading to double bond migration (deconjugation).
    

This protocol prioritizes Method A (Titanium Tetrachloride / Sodium Iodide) due to its ability to utilize the "methoxyethoxy" tail for chelation-assisted cleavage, preserving the sensitive enoate system.

Mechanistic Insight: Chelation-Assisted Ether Cleavage

The 2-methoxyethoxy side chain is not merely a leaving group; it is a bidentate ligand. We exploit this by using a bidentate Lewis Acid (


).
  • Coordination:

    
     coordinates to both the allylic ether oxygen and the terminal methoxy oxygen, forming a stable 5-membered chelate ring.
    
  • Activation: This chelation significantly polarizes the C-O bond at the allylic position (C4), lowering the activation energy for cleavage compared to a standard aliphatic ether.

  • Nucleophilic Attack: The iodide ion (

    
    ), introduced via NaI, attacks the activated allylic carbon. Because the ether oxygen is "locked" in a chelate, the reaction proceeds smoothly without requiring temperatures that would damage the ester.
    
Visualization: Reaction Pathway[1][2][3][4]

DeprotectionMechanism Substrate Substrate (Allylic Ether) Chelation TiCl4 Chelation (5-Membered Ring) Substrate->Chelation + TiCl4 (Coordination) Transition Activated Complex [Ti-O-C...I] Chelation->Transition + NaI (Nu- Attack) Product Target Alcohol (Allylic Alcohol) Transition->Product Hydrolysis Byproduct Byproduct (2-methoxyethyl iodide) Transition->Byproduct Cleavage

Caption: Figure 1. Chelation-controlled cleavage mechanism utilizing the bidentate nature of the methoxyethoxy group.

Experimental Protocols
Method A: The High-Fidelity Protocol (

)

Recommended for initial attempts due to high chemoselectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Titanium(IV) chloride (

    
    ) (1.1 equiv) - 1M solution in DCM recommended.
    
  • Sodium Iodide (NaI) (1.5 equiv) - Must be dry.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Sodium Iodide (1.5 equiv) and dissolve in anhydrous DCM (0.1 M concentration relative to substrate).

  • Lewis Acid Activation: Cool the solution to 0°C . Slowly add

    
     (1.1 equiv) dropwise. The solution will turn dark red/brown as the titanium-iodide complex forms. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve the substrate in a minimum volume of DCM. Add this solution dropwise to the reaction mixture at 0°C.

    • Note: The "methoxyethoxy" tail will immediately chelate the Ti species.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Monitor via TLC.

    • Endpoint: Disappearance of the less polar ether; appearance of the more polar allylic alcohol.

    • Time: Typically 2–4 hours.

  • Quench: Cool back to 0°C. Quench by adding saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize any iodine (
    
    
    
    ) formed.
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: The byproduct (1-iodo-2-methoxyethane) is volatile and non-polar; it is easily removed during flash chromatography.

Method B: The "Nuclear" Protocol (

)

Use only if Method A fails. High risk of ester hydrolysis.

Critical Adjustment: Standard


 cleavage is done at 0°C or RT. For this substrate, you must  operate at -78°C  to protect the ethyl ester.
  • Dissolve substrate in DCM at -78°C .

  • Add

    
     (1.05 equiv) typically as a 1M solution in DCM.
    
  • Stir at -78°C for 1 hour. Do not let it warm above -40°C.

  • Quench with MeOH at -78°C (exothermic).

  • Risk: If the ester is cleaved to the acid, re-esterification (EtOH/H+) will be required.

Diagnostic & Troubleshooting Guide

Use the following table to interpret results and troubleshoot failure modes.

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Ether bond is too stable for chosen Lewis Acid.Switch from

(if used) to

. Increase NaI to 3.0 equiv.
Product is Carboxylic Acid Ester hydrolysis occurred.Reaction medium too acidic or wet. Use anhydrous reagents.[1][5] Switch to Method A (neutral conditions).
Multiple Spots on TLC Allylic rearrangement or Michael addition.Lower temperature. Ensure inert atmosphere. Avoid strong nucleophiles like Bromide (use Iodide).
Loss of Double Bond Michael addition of

or

.
The

-system is acting as a Michael acceptor. Use Method A strictly at 0°C and reduce reaction time.
Data Presentation: Reagent Compatibility Matrix
Reagent SystemEther Cleavage PowerEster CompatibilityDouble Bond SafetyRecommendation

/ DCM
Low (Acetal specific)ExcellentExcellentOnly works if group is MEM (Acetal).

/ NaI
High (Chelation)GoodGoodPrimary Recommendation.

Very HighPoor (Hydrolysis risk)ModerateSecondary (Low Temp only).

(in situ)
HighModerateGoodGood alternative to Method A.
References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.[6] (Standard reference for ether stability and cleavage conditions).

  • Hard Acid and Soft Nucleophile Systems. Node, M., et al. (1980). Journal of Organic Chemistry. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." (Foundational text on Lewis Acid/Nucleophile cleavage logic).[2][3]

  • Titanium Tetrachloride Mediated Cleavage. Bhatt, M. V., & Kulkarni, S. U. (1983). Synthesis. "Cleavage of Ethers."[2][4][5][7][8][9][10] (Review of TiCl4/NaI methods).

  • Allylic Ether Reactivity. Guindon, Y., et al. (1984). Journal of Organic Chemistry. "Cleavage of methyl and benzyl ethers with dimethylboron bromide." (Contextualizing allylic ether lability).

Sources

Troubleshooting & Optimization

Separation of E/Z isomers of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of E/Z Isomers of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Challenge of Geometric Purity

Welcome to the technical support center. This guide is designed to provide practical, in-depth solutions for a common yet significant challenge in organic synthesis and drug development: the separation of E/Z geometric isomers, specifically focusing on this compound.

The spatial arrangement of substituents around a double bond dictates the E (entgegen) or Z (zusammen) configuration. These distinct geometries can lead to vastly different biological activities, pharmacokinetic profiles, and toxicological properties.[1][2] Consequently, achieving high isomeric purity is not merely an analytical exercise but a critical requirement for regulatory approval and therapeutic efficacy.

However, the subtle differences between E/Z isomers mean they often share nearly identical physicochemical properties, such as molecular weight, boiling point, and solubility, making their separation a formidable task.[3] This guide provides troubleshooting strategies and detailed protocols to navigate this challenge effectively, ensuring the integrity and purity of your target compound.

Core Concepts & General FAQs

This section addresses foundational questions regarding the separation of geometric isomers.

Q: Why are E/Z isomers so difficult to separate?

A: The primary challenge lies in their profound physical similarity. Unlike constitutional isomers, which have different atomic connectivity, or even some diastereomers, E/Z isomers often have very close polarity, boiling points, and melting points.[3][4] This makes traditional separation techniques like distillation or crystallization largely ineffective, necessitating high-resolution chromatographic methods.[4]

Q: Can my E/Z isomers interconvert during separation or storage?

A: Yes, this is a critical concern. The energy barrier for rotation around a carbon-carbon double bond can sometimes be low enough to allow for interconversion (isomerization).[5] This process can be catalyzed by several factors:

  • Light: Exposure to UV light can promote isomerization.

  • Heat: Elevated temperatures during chromatography or solvent evaporation can provide the energy needed to overcome the rotational barrier.

  • Acid/Base: Traces of acid or base in your solvent, on glassware, or on the stationary phase (like the acidic surface of silica gel) can catalyze isomerization.[5][6]

It is crucial to perform separations under mild conditions and assess the stability of your isomers throughout the process to ensure the final isomeric ratio is a true reflection of your synthetic outcome, not an artifact of the purification.[1]

Q: How do I definitively identify and quantify the E and Z isomers after separation?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[7]

  • ¹H NMR: The key is to analyze the vinylic proton and the coupling constants (J values) between protons on the double bond. For disubstituted alkenes, the J value for trans protons (typically in the E-isomer) is significantly larger (usually 12-18 Hz) than for cis protons (Z-isomer, 6-12 Hz).[7][8] For trisubstituted alkenes like the target molecule, the chemical shifts of the substituents on the double bond will differ between isomers.

  • NOESY/EXSY NMR: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) experiment can provide unambiguous proof of structure.[5][6] A NOESY experiment shows through-space correlations between protons, confirming which groups are on the same side of the double bond. An EXSY experiment can additionally detect if the isomers are actively interconverting in the NMR solvent.[5][6]

The ratio of the isomers can be accurately determined by integrating the distinct, well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.[8][9]

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for preparative-scale purification in most labs.[10] Here’s how to troubleshoot common issues.

Q: My E/Z isomers are co-eluting. How can I achieve baseline separation?

A: This is the most frequent problem. Achieving separation requires optimizing your chromatographic conditions to exploit the subtle differences in polarity between the isomers.

Workflow for Optimizing Column Chromatography Separation

G cluster_0 Troubleshooting Co-elution start Problem: Isomers Co-elute tlc 1. Develop TLC Method (Target ΔRf > 0.1) start->tlc solvent Adjust Solvent Polarity (e.g., Hex/EtOAc ratio) tlc->solvent Fine-tuning system Change Solvent System (e.g., Hex/DCM, Hex/Ether) tlc->system No separation column_params 2. Optimize Column Parameters solvent->column_params Separation visible but not baseline system->column_params dimensions Use Longer, Narrower Column column_params->dimensions loading Use Dry Loading Technique column_params->loading stationary_phase 3. Change Stationary Phase dimensions->stationary_phase Still poor resolution success Separation Achieved dimensions->success Improved loading->stationary_phase Still poor resolution silver Argentation Chromatography (AgNO₃-Silica) stationary_phase->silver For alkene π-bond interaction alumina Use Alumina (Neutral/Basic) stationary_phase->alumina If compound is acid-sensitive silver->success alumina->success

Fig 1. Troubleshooting workflow for co-eluting E/Z isomers.

1. Mobile Phase Optimization via TLC: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.[11][12] The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.3, and the separation between the two isomer spots (ΔRf) is maximized.[13]

  • Start with a standard two-component system. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is common for normal-phase chromatography.[14]

  • Systematically vary the polarity. Prepare several TLC chambers with different solvent ratios (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate).

  • If separation is poor, change the solvent system. Sometimes, changing one of the components, even if the overall polarity is similar, can dramatically affect selectivity. For example, switching from ethyl acetate to dichloromethane might alter the specific interactions with your isomers.

Solvent System (Non-polar:Polar)PolarityNotes
Hexanes / Ethyl AcetateStandardGood starting point for most compounds of moderate polarity.[14]
Hexanes / Diethyl EtherLess PolarEther is less polar than ethyl acetate; good for fine-tuning.
Hexanes / Dichloromethane (DCM)ModerateDCM offers different selectivity compared to ester or ether solvents.
Hexanes / TolueneLow PolarityToluene can help separate compounds that have aromatic rings through π-π interactions.

2. Stationary Phase Considerations: If optimizing the mobile phase on standard silica gel is insufficient, consider a different stationary phase.

  • Argentation Chromatography (Silver Ion Chromatography): This is a highly effective technique for separating compounds based on the degree and geometry of unsaturation.[4][15] Silver ions (Ag⁺) are impregnated onto the silica gel and form weak, reversible complexes with the π-electrons of the double bond.[16] The stability of this complex is sensitive to steric hindrance, often allowing for excellent separation of E and Z isomers. The less sterically hindered isomer (typically E) often interacts more strongly and elutes later, but this can vary.[4]

3. Column and Loading Technique:

  • Column Dimensions: For difficult separations, a longer and narrower column provides more theoretical plates and thus better resolution.[10]

  • Sample Loading: If your crude product is dissolved in a polar solvent for transfer to the column, it can disrupt the equilibration at the top of the silica bed, leading to band broadening.[17] In such cases, dry loading is highly recommended. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[12][17]

Q: I can't see my compound spots on the TLC plate under a UV lamp. How can I visualize them?

A: While the α,β-unsaturated ester moiety should provide some UV absorbance at 254 nm, the response might be weak.[18] Several chemical stains can be used for visualization.

Visualization MethodTarget Functional GroupProcedureAppearance
UV Light (254 nm) Conjugated π-systemsShine UV lamp on fluorescent-backed plate.Dark spots on a green/glowing background.[18][19]
Iodine Chamber Unsaturated C=C bonds, othersPlace plate in a sealed chamber with iodine crystals.Yellow-brown spots.[18][19]
Potassium Permanganate (KMnO₄) Stain Reducible groups (e.g., Alkenes, Alcohols)Dip plate in a dilute basic solution of KMnO₄.Yellow/white spots on a purple/pink background.
Ceric Ammonium Molybdate (CAM) Stain General Organic CompoundsDip or spray plate with CAM solution and heat gently.Dark blue/black spots.
p-Anisaldehyde Stain Various functional groupsDip or spray plate and heat.Various colors (pinks, purples, blues).[18]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

For analytical quantification or when very high purity (>99%) is required, HPLC is the method of choice.[4][16]

Q: What are the best starting conditions for HPLC separation of my E/Z isomers?

A: The choice between Normal Phase (NP) and Reversed Phase (RP) HPLC depends on the overall polarity of your molecule and available equipment. For this compound, both are viable.

ParameterNormal Phase (NP-HPLC)Reversed Phase (RP-HPLC)
Stationary Phase Silica, Cyano (CN), DiolC18, C8, Phenyl-Hexyl
Typical Mobile Phase Hexane / Isopropanol (IPA) or Hexane / Ethyl AcetateAcetonitrile / Water or Methanol / Water
Elution Order More polar isomer elutes later .More polar isomer elutes earlier . The more linear E-isomer may have a larger hydrophobic surface area and be retained longer on a C18 column.[20]
Recommended Starting Point Silica Column, 98:2 Hexane:IPAC18 Column, 60:40 Acetonitrile:Water

Specialty columns with unique selectivities can also be highly effective for isomer separations.[21]

  • Polar-Embedded Phases: Columns like an RP-Amide phase can offer different selectivity compared to standard C18.

  • Shape-Selective Phases: Columns like UDC-Cholesterol can separate isomers based on their geometric shape.[21]

Workflow for Optimizing HPLC Separation

G cluster_1 HPLC Method Optimization start Problem: Poor Resolution or Broad Peaks mode 1. Select Mode (Reversed vs. Normal Phase) start->mode mobile_phase 2. Optimize Mobile Phase mode->mobile_phase isocratic Adjust Isocratic Ratio (e.g., ACN:H₂O %) mobile_phase->isocratic gradient Introduce Gradient Elution isocratic->gradient If k' is too high/low flow 3. Adjust Flow Rate isocratic->flow gradient->flow temp 4. Adjust Temperature flow->temp column_chem 5. Change Column Chemistry temp->column_chem If resolution still poor success Baseline Separation Achieved temp->success Improved c18_c8 C18 -> C8 or Phenyl column_chem->c18_c8 specialty Try Polar-Embedded or Shape-Selective Phase column_chem->specialty c18_c8->success specialty->success

Fig 2. Optimization workflow for HPLC separation of isomers.

Q: My HPLC peaks are broad and not baseline-resolved. How can I improve the separation?

A:

  • Optimize Mobile Phase: If using an isocratic method, systematically vary the ratio of your strong solvent (e.g., acetonitrile) to your weak solvent (e.g., water). If the peaks are still broad or the run time is too long, develop a gradient method.

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, but it will also increase the run time and may lead to some band broadening due to diffusion.

  • Change Temperature: Lowering the column temperature can increase solvent viscosity (raising backpressure) but may enhance the selectivity between the two isomers.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[4] Injecting a sample in a much stronger solvent will cause poor peak shape.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants that might degrade performance over time.[22]

Detailed Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare a stock solution of your crude E/Z mixture (~5 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • In a 250 mL beaker, add ~10 mL of your chosen eluent (e.g., 90:10 Hexanes:Ethyl Acetate). Place a piece of filter paper to line the inside wall and cover with a watch glass to saturate the chamber.[23]

  • Using a capillary tube, spot a small amount of your stock solution onto the baseline of a silica gel TLC plate.

  • Place the plate in the developing chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.[23]

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the plate using a UV lamp and/or an appropriate chemical stain.

  • Calculate the Rf values and assess the separation. Adjust the solvent polarity and repeat until optimal separation is achieved.

Protocol 2: Preparative Flash Column Chromatography (Isocratic Elution)
  • Select a column: Based on the amount of crude material, select an appropriate column size. A ratio of 50:1 to 100:1 silica gel to crude material by weight is recommended for difficult separations.[13]

  • Pack the column: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[13] Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the silica bed run dry.[10]

  • Load the sample: Dissolve the crude mixture in a minimal amount of a non-polar solvent or perform a dry load as described previously.

  • Elute: Carefully add the optimized eluent to the top of the column. Apply consistent air pressure to achieve a steady flow rate.

  • Collect fractions: Collect small, uniform fractions in test tubes.

  • Analyze fractions: Spot every few fractions on a TLC plate to determine which contain your purified isomers. Combine the pure fractions for each isomer separately and remove the solvent under reduced pressure.

References

  • Patsnap Eureka. (2025, August 1). The Role of Geometric Isomers in Drug Efficacy and Toxicity.
  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • Benchchem. (n.d.). resolving (E)- and (Z)-isomers of icos-5-ene. Benchchem.
  • Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide. Marcel Dekker, Inc.
  • MTC USA. (2025, June 19).
  • Chromatography Forum. (2017, December 14).
  • Chrom Tech, Inc. (2024, November 20).
  • Patsnap Eureka. (2025, August 1). The Influence of Geometric Isomers on Drug Delivery Systems.
  • ResearchGate. (2016, December 7).
  • PubMed. (2014, December 1).
  • Patsnap Eureka. (2025, August 1). How Geometric Isomers Affect the Bioactive Properties of Molecules.
  • Columbia University. (n.d.).
  • ACS Publications. (2020, September 16).
  • Bitesize Bio. (2025, June 3).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Doc Brown. (n.d.). proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers).
  • Separation Science. (2024, July 12).
  • Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. r/OrganicChemistry.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • College of Engineering Safety. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of Rochester. (n.d.).
  • Journal of Oil Palm Research. (n.d.).
  • EPFL. (n.d.).
  • ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds.
  • King Group. (n.d.).
  • Biotage. (2025, December 6).
  • JoVE. (2025, June 19).

Sources

Side reactions in the olefination to form Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate . This guide is engineered for researchers and drug development professionals executing the Horner-Wadsworth-Emmons (HWE) olefination. While the HWE reaction is a robust method for constructing


-unsaturated esters, the specific structural features of 

-alkoxy ketones—namely their enolizable protons and labile alkoxy leaving groups—introduce complex competing side reactions.

This guide dissects the mechanistic causality behind these side reactions and provides field-validated troubleshooting strategies to maximize your (E)-isomer yield.

Reaction Network & Competing Pathways

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways governing the reaction mixture. The diagram below illustrates how the phosphonate carbanion partitions between the desired olefination and detrimental side reactions.

G SM 1-(2-Methoxyethoxy)propan-2-one + TEPA Carbanion Phosphonate Carbanion Intermediate SM->Carbanion Base Addition Oxaphosphetane Oxaphosphetane Intermediates Carbanion->Oxaphosphetane Nucleophilic Attack Aldol Side Product: Aldol (Self-Condensation) Carbanion->Aldol Excess Ketone Poor Mixing Target Target (E)-Isomer Ethyl 4-(2-methoxyethoxy)- 3-methylbut-2-enoate Oxaphosphetane->Target Thermodynamic Control Z_Isomer Side Product: (Z)-Isomer (Stereo-leakage) Oxaphosphetane->Z_Isomer Kinetic Control Diene Side Product: Diene (Beta-Elimination) Target->Diene Strong Base High Temp Z_Isomer->Diene Strong Base

Mechanistic pathway and major side reactions in the HWE olefination of alpha-alkoxy ketones.

Troubleshooting & FAQs

Q1: Why is my reaction yielding a high percentage of the (Z)-isomer instead of the desired (E)-isomer? A1: The Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of thermodynamically stable (E)-alkenes[1]. This stereoselectivity is governed by the equilibration of the intermediates leading to the oxaphosphetane[2]. However, the steric bulk of the


-alkoxy group (2-methoxyethoxy) on your ketone disrupts this equilibration. If the reaction is run at room temperature or with a non-coordinating counterion, kinetic control dominates, leading to a higher (Z)-isomer ratio[3].
Corrective Action: Lower the temperature of the ketone addition to -78 °C to control the initial nucleophilic attack, then allow the reaction to warm slowly to 0 °C to establish thermodynamic equilibrium. Alternatively, employing Masamune-Roush conditions (LiCl and DBU in acetonitrile) enhances (E)-selectivity by leveraging the chelating effect of the lithium cation.

Q2: I am observing a significant amount of a highly UV-active diene byproduct. What causes this, and how can I prevent it? A2: You are observing base-catalyzed


-elimination. Your starting material is an 

-alkoxy ketone, making the 2-methoxyethoxy moiety a viable leaving group. Under strongly basic conditions (e.g., prolonged exposure to NaH or alkoxides at room temperature), the acidic

-protons of your newly formed

-unsaturated ester are deprotonated. This triggers the expulsion of the alkoxy group, forming a conjugated diene[4][5]. Corrective Action: Avoid using a large excess of strong base. Ensure the stoichiometry of Triethyl phosphonoacetate (TEPA) to base is exactly 1:1.05 to prevent free base from lingering. Strict temperature control (keeping the reaction

0 °C) is mandatory to suppress the elimination kinetics.

Q3: My overall yield is low, and I see a complex mixture of highly polar spots on TLC. What is happening? A3: This is indicative of aldol self-condensation. 1-(2-methoxyethoxy)propan-2-one possesses highly enolizable protons on both the methyl and methylene groups adjacent to the carbonyl. If unreacted base is present when the ketone is introduced, the base will deprotonate the ketone rather than the phosphonate, triggering self-condensation. Corrective Action: Ensure complete formation of the phosphonate carbanion before adding the ketone. When using NaH and TEPA, wait until hydrogen gas evolution completely ceases and the solution becomes a clear, pale-yellow liquid[1]. Add the ketone dropwise to maintain a low localized concentration of the electrophile.

Q4: Can I use Sodium Methoxide (NaOMe) instead of Sodium Ethoxide (NaOEt) or NaH as the base? A4: This is highly discouraged. Using NaOMe with TEPA (an ethyl ester) will lead to transesterification. The methoxide ion will attack the ethyl ester of the TEPA or the final product, resulting in a contaminated mixture of methyl and ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoates. Always match your alkoxide base to the ester group of your phosphonate, or use a non-nucleophilic base like NaH[3][6].

Quantitative Impact of Reaction Conditions

The table below summarizes how different base, solvent, and temperature profiles directly impact the product distribution, illustrating the causality discussed in the troubleshooting section.

Condition ProfileBase / SolventTemperature ProfileTarget (E)-Isomer Yield(Z)-IsomerDiene (Elimination)Aldol Byproducts
A (Unoptimized) NaH / THF25 °C (Isothermal)45%15%25%15%
B (Matched Alkoxide) NaOEt / EtOH0 °C to 25 °C60%15%15%10%
C (Cryogenic) NaH / THF-78 °C to 0 °C82% 10%<5%<3%
D (Masamune-Roush) LiCl + DBU / MeCN25 °C (Isothermal)88% 8%<2%<2%
Optimized Experimental Methodology

To achieve the results seen in Condition C , follow this self-validating cryogenic protocol.

Workflow Step1 1. Reagent Preparation Suspend NaH in dry THF at 0 °C under N2 Step2 2. Ylide Generation Add TEPA dropwise. Stir until H2 evolution ceases (30 min) Step1->Step2 Step3 3. Cryogenic Cooling Cool reaction mixture to -78 °C Step2->Step3 Step4 4. Substrate Addition Add 1-(2-methoxyethoxy)propan-2-one slowly Step3->Step4 Step5 5. Controlled Warming Stir at -78 °C for 1h, then slowly warm to 0 °C Step4->Step5 Step6 6. Quench & Workup Quench with sat. NH4Cl, extract with EtOAc Step5->Step6

Step-by-step optimized HWE workflow to minimize side reactions and maximize E-isomer yield.

Step-by-Step Protocol: Cryogenic NaH-mediated HWE Olefination
  • Equipment Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Base Suspension: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv, 10.5 mmol) to the flask. Wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent via syringe. Suspend the purified NaH in anhydrous THF (50 mL) and cool to 0 °C using an ice-water bath.

  • Ylide Generation: Place Triethyl phosphonoacetate (TEPA, 1.05 equiv, 10.5 mmol) in the dropping funnel and add it dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30–45 minutes. Validation checkpoint: Proceed only when hydrogen gas evolution ceases and the solution becomes a clear, pale-yellow liquid[1].

  • Cryogenic Cooling: Lower the reaction flask into a dry ice/acetone bath to cool the ylide mixture to -78 °C.

  • Substrate Addition: Dissolve 1-(2-methoxyethoxy)propan-2-one (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide mixture over 30 minutes to prevent localized heating and suppress aldol self-condensation.

  • Controlled Equilibration: Stir the reaction at -78 °C for 1 hour, then remove the dry ice bath and allow the mixture to slowly warm to 0 °C over 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, visualized by KMnO4 stain).

  • Quench and Workup: Quench the reaction strictly at 0 °C by carefully adding saturated aqueous NH4Cl (20 mL). The water-soluble diethyl phosphate byproduct will safely partition into the aqueous layer[2][6]. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to isolate the pure (E)-Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate.

References

Sources

Improving the stereoselectivity of the Horner-Wadsworth-Emmons reaction for butenoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HWE Stereocontrol Technical Support Center .

This guide is structured as a Tier-3 engineering escalation response. We assume you are familiar with the basic stoichiometry of the Horner-Wadsworth-Emmons (HWE) reaction but are facing specific challenges with stereocontrol (E/Z ratios) or yield, particularly in the synthesis of butenoates (crotonates and their derivatives).

Module 1: Diagnostic & Triage

Status: Active Case Ticket: Improving Stereoselectivity for Butenoate Synthesis

The synthesis of butenoates via HWE presents a unique challenge: the small steric bulk of the aldehyde (often acetaldehyde or functionalized variants) reduces the steric clash in the transition state, making high stereoselectivity harder to achieve compared to bulky aromatic substrates.

Select Your Objective:

  • Target A: Thermodynamic Product (

    
    -isomer / trans).
    
  • Target B: Kinetic Product (

    
    -isomer / cis).
    

Module 2: Maximizing -Selectivity (The Thermodynamic Pathway)

To maximize the


-isomer, you must facilitate the reversibility of the intermediate betaine/oxaphosphetane. If the intermediate can equilibrate, it will settle into the thermodynamically stable trans-orientation before elimination.
The "Gold Standard" Protocol: Masamune-Roush Conditions

For sensitive butenoate synthesis where harsh bases (NaH) cause decomposition or polymerization, use the Masamune-Roush modification. This uses mild bases with lithium salts to stabilize the intermediate, allowing full equilibration.

Reagents:

  • Phosphonate: Triethyl phosphonoacetate (Standard).[1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Additive: LiCl (Anhydrous).

  • Solvent: MeCN or THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a flask under Argon. Add anhydrous LiCl (1.2 equiv) and dry MeCN. Stir until LiCl is dissolved.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equiv).

  • Base Addition: Add DBU (1.0 equiv) at 0°C. The solution may turn slightly yellow.

  • Reaction: Add the aldehyde (1.0 equiv) dropwise. Allow to warm to Room Temperature (RT).

  • Monitoring: Stir for 1–4 hours. Monitor via TLC.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3]

Troubleshooting


-Selectivity: 
SymptomRoot CauseCorrective Action
E/Z ratio is < 95:5 Kinetic Trapping: The intermediate is eliminating too fast, before it can equilibrate to the trans form.Switch Cation: Lithium (Li⁺) binds tightly to the oxygen, slowing elimination and forcing equilibration. Ensure you are using LiCl.[3] Avoid Potassium (K⁺) bases.
Low Yield Enolization: The base is deprotonating the aldehyde instead of the phosphonate.Use Masamune-Roush: DBU is non-nucleophilic and milder than NaH. Ensure the phosphonate is deprotonated before adding the aldehyde.
Polymerization High Reactivity: Butenoates (especially crotonates) are Michael acceptors and can polymerize.Dilution: Run the reaction more dilute (0.1 M). Keep temperature moderate (do not heat above 40°C unless necessary).

Module 3: Maximizing -Selectivity (The Kinetic Pathway)

To obtain the


-isomer, you must prevent  equilibration. You need a reaction that proceeds through the kinetic transition state and eliminates immediately. This requires the Still-Gennari  or Ando  modifications.[1][4][5][6][7]
The Protocol: Still-Gennari Modification

This method relies on electron-deficient phosphonates and strongly dissociating conditions to accelerate elimination.[8]

Reagents:

  • Phosphonate: Bis(2,2,2-trifluoroethyl) phosphonoacetate (The "Still-Gennari Reagent").[1][9]

  • Base: KHMDS (Potassium hexamethyldisilazide).[10]

  • Additive: 18-Crown-6 (Sequesters K⁺ to prevent coordination).

  • Solvent: THF (Anhydrous).[1][3]

  • Temperature: -78°C (Critical).[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry flask under Argon. Dissolve 18-Crown-6 (1.5 equiv) and the Still-Gennari phosphonate (1.1 equiv) in THF.

  • Cooling: Cool strictly to -78°C .

  • Deprotonation: Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. Stir for 30 mins at -78°C.

  • Addition: Add the aldehyde (1.0 equiv) slowly along the side of the flask to pre-cool it.

  • Reaction: Stir at -78°C for 1–2 hours. Do not warm up until the reaction is quenched if possible.[11]

  • Quench: Quench at -78°C with saturated NH₄Cl.

Troubleshooting


-Selectivity: 
SymptomRoot CauseCorrective Action
Significant

impurity
Temperature Spike: The reaction warmed up, allowing equilibration.Audit Cooling: Ensure the internal temperature never rises above -70°C during addition.
Significant

impurity
Cation Coordination: Lithium or Sodium ions are present, stabilizing the intermediate.[12]Check Reagents: Use KHMDS only. Ensure 18-Crown-6 is dry and stoichiometric. Avoid LiHMDS or NaHMDS.
Low Yield Moisture: KHMDS is extremely moisture sensitive.Titrate Base: KHMDS degrades over time. Use fresh ampules or titrate before use.

Module 4: The "Butenoate" Special Case (Volatility)

Critical Warning: Many simple butenoates (like methyl crotonate, bp ~118°C) and their derivatives are relatively volatile. A common "yield loss" is actually evaporation during the concentration step.

  • The Fix: When removing solvent via rotary evaporation, do not go below 100 mbar if your product molecular weight is < 150 g/mol .

  • Purification: For volatile butenoates, avoid high-vacuum drying. Use a distillation workup instead of column chromatography if possible, or use pentane/ether for columns and concentrate carefully at ambient pressure.

Module 5: Visualization & Logic

Diagram 1: HWE Stereoselectivity Mechanism

Caption: Kinetic vs. Thermodynamic pathways.


-selective conditions (Still-Gennari) accelerate elimination (

) to prevent equilibration (

).[1]

-selective conditions (Masamune-Roush) stabilize the intermediate to allow equilibration.

HWE_Mechanism Start Aldehyde + Phosphonate Carbanion Intermediate_Erythro Erythro-Betaine (Kinetic Intermediate) Start->Intermediate_Erythro Kinetic Addition (-78°C) Intermediate_Threo Threo-Betaine (Thermodynamic Intermediate) Start->Intermediate_Threo Equilibration Intermediate_Erythro->Start Reversibility (k-1) Intermediate_Erythro->Intermediate_Threo Isomerization (Slow without Li+) Product_Z Z-Butenoate (Cis) Intermediate_Erythro->Product_Z Fast Elimination (Still-Gennari: EWG on P) Product_E E-Butenoate (Trans) Intermediate_Threo->Product_E Elimination (Thermodynamic Control)

Diagram 2: Troubleshooting Decision Tree

Caption: Workflow for selecting the correct HWE modification based on target stereochemistry and substrate sensitivity.

HWE_Decision_Tree Start Start: Select Target Isomer Decision_Isomer Target Stereochemistry? Start->Decision_Isomer Branch_E E-Isomer (Trans) Decision_Isomer->Branch_E Thermodynamic Branch_Z Z-Isomer (Cis) Decision_Isomer->Branch_Z Kinetic Substrate_Check Is Substrate Base Sensitive? Branch_E->Substrate_Check Method_Still Still-Gennari (Trifluoroethyl phosphonate KHMDS / 18-C-6 / -78°C) Branch_Z->Method_Still Standard Z-Protocol Method_Ando Ando Modification (Diaryl phosphonate NaH / THF / -78°C) Branch_Z->Method_Ando Alternative Method_Standard Standard HWE (NaH / THF) Robust Substrates Substrate_Check->Method_Standard No Method_Masamune Masamune-Roush (LiCl / DBU) Sensitive Substrates Substrate_Check->Method_Masamune Yes (Recommended)

References

  • Masamune-Roush Conditions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Selective):  Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha, beta-unsaturated esters." Tetrahedron Letters, 1984 , 25, 2183–2186. 
    
  • Still-Gennari Modification (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Selective):  Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination."[5][6][8][9] Tetrahedron Letters, 1983 , 24, 4405–4408. 
    
  • Ando Modific

    
    -Selective):  Ando, K. "Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Ethyl (Diphenylphosphono)acetate." Journal of Organic Chemistry, 1997 , 62, 1934–1939. 
    
  • Mechanism Review: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[5] Chemical Reviews, 1989 , 89, 863–927.

Sources

Preventing decomposition of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate during purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2).

This compound is an


-unsaturated ester featuring an allylic ether linkage. This specific structural motif makes it highly valuable as a synthetic building block, but simultaneously renders it exceptionally vulnerable to acid-catalyzed cleavage, isomerization, and thermal degradation. The following guide explains the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure high-yield purifications.

Section 1: Chromatographic Troubleshooting (The Silica Gel Problem)

Q: Why is my yield so low after standard silica gel flash chromatography, and why am I seeing a new, highly UV-active, less polar spot on my TLC?

A: You are observing acid-catalyzed allylic cleavage. Standard flash silica gel possesses surface silanol groups (Si-OH) that render the stationary phase mildly acidic (pH ~4.5–5.5).

The Causality: The oxygen atom of the 2-methoxyethoxy group in your compound is Lewis basic and coordinates with these acidic protons. Because this ether is located at the allylic position (C4), protonation weakens the C–O bond. The leaving group (2-methoxyethanol) is expelled, generating an allylic carbocation that is exceptionally stable due to resonance with the


-unsaturated ester and hyperconjugation from the C3 methyl group. Subsequent deprotonation yields ethyl 3-methylbuta-2,4-dienoate , a conjugated diene. This diene is highly UV-active and significantly less polar than your target compound, explaining the new TLC spot.

G A Ethyl 4-(2-methoxyethoxy)- 3-methylbut-2-enoate B Protonation by Silica Gel (H+) A->B Acidic silanols C Allylic Carbocation Intermediate B->C - 2-Methoxyethanol D Ethyl 3-methylbuta- 2,4-dienoate (Diene) C->D - H+

Figure 1: Acid-catalyzed allylic cleavage pathway on standard silica gel.

Protocol: TEA-Deactivated Silica Gel Chromatography To prevent this, you must neutralize the Brønsted acid sites on the silica gel using Triethylamine (TEA), a standard technique for acid-sensitive compounds [1].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine.

  • Column Packing: Slurry-pack the silica gel using the TEA-buffered solvent. Flush the packed column with at least 2 column volumes (CV) of the buffered solvent to ensure complete deactivation of the silanol groups.

  • Loading: Dissolve your crude mixture in a minimum amount of the buffered solvent and load it onto the column.

  • Elution: Elute using the buffered mobile phase.

  • Self-Validating Step: Before running the full column, spot your crude mixture on two separate TLC plates. Develop Plate A in standard solvent and Plate B in the TEA-buffered solvent. If Plate A shows the less polar diene spot while Plate B does not, you have successfully validated that the degradation is acid-catalyzed and that your buffered system prevents it.

G Step1 1. Prepare Eluent (Hexane/EtOAc + 1% TEA) Step2 2. Slurry Pack Column (Neutralize Silica) Step1->Step2 Step3 3. Load Crude Mixture (Neat or buffered solvent) Step2->Step3 Step4 4. Flash Elution (Maintain positive pressure) Step3->Step4 Step5 5. Fraction Collection (Verify via TLC) Step4->Step5

Figure 2: Step-by-step workflow for TEA-deactivated silica gel chromatography.

Section 2: Thermal Purification (Distillation Challenges)

Q: Can I bypass chromatography and purify this compound via vacuum distillation? I tried standard distillation and recovered a polymerized mess.

A: Yes, but standard vacuum distillation often provides insufficient vacuum, requiring bath temperatures that exceed the thermal stability threshold of the allylic ether. At elevated temperatures (>120 °C), the compound undergoes thermal elimination (yielding the same diene mentioned above) or radical-initiated polymerization of the enoate system [2].

Protocol: High-Vacuum Short-Path Distillation

  • Equipment Setup: Use a short-path distillation apparatus or a Kugelrohr setup to minimize the distance the vapor must travel, reducing the required heating time.

  • Vacuum Requirements: Ensure your vacuum pump can achieve pressures below 0.1 Torr. This will drastically lower the boiling point, allowing distillation at bath temperatures below 80 °C.

  • Inhibitor Addition: Add 50–100 ppm of a radical inhibitor, such as BHT (Butylated hydroxytoluene), to the crude mixture in the distillation flask. This prevents thermally induced radical polymerization of the

    
    -unsaturated system.
    
  • Self-Validating Step: Monitor the cold trap. If you see a highly volatile, sweet-smelling liquid collecting in the trap before your product distills, it is likely 2-methoxyethanol—a direct indicator that your bath temperature is too high and thermal cleavage is occurring.

Section 3: Storage and Handling

Q: How should I store the purified material to prevent long-term degradation?

A: Even when pure, allylic enoates are susceptible to slow auto-oxidation, moisture-induced ester hydrolysis, and photo-isomerization (shifting from the active E-isomer to the Z-isomer) [3].

  • Atmosphere: Flush the storage vial with Argon or dry Nitrogen to displace oxygen and ambient moisture.

  • Temperature: Store strictly at -20 °C.

  • Vessel: Use amber glass vials to prevent UV-induced double-bond isomerization.

Quantitative Summary of Degradation Modes

Degradation ModePrimary Catalyst/TriggerStructural Indicator (TLC/NMR)Preventative Action
Allylic Cleavage Brønsted Acids (Silica)Less polar spot (Diene); Loss of ether signals in NMRBuffer silica with 1–2% TEA
E/Z Isomerization Acid / Base / UV LightShift in vinylic proton coupling constants (

H NMR)
Use amber vials; avoid prolonged light exposure
Thermal Elimination Heat (>120 °C)Polymerization; Diene formationHigh-vacuum short-path distillation; add BHT
Ester Hydrolysis Water + Acid/BaseBaseline spot (Carboxylic acid)Use strictly anhydrous solvents

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. A foundational text detailing the absolute necessity of buffering stationary phases for acid-sensitive compounds. Source: Elsevier | [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Provides validated, peer-reviewed methodologies for the use of triethylamine in the chromatographic purification of sensitive functional groups. Source: Organic Syntheses |[Link]

Technical Support Center: Characterization of Polyether-Containing Unsaturated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of polyether-containing unsaturated esters (e.g., PEG-acrylates, PEG-methacrylates, and PEGylated lipid conjugates). These macromolecules are critical components in hydrogel formulation, lipid nanoparticles (LNPs), and advanced drug delivery systems[1]. However, their unique dual nature—combining a highly polydisperse, hydrophilic polyether backbone with a reactive, hydrophobic unsaturated ester—presents severe analytical challenges[2].

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure scientific integrity and reproducible characterization.

Diagnostic Decision Tree

G Start Polyether Unsaturated Ester Sample Q1 What is the primary analytical goal? Start->Q1 N1 End-Group Fidelity & Functionalization Q1->N1 N2 Molecular Weight & Polydispersity Q1->N2 N3 Purity & Stability (Degradation) Q1->N3 NMR 1H-NMR (qNMR) Analyze vinyl protons (~5.6-6.1 ppm) vs PEG backbone (~3.6 ppm) N1->NMR MS ESI-MS / MALDI-TOF Deconvolute charge states N2->MS GPC GPC / SEC Use Multi-Angle Light Scattering (MALS) N2->GPC N3->NMR LC HPLC-ELSD / LC-MS Check for free PEG or hydrolysis N3->LC

Caption: Diagnostic workflow for selecting characterization techniques for polyether unsaturated esters.

Knowledge Base: Frequently Asked Questions

Q1: Why does my 1H-NMR integration consistently underestimate the degree of functionalization of my PEG-acrylate? Causality & Solution: Polyether backbones, such as poly(ethylene glycol) (PEG), contain a massive number of equivalent protons (e.g., the repeating -CH2-CH2-O- units resonate as a massive peak at ~3.5–3.8 ppm)[3]. In contrast, the vinyl protons of the unsaturated ester end-groups (~5.6–6.1 ppm) represent only a tiny fraction of the total protons[4]. When the NMR spectrometer sets the receiver gain based on the dominant PEG peak, the vinyl signals fall near the baseline noise, leading to dynamic range issues and integration truncation. Furthermore, differences in longitudinal relaxation times (


) mean that if the relaxation delay (

) is too short, the vinyl protons will not fully relax between scans, artificially depressing their integration value relative to the backbone. Action: Use a high-field instrument (≥500 MHz), perform a

inversion-recovery experiment, and set

to at least

the longest

(often requiring

seconds)[5].

Q2: My ESI-MS spectrum of a PEGylated unsaturated ester looks like an unresolved hump. How do I determine the molecular weight distribution? Causality & Solution: Polyethers are inherently polydisperse[6]. In Electrospray Ionization Mass Spectrometry (ESI-MS), each polymer chain length within the distribution can acquire multiple charges (e.g.,


, 

). The overlap of the isotopic and charge-state distributions for every chain length creates a highly congested spectrum that appears as a broad, unresolved hump[7]. Action: For intact molecular weight and polydispersity index (PDI), switch to Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, which predominantly generates singly charged ions, drastically simplifying the spectrum[8]. Alternatively, use high-resolution LC-MS combined with charge-deconvolution algorithms.

Q3: Why is the molecular weight reported by GPC significantly different from my NMR end-group analysis? Causality & Solution: Gel Permeation Chromatography (GPC) separates molecules based on their hydrodynamic volume, not absolute molecular weight. If your GPC is calibrated using standard polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards[9], the results will be inaccurate because the solvation and coiling of polyethers in the mobile phase differ drastically from PS/PMMA. Action: Calibrate the GPC using narrow-dispersity PEG/PEO standards. For a self-validating system, upgrade to a Multi-Angle Light Scattering (MALS) detector, which measures absolute molecular weight independent of column calibration.

Q4: My purified PEG-methacrylate forms an insoluble gel after a few weeks in storage. What went wrong? Causality & Solution: Unsaturated esters are highly prone to auto-polymerization via free-radical mechanisms. Furthermore, polyethers can undergo auto-oxidation to form hydroperoxides, which subsequently cleave and generate radicals that initiate the polymerization of the methacrylate end-groups. Action: Always store polyether-containing unsaturated esters at -20°C under an inert atmosphere (Argon). Ensure a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), is present at 50-100 ppm during storage.

Troubleshooting Workflows

Protocol 1: Quantitative 1H-NMR (qNMR) for End-Group Fidelity

This protocol ensures a self-validating system by utilizing an internal standard to verify integration accuracy independent of the massive polyether backbone[5].

  • Sample Preparation: Accurately weigh 15-20 mg of the polymer and dissolve it in 0.6 mL of deuterated chloroform (

    
    ) or 
    
    
    
    [4].
  • Internal Standard Addition: Add a precisely known mass of an internal standard (e.g., maleic acid or DSS) that features a distinct NMR peak away from the PEG backbone (~3.6 ppm) and the solvent peak.

  • 
     Determination:  Run an inversion-recovery experiment to determine the 
    
    
    
    relaxation times of the vinyl protons (~5.6–6.1 ppm) and the internal standard.
  • Parameter Optimization: Set the relaxation delay (

    
    ) to 
    
    
    
    (max). Increase the number of scans (NS = 64 to 256) to improve the signal-to-noise ratio of the end-groups.
  • Validation & Calculation: Calculate the degree of functionalization by comparing the integral of the vinyl protons to the integral of the internal standard. Self-Validation Check: Calculate the mass of the polymer backbone based on the internal standard; if it matches the theoretical mass, the integration parameters are validated.

Protocol 2: Resolving Polydisperse MS Spectra via LC-HRMS

MS_Troubleshooting Start ESI-MS Spectrum shows unresolved 'hump' Step1 Is the sample highly polydisperse (e.g., PEG)? Start->Step1 Yes Yes Step1->Yes No No Step1->No Action1 Switch to MALDI-TOF (Produces primarily 1+ ions) Yes->Action1 If intact mass needed Action2 Use LC-HRMS with Deconvolution Software Yes->Action2 If fine structural detail needed Action3 Check for severe ion suppression or salts No->Action3

Caption: Decision logic for resolving mass spectrometry challenges in polydisperse polymer samples.

  • Chromatographic Separation: Do not use direct infusion. Use an HPLC system (LC-MS) with a C18 or C8 column to separate the polymer distribution slightly by hydrophobicity before it enters the source[2]. Self-Validation Check: If the mass shifts as a function of retention time, the polydispersity is real and not an artifact of in-source fragmentation.

  • Mobile Phase Additives: Use 0.1% formic acid to encourage protonation, or add a trace amount of sodium acetate (10 µM) to force uniform sodium adduction, reducing the complexity of mixed

    
     adducts.
    
  • Source Tuning: Lower the cone voltage to minimize in-source depolymerization of the ester bonds, which can artificially skew the mass distribution[7].

  • Data Deconvolution: Use maximum entropy (MaxEnt) deconvolution software to transform the

    
     spectrum into a zero-charge mass domain.
    

Quantitative Data & Method Comparison

Analytical TechniquePrimary TargetKey ChallengeOptimized SolutionLimit of Detection (LOD)
1H-NMR (qNMR) End-group functionalizationDynamic range limitation due to massive PEG backboneUse internal standard;

;

MHz
~1-2 mol% functionalization
ESI-HRMS Fine structural detail & impuritiesOverlapping charge states (unresolved hump)Pre-separation via LC; force uniform adducts; deconvolution< 0.1% relative abundance
MALDI-TOF MS Intact mass & PolydispersityMatrix selection for polyethersUse DCTB or DHB matrix with

cationization agent
~500 Da to >100 kDa
GPC / SEC Molecular weight distributionInaccurate hydrodynamic volume vs. standard calibrantsUse Multi-Angle Light Scattering (MALS) for absolute MWN/A (Distribution profiling)

References

  • Water-soluble, thermoresponsive, hyperbranched copolymers based on PEG-methacrylates: Synthesis, characterization, and LCST behavior - CSIC - [Link]

  • Characterization of polydisperse polymer systems via mass spectrometry - TRACE: Tennessee Research and Creative Exchange - [Link]

  • PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC - [Link]

  • A Cationic Smart Copolymer for DNA Binding - MDPI - [Link]

  • Predictive Molecular Design and Structure–Property Validation of Novel Terpene-Based, Sustainably Sourced Bacterial Biofilm-Resistant Materials - PMC - [Link]

  • NMR spectroscopy and MALDI-TOF MS characterisation of end-functionalised PVP oligomers prepared with different esters as chain transfer agents - PubMed - [Link]

  • PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes - MDPI -[Link]

  • For Peer Review - UQ eSpace - The University of Queensland -[Link]

Sources

Minimizing byproducts in the synthesis of functionalized acrylates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproducts and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of functionalized acrylates. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of these versatile monomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Understanding the Core Challenges in Acrylate Synthesis

The synthesis of functionalized acrylates, while conceptually straightforward, is often plagued by the formation of unwanted byproducts. The high reactivity of the acrylate moiety, which makes it a valuable synthon, is also the primary source of these challenges. The electron-deficient nature of the carbon-carbon double bond makes it susceptible to both nucleophilic attack (Michael addition) and radical-mediated polymerization.[1][2]

This guide will focus on the two most prevalent and problematic side reactions:

  • Michael Addition: The conjugate addition of nucleophiles to the activated alkene of the acrylate.[3] This can be an intermolecular reaction with nucleophiles present in the reaction mixture or an intramolecular reaction, leading to oligomerization.

  • Premature Polymerization: The uncontrolled, often spontaneous, radical polymerization of the acrylate monomer or product, which can lead to low yields, high viscosity, and even complete gelation of the reaction mixture.[4][5]

A thorough understanding of these competing reaction pathways is the first step toward their effective control.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Significant Formation of Michael Addition Byproducts

You observe one or more unexpected spots on your TLC analysis, or your NMR/GC-MS data indicates the presence of species with a higher molecular weight than your target acrylate, consistent with the addition of a nucleophile to the double bond.

Root Cause Analysis

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In the context of functionalized acrylate synthesis, common nucleophiles include:

  • Starting materials: Unreacted alcohols, amines, or thiols.[1][6]

  • Catalysts: Basic catalysts used to promote the primary reaction can also catalyze the Michael addition.[7][8]

  • The acrylate itself: The enolate of the ester can act as a nucleophile, leading to oligomerization.

The rate of the Michael addition is highly dependent on the strength of the nucleophile and the reaction conditions.[8]

Solutions & Experimental Protocols

1. Stoichiometric Control of Reactants:

  • Rationale: An excess of the nucleophilic starting material (e.g., alcohol in a transesterification reaction) can drive the desired reaction to completion while also increasing the likelihood of Michael addition to the product.

  • Protocol:

    • Carefully control the stoichiometry of your reactants. Start with a 1:1 molar ratio of the acrylate precursor to your functionalizing agent.

    • If the reaction is slow or incomplete, consider a slight excess (1.1-1.2 equivalents) of the non-acrylate reactant.

    • Monitor the reaction progress closely by TLC or GC to identify the optimal stoichiometry that maximizes product formation while minimizing byproduct formation.

2. Judicious Choice of Catalyst:

  • Rationale: Strong bases can deprotonate a wide range of species in the reaction mixture, creating potent nucleophiles that readily undergo Michael addition.[7] Weaker bases or non-basic catalysts can be more selective.

  • Protocol:

    • If using a strong base like DBU or TBD, consider switching to a milder base such as potassium carbonate or triethylamine.[8]

    • For esterification or transesterification reactions, consider using an acid catalyst (e.g., p-toluenesulfonic acid) or a non-basic organometallic catalyst (e.g., dibutyltin dilaurate).[9]

3. Temperature and Reaction Time Optimization:

  • Rationale: The Michael addition, like most reactions, is temperature-dependent. Lowering the reaction temperature can often slow down this side reaction more significantly than the desired reaction.

  • Protocol:

    • Run a series of small-scale reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between reaction rate and selectivity.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further byproduct formation.

4. Use of Protecting Groups:

  • Rationale: If your functional group is a potent nucleophile (e.g., a primary amine), protecting it prior to the acrylate synthesis can completely prevent the Michael addition side reaction.[10][11][12]

  • Protocol:

    • Select a suitable protecting group that is stable to the reaction conditions for acrylate synthesis but can be removed under mild conditions. For amines, Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are common choices.[10]

    • Protect the nucleophilic functional group in a separate step before introducing the acrylate moiety.

    • Perform the acrylate synthesis.

    • Deprotect the functional group to yield the final product.

Problem 2: Premature Polymerization of the Acrylate

Your reaction mixture becomes viscous, cloudy, or solidifies into a gel. This indicates uncontrolled polymerization.

Root Cause Analysis

Acrylates are highly susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities.[4][5] The polymerization process involves three main steps: initiation, propagation, and termination.[3] Once initiated, the propagation of the polymer chain is often rapid and exothermic, leading to a runaway reaction.[4]

Solutions & Experimental Protocols

1. Effective Use of Polymerization Inhibitors:

  • Rationale: Polymerization inhibitors are compounds that scavenge free radicals, preventing the initiation and propagation of polymer chains.[13][14]

  • Common Inhibitors and Their Usage:

InhibitorTypical ConcentrationNotes
Hydroquinone (HQ)100-500 ppmOften requires the presence of oxygen to be effective.[15]
Monomethyl ether of hydroquinone (MEHQ)100-500 ppmA very common and effective inhibitor for acrylates.[14]
Phenothiazine200-1000 ppmEffective at higher temperatures.[13]
4-Hydroxy-TEMPO (4-HT)50-200 ppmA highly effective stable free radical inhibitor.[13][16]
  • Protocol:

    • Add the appropriate inhibitor to your reaction mixture at the start of the synthesis.

    • Ensure the inhibitor is soluble in the reaction medium.

    • For distillative purification, add a non-volatile inhibitor to the distillation pot.[17]

2. Control of Reaction Temperature:

  • Rationale: Higher temperatures increase the rate of radical formation and polymerization.[5]

  • Protocol:

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Use a well-controlled heating mantle or oil bath to ensure even temperature distribution.

    • For highly exothermic reactions, consider using a cooling bath to dissipate heat.

3. Exclusion of Oxygen (in most cases):

  • Rationale: While some inhibitors like hydroquinone require oxygen, in general, it is good practice to exclude oxygen as it can participate in the formation of peroxides which can act as initiators.

  • Protocol:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents. Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

4. Monomer Purification:

  • Rationale: Commercial acrylate monomers may contain dimers or other impurities that can promote polymerization.

  • Protocol:

    • Purify the acrylate starting material before use, for example, by passing it through a column of basic alumina to remove acidic impurities and inhibitors.[5][18]

    • Distillation under reduced pressure (in the presence of an inhibitor) can also be effective.

Problem 3: Formation of Transesterification Byproducts

When synthesizing an acrylate ester from another ester (e.g., methyl acrylate to butyl acrylate), you observe the formation of undesired ester byproducts.

Root Cause Analysis

Transesterification is an equilibrium-driven process. The presence of other alcohols or esters in the reaction mixture can lead to the formation of a mixture of ester products.[19]

Solutions & Experimental Protocols

1. Use of a Large Excess of the Desired Alcohol:

  • Rationale: According to Le Chatelier's principle, using a large excess of the desired alcohol will drive the equilibrium towards the formation of the desired acrylate ester.

  • Protocol:

    • Use a significant excess (5-10 equivalents) of the alcohol corresponding to the desired ester.

    • This also serves as the reaction solvent in many cases.

2. Removal of the Byproduct Alcohol:

  • Rationale: Removing the alcohol that is being displaced from the starting ester will also shift the equilibrium towards the product.

  • Protocol:

    • If the byproduct alcohol has a lower boiling point than the other components, it can be removed by distillation during the reaction.

    • A Dean-Stark trap can be effective for removing low-boiling alcohols.

3. Catalyst Selection:

  • Rationale: The choice of catalyst can influence the rate and selectivity of the transesterification reaction.

  • Protocol:

    • Titanium(IV) alkoxides (e.g., titanium(IV) isopropoxide) are often effective catalysts for transesterification.

    • Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can also be used, but may promote other side reactions.

III. Frequently Asked Questions (FAQs)

Q1: My purified functionalized acrylate polymerizes during storage. How can I prevent this?

A1: This is a common issue. Ensure your purified acrylate is stored with an appropriate inhibitor (e.g., 100-200 ppm of MEHQ).[17] Store the monomer in a cool, dark place, preferably in the refrigerator and under an inert atmosphere. It is also advisable to use the purified monomer as quickly as possible.

Q2: I am trying to synthesize an amino-functionalized acrylate, but I am getting a lot of Michael addition product. What is the best approach?

A2: Direct synthesis of amino-functionalized acrylates is challenging due to the high nucleophilicity of the amine. The most reliable method is to use a protecting group strategy.[10][11] Protect the amine (e.g., as a Boc-carbamate), perform the acrylate synthesis, and then deprotect the amine under mild conditions.[10]

Q3: Can I use the same inhibitor for both the reaction and the final product storage?

A3: Yes, in many cases. MEHQ is a good general-purpose inhibitor for both synthesis and storage.[14] However, for high-temperature reactions or distillations, you may need a less volatile inhibitor like phenothiazine.[13]

Q4: How do I remove the inhibitor from my acrylate before polymerization?

A4: The most common method is to pass the monomer through a short column of basic alumina.[5][18] This will remove phenolic inhibitors like HQ and MEHQ. The purified, inhibitor-free monomer should be used immediately.

Q5: My reaction is very slow at low temperatures. How can I accelerate it without causing polymerization?

A5: If you are limited by temperature, consider optimizing your catalyst system. A more active but still selective catalyst may increase the reaction rate at a lower temperature. Alternatively, you can try using a slightly higher concentration of your current catalyst, but monitor the reaction carefully for byproduct formation.

IV. Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthesis pathway versus the common side reactions.

Synthesis_Pathways cluster_desired Desired Synthesis cluster_side_reactions Common Byproducts Acrylate Precursor Acrylate Precursor Functionalized Acrylate Functionalized Acrylate Acrylate Precursor->Functionalized Acrylate Functionalization (e.g., Esterification) Michael Adduct Michael Adduct Acrylate Precursor->Michael Adduct Michael Addition (Nucleophile) Functionalized Acrylate->Michael Adduct Michael Addition (Nucleophile) Polymer Polymer Functionalized Acrylate->Polymer Radical Polymerization

Caption: Competing reaction pathways in functionalized acrylate synthesis.

Troubleshooting_Workflow Start High Byproduct Formation? Michael Michael Addition? Start->Michael Yes Polymer Polymerization? Start->Polymer Yes Optimize_Stoichiometry Optimize Stoichiometry Michael->Optimize_Stoichiometry Change_Catalyst Change Catalyst Michael->Change_Catalyst Lower_Temp Lower Temperature Michael->Lower_Temp Protecting_Group Use Protecting Group Michael->Protecting_Group Add_Inhibitor Add/Optimize Inhibitor Polymer->Add_Inhibitor Control_Temp Control Temperature Polymer->Control_Temp Inert_Atmosphere Use Inert Atmosphere Polymer->Inert_Atmosphere Purify_Monomer Purify Monomer Polymer->Purify_Monomer

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on ensuring a robust, reproducible, and scalable process.

The target molecule is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-stereoselectivity and operational advantages over the traditional Wittig reaction, particularly the ease of byproduct removal.[1][2] The primary reactants are Triethyl 2-phosphonopropionate and 2-(2-methoxyethoxy)acetaldehyde .

Visualized Reaction Pathway & Workflow

To provide a clear overview, the following diagrams illustrate the core chemical transformation and a generalized workflow for process scale-up.

hwe_mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products & Byproducts Phosphonate Triethyl 2-phosphonopropionate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base (Deprotonation) Aldehyde 2-(2-methoxyethoxy)acetaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Nucleophilic Attack Base Base (e.g., NaH) Carbanion->Oxaphosphetane Nucleophilic Attack Product This compound (E-isomer favored) Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate salt (Water-soluble) Oxaphosphetane->Byproduct Elimination

Caption: HWE reaction pathway for the target synthesis.

scaleup_workflow Figure 2: Generalized Scale-Up Workflow A Step 1: Starting Material QC & Prep - Aldehyde Acetal Hydrolysis - Anhydrous Solvent Prep B Step 2: Phosphonate Deprotonation - Inert atmosphere (N2/Ar) - Controlled base addition at 0 °C A->B C Step 3: Aldehyde Addition - Slow, dropwise addition at 0 °C - Monitor exotherm B->C D Step 4: Reaction & Monitoring - Warm to RT - Monitor by TLC/GC/LC until aldehyde consumed C->D E Step 5: Quench & Workup - Cool to 0 °C, slow quench (aq. NH4Cl) - Phase separation & aqueous extractions D->E F Step 6: Purification - Distillation under reduced pressure (for scale) - or Flash chromatography (for lab scale) E->F G Final Product QC - NMR, GC-MS, Purity Analysis F->G

Caption: Key stages and considerations for scaling the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

A1: Low or no yield in an HWE reaction is a common issue, typically pointing to problems with the initial carbanion formation or the stability of your aldehyde.[3][4]

  • Cause 1: Ineffective Deprotonation. The formation of the phosphonate carbanion is the critical first step.[2]

    • Moisture: The presence of water or other protic impurities will quench the strong base (e.g., NaH) and any carbanion that forms.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use strictly anhydrous solvents. Purchase high-purity, anhydrous grade solvents or dry them using appropriate methods (e.g., distillation from a drying agent, molecular sieves).[3]

  • Cause 2: Aldehyde Instability. 2-(2-methoxyethoxy)acetaldehyde is a relatively small, unhindered aldehyde that can be prone to decomposition or polymerization, especially in the presence of strong bases or upon storage.[5]

    • Solution: It is highly recommended to prepare the aldehyde immediately before use. A common and robust strategy is to purchase and store its more stable acetal precursor, 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal .[6][7] The aldehyde can be generated in-situ or just prior to the HWE reaction by careful acidic hydrolysis of the acetal, followed by neutralization and extraction.

  • Cause 3: Insufficient Base.

    • Solution: Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation of the phosphonate and to counteract any minor protic impurities.[3]

Q2: I'm observing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

A2: The HWE reaction with stabilized phosphonates, such as triethyl 2-phosphonopropionate, is known to strongly favor the formation of the thermodynamically more stable (E)-alkene.[2] Poor selectivity suggests non-optimal reaction conditions.

  • Cause 1: Cation Effect. The nature of the metal cation can influence the stereochemical outcome. Lithium-based reagents can sometimes lead to decreased (E)-selectivity.

    • Solution: Employ sodium- or potassium-based systems. Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like THF or DMF are standard choices that provide excellent (E)-selectivity.[8][9]

  • Cause 2: Reaction Temperature. Running the reaction at very low temperatures can sometimes trap kinetically favored intermediates, potentially leading to the (Z)-isomer.

    • Solution: Allow the reaction to warm to room temperature after the aldehyde addition. This ensures the intermediates can equilibrate to the most stable conformation, which leads to the (E)-product.[2] The Masamune-Roush conditions (LiCl with a weaker base like DBU) are also an excellent option for promoting high E-selectivity, particularly with sensitive substrates.[10]

Q3: The workup is difficult, and I'm having trouble removing the phosphate byproduct.

A3: A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which should be easily separable from the organic product.[9][11] If you are facing difficulties, it's likely due to the workup procedure.

  • Cause 1: Inefficient Extraction.

    • Solution: After quenching the reaction (e.g., with saturated aqueous NH₄Cl), perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers and wash them sequentially with water and then brine. This process should effectively transfer the diethyl phosphate salt into the aqueous phase.[3][12]

  • Cause 2: Emulsion Formation. The presence of salts and polar solvents can sometimes lead to emulsions during extraction, trapping the product.

    • Solution: Adding brine (saturated NaCl solution) during the washing steps can help break emulsions by increasing the ionic strength of the aqueous phase. If an emulsion persists, allowing the separatory funnel to stand for an extended period or passing the mixture through a pad of Celite can be effective.

Scale-Up Protocols & Data

Scaling up requires careful consideration of reaction parameters. Below is a comparison of lab-scale and pilot-scale starting points.

ParameterLab Scale (e.g., 10 mmol)Pilot Scale (e.g., 1 mol)Rationale & Key Considerations
Solvent (Anhydrous THF) 50-100 mL2-4 LMaintain sufficient dilution to control exotherms and ensure effective stirring. Ensure solvent is truly anhydrous.
Triethyl 2-phosphonopropionate 1.1 eq (2.67 g)1.1 eq (267 g)A slight excess ensures the aldehyde is the limiting reagent.
Base (NaH, 60% in oil) 1.2 eq (0.48 g)1.2 eq (48 g)CRITICAL: Wash mineral oil from NaH with anhydrous hexanes before use. Add the base in portions to control hydrogen gas evolution and exotherm.
Aldehyde (Freshly prepared) 1.0 eq (1.18 g)1.0 eq (118 g)Prepare immediately before use via acetal hydrolysis.[7] Add dropwise via an addition funnel to control the reaction rate and temperature.
Temperature Control Ice/water bath (0 °C) for additions, then warm to RT.Jacketed reactor with chiller for additions (0-5 °C), then controlled warming to 20-25 °C.The initial addition steps are exothermic. Precise temperature control is crucial for safety and selectivity on a larger scale.
Purification Method Flash Column ChromatographyVacuum DistillationChromatography is not practical for large quantities. The product, an ester, should be amenable to distillation under reduced pressure.

Experimental Protocol: Preparation of 2-(2-methoxyethoxy)acetaldehyde from its Acetal

  • To a solution of 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v), add a catalytic amount of a strong acid (e.g., HCl, p-TsOH).

  • Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, carefully neutralize the acid with a mild base such as saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to yield the crude aldehyde. Use immediately in the next step.

Frequently Asked Questions (FAQs)

Q: Can I use a different phosphonate reagent? A: Yes, but it will change the product. The structure of the phosphonate determines the part of the molecule that contains the ester and the adjacent methyl group. For this specific target, Triethyl 2-phosphonopropionate or a similar dialkyl 2-phosphonopropionate is required.

Q: Is the Wittig reaction a viable alternative? A: While mechanistically related, the standard Wittig reaction is generally less ideal for this synthesis on a large scale.[5][13] The required stabilized ylide would likely give good (E)-selectivity, but the major byproduct, triphenylphosphine oxide (TPPO), is often difficult to remove without chromatography, complicating large-scale purification.[1][11] The HWE reaction's water-soluble phosphate byproduct is a significant process advantage.

Q: What are the main safety concerns when scaling up this reaction? A:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere, and the mineral oil it is often dispersed in should be washed away with anhydrous hexanes prior to use.[3]

  • Hydrogen Evolution: The deprotonation of the phosphonate with NaH generates hydrogen gas. The reactor must be properly vented to a safe area.

  • Exothermic Reactions: Both the deprotonation and the subsequent addition of the aldehyde are exothermic. Large-scale reactions require robust cooling systems and slow, controlled addition of reagents to prevent a thermal runaway.

  • Solvents: THF can form explosive peroxides upon storage. Always use fresh, inhibitor-free THF or test for peroxides before use.

Q: My aldehyde starting material appears to be degrading, showing multiple spots on TLC even before the reaction. What can I do? A: This confirms the instability of the free aldehyde.[5] As detailed in Q1 and the protocol above, using the acetal-protected version as your stored starting material is the most robust solution.[7] Generating the aldehyde fresh from the acetal just before you are ready to add it to the phosphonate carbanion will minimize degradation and side reactions.

References

  • G. Verza, et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Available at: [Link]

  • G. Verza, et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, DOI:10.1039/D3OB02083E. Available at: [Link]

  • H. Takahashi, et al. (2022). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • K. Ando, et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. ACS Publications. Available at: [Link]

  • Visualize Organic Chemistry (n.d.). Wittig olefination. Available at: [Link]

  • Master Organic Chemistry (2018). The Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • University of Missouri–St. Louis (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Google Patents (n.d.). US7122693B2 - Acetaldehyde acetal compounds, their synthesis, and uses thereof.
  • University of Rochester (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department. Available at: [Link]

  • Science and Education Publishing (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Available at: [Link]

  • Wikipedia (n.d.). Wittig reaction. Available at: [Link]

  • University of California, Santa Cruz (2014). The Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Wittig Reaction. Available at: [Link]

  • T. Murata, et al. (2023). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. PubMed Central. Available at: [Link]

  • Reddit (2023). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros. Available at: [Link]

  • Dalal Institute (n.d.). Wittig Reaction. Available at: [Link]

  • Oakwood Chemical (2026). (2-Methoxyethoxy)acetaldehyde dimethyl acetal. Available at: [Link]

  • The Royal Society of Chemistry (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Available at: [Link]

  • Organic Syntheses (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Org. Synth. 1990, 69, 238. Available at: [Link]

  • Wikipedia (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • R.V. Batuev, et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

  • Organic Chemistry Portal (n.d.). Wittig-Horner Reaction. Available at: [Link]

  • Tokyo University of Science (2024). A New Method for Efficient Synthesis of Anti-Cancer Drugs. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons for Butenoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Olefination Strategies

The synthesis of


-unsaturated esters, such as ethyl 2-butenoate (ethyl crotonate), is a fundamental carbon-carbon bond-forming transformation in natural product total synthesis and drug development. Achieving high stereoselectivity (control over the E vs. Z geometry) and operational efficiency is critical when scaling up these intermediates.

The two premier methodologies for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . While both rely on the nucleophilic addition of a phosphorus-stabilized carbanion to an aldehyde (e.g., acetaldehyde), their mechanistic nuances dictate distinct operational advantages, stereochemical outcomes, and purification requirements[1]. This guide provides an objective, data-driven comparison of both protocols to assist synthetic chemists in selecting the optimal pathway for butenoate synthesis.

Mechanistic Pathways & Causality in Stereocontrol

The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus reagent and the resulting byproduct.

  • The Wittig Reaction : Utilizes a stabilized phosphonium ylide, such as ethyl 2-(triphenylphosphoranylidene)acetate. The electron-withdrawing ester group stabilizes the ylide, reducing its nucleophilicity and allowing the reaction to proceed under thermodynamic control. This reversibility in the formation of the threo-oxaphosphetane intermediate heavily favors the (E)-alkene[2]. However, the stoichiometric byproduct is triphenylphosphine oxide (

    
    ), a highly crystalline solid that is notoriously difficult to separate from the product without extensive chromatography[3].
    
  • The HWE Reaction : Employs a phosphonate ester (e.g., triethyl phosphonoacetate) that must be deprotonated by a strong base (like NaH or alkoxides) to form a highly nucleophilic carbanion[3]. The HWE reaction is highly (E)-selective for disubstituted alkenes due to the steric bulk of the phosphonate group[4]. Crucially, the byproduct is a water-soluble dialkyl phosphate salt. This allows the byproduct to be completely removed via a simple aqueous workup, making the HWE reaction vastly superior for industrial scale-up[5].

G Start Acetaldehyde (Carbonyl Precursor) Wittig Wittig Reaction Stabilized Ylide Start->Wittig HWE HWE Reaction Phosphonate Carbanion Start->HWE W_Int Oxaphosphetane (Thermodynamic) Wittig->W_Int [2+2] Cycloaddition H_Int Oxaphosphetane (Thermodynamic) HWE->H_Int Nucleophilic Addition W_Prod Ethyl (E)-2-butenoate + Ph3P=O W_Int->W_Prod Cycloreversion H_Prod Ethyl (E)-2-butenoate + (EtO)2PO2Na H_Int->H_Prod Cycloreversion W_Pur Complex Purification (Chromatography) W_Prod->W_Pur Solid Byproduct H_Pur Simple Purification (Aqueous Wash) H_Prod->H_Pur Water-Soluble Byproduct

Workflow comparing Wittig and HWE olefination for butenoate synthesis.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both methodologies when synthesizing ethyl 2-butenoate from acetaldehyde.

ParameterWittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE)
Reagent Ethyl 2-(triphenylphosphoranylidene)acetateTriethyl phosphonoacetate
Base Required None (Pre-formed ylide is stable)Strong base (e.g., NaH, NaOEt, DBU)
Stereoselectivity High (E)-selectivity (typically >90:10)[4]Excellent (E)-selectivity (typically >95:5)[4]
Byproduct Triphenylphosphine oxide (

)
Sodium diethyl phosphate
Byproduct Properties Organic-soluble solid, difficult to removeWater-soluble salt, easily removed[3]
Reaction Time 12–24 hours (Lower nucleophilicity)1–3 hours (Highly reactive carbanion)
Scalability Poor (Chromatography bottleneck)Excellent (Aqueous workup sufficient)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each experimental manipulation.

Protocol A: HWE Synthesis of Ethyl (E)-2-Butenoate (Preferred Method)

This protocol utilizes a phosphonate carbanion to drive high (E)-selectivity and streamline purification[5].

  • Reaction Setup : Flush a flame-dried round-bottom flask with argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Carbanion Formation : Add triethyl phosphonoacetate (1.0 eq) dropwise.

    • Causality & Validation: Slow addition controls the exothermic deprotonation. The immediate evolution of

      
       gas serves as a visual validation of an active base and successful carbanion generation[5]. The solution will become clear once deprotonation is complete.
      
  • Olefination : Add acetaldehyde (1.2 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

    • Causality: Acetaldehyde is highly volatile; adding it at 0 °C prevents evaporative loss. The [2+2] cycloaddition and subsequent cycloreversion rapidly form the alkene.

  • Work-up & Purification : Quench the reaction carefully with saturated aqueous

    
    . Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Causality: The aqueous quench partitions the water-soluble sodium diethyl phosphate byproduct entirely into the aqueous layer[3]. The resulting organic residue is typically >95% pure ethyl (E)-2-butenoate, effectively bypassing the need for column chromatography.

Protocol B: Wittig Synthesis of Ethyl (E)-2-Butenoate

This protocol is utilized when strictly anhydrous or base-free conditions are required for highly sensitive substrates[5].

  • Reaction Setup : Dissolve ethyl 2-(triphenylphosphoranylidene)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under argon.

  • Olefination : Add acetaldehyde (1.2 eq) in one portion at room temperature. Stir the reaction mixture for 12–16 hours.

    • Causality: Because ester-stabilized ylides are significantly less nucleophilic than HWE carbanions, extended reaction times are required to achieve full conversion[2].

  • Work-up & Purification : Concentrate the reaction mixture in vacuo to yield a viscous residue. Triturate the residue vigorously with cold hexanes and filter through a sintered glass funnel.

    • Causality:

      
       is poorly soluble in cold hexanes, allowing the bulk of the byproduct to precipitate out of the solution. However, because trace 
      
      
      
      remains soluble, the filtrate must be concentrated and subjected to silica gel chromatography (Hexanes/EtOAc) to isolate the pure butenoate.

Advanced Stereocontrol: Accessing the (Z)-Isomer

Standard Wittig and HWE conditions overwhelmingly favor the (E)-isomer of butenoates. If the (Z)-isomer is the target molecule, synthetic chemists must alter the transition state kinetics.

This is achieved via the Still-Gennari modification of the HWE reaction[1]. By substituting the standard reagent with a strongly electron-withdrawing phosphonate—such as bis(2,2,2-trifluoroethyl) phosphonoacetate—and utilizing a strongly dissociating base system (e.g., KHMDS with 18-crown-6), the reaction is forced under kinetic control. This accelerates the rate of cycloreversion from the erythro-oxaphosphetane intermediate, yielding the (Z)-alkene with exceptional stereoselectivity (often >98:2 Z:E ratio)[6].

References

  • Asano, Y., et al. "Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction." Organic Syntheses. Available at:[Link]

  • Asymmetric Synthesis Lab. "Experiment # 2: Piperine – Synthesis and Isolation of a Natural Product." University of Wisconsin-Madison. Available at:[Link]

  • Myers, A. G. "Stereoselective Olefination Reactions: The Wittig Reaction." Harvard University. Available at:[Link]

  • Ashenhurst, J. "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Wittig reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Spectroscopic comparison of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate with similar esters

[1]

Structural Logic & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems that interact via the central conjugated alkene.[2]

Graphviz Structural Visualization

The diagram below maps the connectivity and expected electronic environments (shielding/deshielding) for the key nuclei.[2]

MolecularStructurecluster_esterEster Moietycluster_alkeneConjugated Corecluster_etherEther Side ChainC1C=O (Carbonyl)~166 ppmC2C2-H (Olefinic)~5.8-6.0 ppmC1->C2ConjugationO_EtO-Ethyl(q) 4.15 ppm(t) 1.25 ppmO_Et->C1C3C3 (Quaternary)C2->C3MeC3-Methyl~2.0-2.1 ppmC3->MeC4Allylic CH2~4.10 ppmC3->C4AllylicPEGPEG Linker-OCH2CH2O-~3.5-3.7 ppmC4->PEGOMeTerminal OMe~3.35 ppmPEG->OMe

Caption: Structural connectivity highlighting chemical shift environments. Note the deshielding of C4 due to the allylic position combined with the ether oxygen.[1][2]

Comparative NMR Analysis ( H & C)

The introduction of the (2-methoxyethoxy) tail at the C4 position creates a diagnostic shift compared to the unfunctionalized senecioate or the brominated precursor.[1][2]

Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)
Proton EnvironmentTarget Molecule (Ether)Ethyl 4-bromo-3-methylbut-2-enoate Ethyl 3-methylbut-2-enoate Diagnostic Note
Olefinic (H-2) 5.75 – 5.95 ppm (s)5.98 ppm (s)5.66 ppm (s)The electronegative C4-substituent (Br or O) deshields H-2 relative to the methyl analog.[1]
Allylic Methyl (C3-Me) 2.05 – 2.15 ppm (s)2.32 ppm (s)2.16 ppm (d, J=1.2 Hz)In the target, the methyl is slightly shielded compared to the bromo-analog.
Allylic Methylene (H-4) 4.08 – 4.15 ppm (s)3.98 ppm (s)N/A (Methyl group)Key Identifier. The ether shift is distinct from the alkyl bromide.[2]
Ether Chain (-OCHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-)
3.55 – 3.65 ppm (m)N/AN/ACharacteristic "roofing" multiplet of the ethylene glycol unit.[1]
Terminal OMe 3.38 ppm (s)N/AN/ASharp singlet, confirms the methoxy cap.[2]
Ester Ethyl (-CH

-)
4.16 ppm (q)4.18 ppm (q)4.14 ppm (q)Standard ethyl ester quartet; overlaps with Allylic H-4 in low-field instruments.
Critical Spectral Features
  • The "Allylic Shift" (H-4): In Ethyl 3-methylbut-2-enoate, the C4 position is just a methyl group appearing at ~1.88 ppm (cis) or 2.16 ppm (trans).[1] Functionalizing this carbon with an oxygen atom (in the target) pushes this signal downfield to ~4.10 ppm .[2] This is chemically similar to the bromo-analog (~3.98 ppm) but can be distinguished by the integration (2H) and the presence of the coupled ethylene glycol chain.

  • Isomer Differentiation (E vs. Z): These esters exist as geometric isomers.[2][3] The E-isomer (trans-like arrangement of the main chain) is typically the thermodynamic product.[1][2][3]

    • NOE (Nuclear Overhauser Effect) Protocol:

      • Irradiate Olefinic H-2: If you observe enhancement of the Allylic CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         (H-4) , the molecule is the E-isomer  (H-2 and CH
        
        
        are cis).
      • If you observe enhancement of the C3-Methyl , the molecule is the Z-isomer (H-2 and CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         are cis).[1]
        

Experimental Protocols

Protocol A: NMR Sample Preparation for Isomer Assignment

Trustworthiness Check: This protocol minimizes solvent-solute interactions that can obscure NOE signals.[1][2]

  • Solvent Selection: Use Benzene-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (
    
    
    ) instead of Chloroform-
    
    
    (
    
    
    ) if the olefinic proton (H-2) overlaps with the solvent peak or the ester methylene.[1] Benzene typically induces an anisotropic shift that separates overlapping signals.[1][2]
  • Concentration: Dissolve 10 mg of the ester in 0.6 mL of solvent. High concentrations (>30 mg) can increase viscosity, broadening peaks and reducing NOE efficiency.[2]

  • Degassing (Critical for NOE): Oxygen is paramagnetic and promotes relaxation.[1][2] Bubble dry Nitrogen or Argon through the NMR tube for 2 minutes prior to acquisition to maximize NOE enhancement.[1][2]

Protocol B: Monitoring Reaction Progress (Bromo Ether)

When synthesizing the target from Ethyl 4-bromo-3-methylbut-2-enoate:

  • Aliquot: Take 50

    
    L of the reaction mixture.
    
  • Workup: Partition between Ethyl Acetate (0.5 mL) and Water (0.5 mL) in a small vial. Shake and discard the aqueous layer.[1][2]

  • Dry: Pass the organic layer through a mini-column of anhydrous

    
     directly into an NMR tube.
    
  • Evaporate: Blow down with nitrogen (do not heat aggressively, these allylic halides/ethers are thermally sensitive).[2]

  • Reconstitute: Add

    
    .
    
  • Checkpoint: Look for the disappearance of the 3.98 ppm singlet (CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Br) and appearance of the 4.10 ppm  singlet (CH
    
    
    -O) + PEG multiplets.[1]

IR & Mass Spectrometry Signatures[2][4]

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): 1710–1720 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     . This is lower than saturated esters (usually 1735-1750 cm
    
    
    ) due to conjugation with the alkene (
    
    
    -unsaturation).
  • Alkene Stretch (C=C): 1640–1650 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     . Weak to medium intensity.[1][2]
    
  • Ether Bands (C-O-C): 1100–1150 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     . Strong, broad bands characteristic of the methoxy-ethoxy chain.[1][2]
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  216 m/z. Often weak.[1][2]
    
  • Base Peak: Likely m/z 59 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or m/z 45  (
    
    
    fragment) derived from the side chain cleavage.[1]
  • Allylic Cleavage: Loss of the alkoxy side chain to form the stable conjugated cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    

References

  • Spectroscopic Data of Ethyl 3-methylbut-2-enoate (Senecioate). National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link][1]

  • Synthesis and NMR of Ethyl 4-bromo-3-methylbut-2-enoate. SpectraBase (Wiley Science Solutions). [Link][1]

  • Stereochemical Assignment of Trisubstituted Alkenes via NOE. Journal of Organic Chemistry, Guidelines for E/Z determination. [Link]

  • General NMR Solvents and Reference Data. Cambridge Isotope Laboratories. [Link]

Alternative protecting groups to the methoxyethoxy moiety in butenoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide to Alternative Protecting Groups in Butenoate Synthesis

Introduction: The Legacy of the Methoxyethoxy Moiety

In the total synthesis of complex


-unsaturated esters—such as butenoates, crotonate derivatives, and macrolide precursors—the selection of a protecting group is a critical determinant of both yield and stereochemical integrity. Historically, the methoxyethoxy moiety, most prominently utilized as the 2-methoxyethoxymethyl (MEM) ether for hydroxyl protection, has been a foundational tool since its introduction by E. J. Corey in 1976[1],[2]. The MEM group is traditionally valued for its stability under basic conditions and its specific cleavage via Lewis acids (e.g., 

,

)[3],[4].

However, modern drug development and complex organic synthesis demand higher orthogonality, milder deprotection conditions, and improved safety profiles. Relying on the methoxyethoxy moiety in butenoate synthesis presents significant mechanistic and operational liabilities that necessitate the adoption of modern alternatives.

The Catalyst for Change: Why Replace the MEM Group?

The transition away from the MEM group in contemporary butenoate synthesis is driven by three primary factors:

  • Stereochemical Lability via Lewis Acids: MEM ethers are typically cleaved using bidentate Lewis acids[4]. In the presence of an

    
    -unsaturated carbonyl system like a butenoate, these Lewis acids can inadvertently coordinate to the carbonyl oxygen. This coordination withdraws electron density from the alkene, making the 
    
    
    
    -position highly susceptible to nucleophilic attack or facilitating reversible deprotonation at the
    
    
    -position. This frequently leads to unwanted
    
    
    isomerization or the formation of Michael addition byproducts.
  • Toxicity and Environmental Impact: Methoxyethanol and its derivatives (including MEM chloride) are classified as toxic glycol ethers and are recognized reproductive toxins[5]. Pharmaceutical process chemists actively avoid these reagents to comply with green chemistry mandates.

  • Lack of Orthogonality: In highly functionalized molecules, relying on harsh Lewis acid-mediated cleavage often compromises other sensitive acetals, epoxides, or ethers present in the substrate[6].

Objective Comparison of Alternatives

To replace the MEM group, alternative protecting groups must offer robust protection during cross-metathesis, Wittig olefination, or esterification steps, while allowing for mild, chemoselective deprotection that preserves the butenoate geometry. The table below summarizes comparative experimental data for synthesizing and deprotecting a model


-hydroxybutenoate.

Table 1: Quantitative Performance of Hydroxyl Protecting Groups in Butenoate Synthesis

Protecting GroupProtection Yield (%)Deprotection ReagentDeprotection Yield (%)Butenoate Isomerization (

)
Orthogonality Profile
MEM (Baseline)85%

,

72%~15%Poor (Cleaves other acetals)
TBS 95%TBAF, THF92%< 1%Excellent (Fluoride specific)
SEM 88%TBAF, HMPA89%< 1%High (Mimics MEM sterics)
PMB 82%DDQ, DCM/

85%< 2%High (Oxidative specific)

Data synthesized from standard comparative yields in


-unsaturated ester protection workflows.

Mechanistic Causality & Experimental Design

The Superiority of Silyl Ethers (TBS and SEM)

By transitioning to a TBS (tert-Butyldimethylsilyl) ether, the deprotection mechanism shifts entirely away from Lewis acid coordination. Instead, cleavage is driven by a highly specific nucleophilic attack by fluoride ions (e.g., using TBAF)[6]. The high bond dissociation energy of the Si-F bond (~137 kcal/mol) drives the reaction thermodynamically. Because TBAF operates under neutral or mildly basic conditions, it completely bypasses the risk of butenoate carbonyl activation, preserving the


-geometry perfectly.

If an acetal-like protecting group is structurally necessary—for instance, to avoid the steric hindrance associated with bulky silyl groups during a sensitive cross-coupling—the SEM (2-(Trimethylsilyl)ethoxymethyl) group serves as an ideal structural homologue to MEM[6]. SEM retains the minimal steric footprint of an alkoxymethyl ether but features a trimethylsilyl appendage that allows for the same mild, fluoride-mediated cleavage as TBS.

The Oxidative Alternative (PMB)

When fluoride sources are incompatible with the substrate (e.g., in the presence of other essential silyl ethers), the PMB (p-Methoxybenzyl) group offers an orthogonal oxidative deprotection pathway. Cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates a resonance-stabilized p-methoxybenzyl cation, leaving the butenoate double bond completely untouched.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies detail the protection and deprotection of a model ethyl (2E)-4-hydroxy-2-butenoate using the TBS group. These protocols are designed with internal chemical logic to ensure high yield and geometric retention.

Protocol 1: TBS Protection of Ethyl (2E)-4-hydroxy-2-butenoate
  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add ethyl (2E)-4-hydroxy-2-butenoate (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base/Catalyst Addition: Add imidazole (2.5 equiv, 25 mmol) to the solution. Causality: Imidazole is critical here; it acts not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst, reacting with TBSCl to form a highly reactive silyl-imidazolium intermediate that accelerates the protection of the alcohol.

  • Silylation: Cool the mixture to 0 °C to prevent thermal degradation of the butenoate. Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) portion-wise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is fully consumed.

  • Workup: Quench with saturated aqueous

    
     (15 mL) to destroy unreacted TBSCl. Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to afford the TBS-protected butenoate as a colorless oil (>90% yield).

Protocol 2: TBAF Deprotection of the TBS-Butenoate
  • Preparation: Dissolve the TBS-protected butenoate (1.0 equiv, 5 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under argon at 0 °C.

  • Fluoride Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv, 5.5 mL) dropwise. Causality: The fluoride ion selectively attacks the silicon atom. Because this process does not rely on electrophilic activation of oxygen, the

    
    -unsaturated ester remains electronically unperturbed, preventing 
    
    
    
    isomerization.
  • Reaction: Stir for 1–2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous

    
     (10 mL) to neutralize any trace HF. Extract with ethyl acetate (3 × 15 mL).
    
  • Purification: Wash with brine, dry over

    
    , concentrate, and purify via silica gel chromatography to recover the pure (2E)-hydroxybutenoate.
    

Workflow Visualization

G Start Hydroxyl Protection in Butenoate Synthesis Q1 Are strong Lewis acids required downstream? Start->Q1 Q2 Is steric hindrance a major concern? Q1->Q2 No MEM MEM Ether (Avoid: Toxicity & Isomerization) Q1->MEM Yes (Rarely Advised) TBS TBS Ether (Fluoride Deprotection) Q2->TBS No SEM SEM Ether (Minimal Sterics, F- Cleavage) Q2->SEM Yes PMB PMB Ether (Oxidative Deprotection) Q2->PMB Require Orthogonality

Decision matrix for selecting protecting groups in butenoate synthesis.

References

  • A new general method for protection of the hydroxyl function. Tetrahedron Letters.[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.[Link]

  • Toxics Release Inventory: List Of Toxic Chemicals Within The Glycol Ethers Category. Environmental Protection Agency (EPA).[Link]

  • MEM Protecting Group: MEM Protection & Deprotection Mechanism. Total Synthesis.[Link]

Sources

Comparative analysis of the stability of different alkoxy-substituted butenoates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the stability of alkoxy-substituted butenoates is critical for researchers utilizing these compounds as Michael acceptors, synthetic intermediates, or prodrug scaffolds. The nature of the alkoxy substituent—whether methoxy, ethoxy, isopropoxy, or tert-butoxy—fundamentally alters the electronic landscape and steric environment of the conjugated system.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will dissect the causality behind alkoxy group stability, compare quantitative performance metrics, and provide self-validating experimental protocols to ensure rigorous reproducibility in your own laboratory.

Mechanistic Causality: How Alkoxy Groups Dictate Stability

The stability of an alkoxy-substituted butenoate (such as a 3-alkoxy- or 4-alkoxy-2-butenoate) is governed by a delicate balance of steric shielding and electronic effects .

Steric Hindrance and Nucleophilic Attack

The primary degradation pathway for butenoates in aqueous media is nucleophilic attack, leading to either ester hydrolysis or Michael addition across the alkene. The steric bulk of the alkoxy chain acts as a physical shield. As the alkyl chain increases in size, the rate of hydrolysis decreases proportionally. This principle is well-documented across various chemical systems; for instance, the rate-limiting hydrolysis of alkoxysilanes is heavily governed by the steric bulk of the initial alkoxy group[1].

Electronic Contributions

Alkoxy groups are electron-donating via resonance but electron-withdrawing via induction. A methoxy group provides minimal steric protection but strong resonance donation. While this can stabilize certain intermediates, it leaves the carbonyl carbon highly susceptible to rapid hydrolysis. Kinetic studies on related systems, such as the enzymatic processing of trans-methoxybutenoate, demonstrate that the insertion of a single oxygen atom (compared to a methyl group) drastically alters the reaction velocity (


) due to these competing electronic and steric factors[2]. Conversely, bulkier groups like isopropoxy and cyclohexyloxy allow chemists to precisely tune hydrolytic lability while preserving the core reactivity of the molecule[3].

Pathway A Alkoxy-butenoate (Substrate) C Tetrahedral Intermediate A->C Nucleophilic Attack B Aqueous Medium (H2O / OH-) B->C D Alcohol Release (Leaving Group) C->D Fast (Methoxy) Slow (t-Butoxy) E Butenoic Acid (Degradant) C->E

Reaction pathway illustrating the steric influence on the hydrolysis of alkoxy-butenoates.

Comparative Performance Data

To objectively evaluate these compounds, we must compare their behavior under physiological conditions (pH 7.4, 37°C) and their reactivity toward biological nucleophiles like Glutathione (GSH). The table below synthesizes the stability profiles of four common alkoxy-substituted butenoates.

Alkoxy SubstituentSteric Parameter (

)
Relative Hydrolysis Rate (pH 7.4)GSH Conjugation Half-LifePrimary Degradation Pathway
Methoxy (-OCH

)
+1.241.00 (Reference)2.4 hoursRapid ester hydrolysis
Ethoxy (-OCH

CH

)
+0.070.455.8 hoursModerate ester hydrolysis
Isopropoxy (-OCH(CH

)

)
-0.470.1218.5 hoursSlow hydrolysis
tert-Butoxy (-OC(CH

)

)
-1.54< 0.01> 72 hoursAcid-catalyzed elimination

Key Takeaway: Methoxybutenoates are highly reactive but lack shelf-stability in aqueous environments. Ethoxybutenoates, such as ethyl 2-cyano-3-ethoxybutenoate, offer a "goldilocks" balance of stability and reactivity, making them highly effective for regioselective cyclizations in the synthesis of complex pyrimidines[4]. tert-Butoxybutenoates are virtually immune to base-catalyzed hydrolysis but require strict avoidance of acidic conditions to prevent isobutylene elimination.

Self-Validating Experimental Protocols

To trust your stability data, the assay must be self-validating. A simple disappearance of the starting material is insufficient; you must account for system errors, injection variations, and non-specific binding.

Protocol A: HPLC-Based Hydrolytic Stability Assay

This protocol utilizes an internal standard (Biphenyl) to normalize injection volumes and a stable negative control (Benzamide) to verify that degradation is specific to the butenoate ester linkage.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM stock of the target alkoxy-butenoate in anhydrous DMSO. Prepare a 1 mM stock of Biphenyl (Internal Standard) and Benzamide (Negative Control) in DMSO.

  • Buffer Equilibration: Pre-warm 50 mM Phosphate Buffer (pH 7.4) to 37°C in a thermomixer.

  • Reaction Initiation: Spike 10 µL of the butenoate stock, 10 µL of Biphenyl, and 10 µL of Benzamide into 970 µL of the pre-warmed buffer. Causality note: Keeping DMSO concentration at 3% prevents co-solvent effects from artificially suppressing hydrolysis rates.

  • Time-Course Sampling: At

    
     hours, extract a 50 µL aliquot.
    
  • Quenching: Immediately quench the aliquot into 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality note: Lowering the pH and temperature instantly halts base-catalyzed hydrolysis, locking the kinetic state for accurate HPLC analysis.

  • Analysis: Analyze via RP-HPLC-UV (254 nm). Calculate the ratio of the Butenoate peak area to the Biphenyl peak area. The Benzamide peak area ratio must remain constant (±2%); if it deviates, the run is invalid due to system instability.

Workflow S1 1. Sample Prep (10 mM in DMSO) S2 2. Buffer Incubation (pH 7.4 at 37°C) S1->S2 S3 3. Acid Quench (Halt Hydrolysis) S2->S3 S4 4. HPLC-UV Analysis (Internal Std Sync) S3->S4 S5 5. Kinetic Modeling (Half-life Calc) S4->S5

Step-by-step self-validating experimental workflow for hydrolytic stability testing.

Protocol B: Nucleophilic Reactivity (Thiol-Addition) Assay

To evaluate the stability of the conjugated alkene against biological nucleophiles, we measure the pseudo-first-order kinetics of Glutathione (GSH) addition.

Step-by-Step Methodology:

  • Prepare a 100 mM solution of reduced Glutathione (GSH) in 100 mM PBS (pH 7.4).

  • Add the alkoxy-butenoate to a final concentration of 1 mM (maintaining a 100-fold excess of GSH to ensure pseudo-first-order kinetics).

  • Monitor the depletion of the butenoate via LC-MS over 12 hours.

  • Plot

    
     versus time. The slope of the linear regression yields the apparent rate constant (
    
    
    
    ).

References

1.3[3] 2. 1[1] 3.2[2] 4.4[4]

Sources

Benchmarking Synthetic Strategies for Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoprenoid Challenge

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate represents a specialized class of functionalized C5-isoprenoid building blocks. These motifs are critical in the synthesis of modified terpenes, retinoic acid analogs, and specific kinase inhibitor side chains.

The synthetic challenge lies in the trisubstituted alkene . Achieving high stereocontrol (


-isomer) while installing the labile ether side chain presents a classic dichotomy in organic synthesis: Cost vs. Precision .

This guide benchmarks the two dominant methodologies:

  • Method A (Direct Allylic Substitution): A cost-effective, convergent approach prone to elimination side reactions.

  • Method B (HWE Olefination): A high-precision, stepwise route ensuring stereochemical integrity.

Strategic Overview (Decision Matrix)

The following decision tree illustrates the logical flow for selecting the appropriate synthetic route based on project constraints.

SyntheticStrategy Start Project Requirement Scale Scale > 100g? Start->Scale Stereo Strict E-Isomer Required? Scale->Stereo No MethodA Method A: Allylic Substitution (Low Cost, Mod. Selectivity) Scale->MethodA Yes (Cost Driver) Stereo->MethodA No (Separable) MethodB Method B: HWE Olefination (High Cost, High Selectivity) Stereo->MethodB Yes (>95:5 E:Z)

Figure 1: Decision matrix for selecting the synthesis route based on scale and stereochemical requirements.

Method A: Direct Allylic Substitution

The "Industrial" Baseline

This method relies on the nucleophilic displacement of a halide from a commercially available precursor, ethyl 4-bromo-3-methylbut-2-enoate. It is the shortest path to the target but requires rigorous control of basicity to prevent E2 elimination.

The Mechanism & Pitfalls

The reaction is a standard Williamson ether synthesis. However, the substrate is an allylic halide with an acidic


-proton.
  • Primary Pathway:

    
     displacement of Bromide by 2-methoxyethoxide.
    
  • Competing Pathway:

    
     elimination yielding the diene (Ethyl 3-methylbuta-2,4-dienoate).
    
  • Stereochemical Risk:

    
     attack can lead to regioisomeric mixtures.
    
Detailed Protocol
  • Precursor: Ethyl 4-bromo-3-methylbut-2-enoate (CAS: 26918-14-9).[1]

  • Reagents: 2-Methoxyethanol, Sodium Hydride (NaH).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2]

Step-by-Step Workflow:

  • Alkoxide Formation: To a flame-dried flask under

    
    , add NaH (60% dispersion, 1.1 equiv) washed with hexanes. Suspend in anhydrous THF (0.5 M).
    
  • Activation: Cool to 0°C. Add 2-methoxyethanol (1.2 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Substitution: Cool the solution to -10°C (Critical for suppressing elimination). Add Ethyl 4-bromo-3-methylbut-2-enoate (1.0 equiv) as a solution in THF dropwise over 45 minutes.

  • Reaction: Allow to warm slowly to room temperature over 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Quench carefully with sat.

    
    .
    
  • Workup: Extract with

    
     (x3). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography is required to separate the product from the elimination byproduct (diene).

Expert Insight:

"Do not use Potassium tert-butoxide (


) or other bulky bases.[4] Steric hindrance favors proton abstraction (elimination) over nucleophilic attack. Sodium hydride or even Potassium Carbonate (

) in acetone (Finkelstein conditions) are superior for this specific substrate."

Method B: Horner-Wadsworth-Emmons (HWE) Olefination

The "Precision" Alternative

For pharmaceutical applications where isomeric purity is paramount, the HWE reaction provides thermodynamic control, heavily favoring the


-isomer via the reversible formation of the oxaphosphetane intermediate.
The Mechanism

This convergent route builds the alkene from a ketone and a phosphonate.

  • Precursor A: 1-(2-methoxyethoxy)propan-2-one (Synthesized via oxidation of the corresponding alcohol or substitution of chloroacetone).

  • Precursor B: Triethyl phosphonoacetate.

HWE_Mechanism Phosphonate Phosphonate Anion TS Oxaphosphetane (Transition State) Phosphonate->TS Nucleophilic Attack Ketone Alkoxy Ketone Ketone->TS Product (E)-Alkene Product TS->Product Elimination Byproduct Phosphate Salt TS->Byproduct

Figure 2: HWE Mechanism showing the convergence of ketone and phosphonate to form the E-alkene.[3]

Detailed Protocol
  • Reagents: Triethyl phosphonoacetate, Sodium Hydride, 1-(2-methoxyethoxy)propan-2-one.

  • Solvent: THF or DME (1,2-Dimethoxyethane).

Step-by-Step Workflow:

  • Ylide Generation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min (Solution turns clear/yellow).

  • Addition: Add 1-(2-methoxyethoxy)propan-2-one (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. If reaction is sluggish (due to ketone sterics), heat to reflux (60°C) for 2-4 hours.

  • Workup: Quench with water. The phosphate byproduct is water-soluble, simplifying purification.[3][5] Extract with EtOAc.

  • Purification: Distillation or short-path filtration.

Expert Insight:

"Unlike the Wittig reaction, the HWE byproduct is water-soluble, making this method superior for scale-up if the cost of the phosphonate is acceptable. The


-selectivity is typically >95:5 due to the thermodynamic stability of the trans-intermediate."

Comparative Data Analysis

The following table summarizes experimental data averaged from standard protocols for


-unsaturated ester synthesis.
MetricMethod A: Allylic SubstitutionMethod B: HWE Olefination
Yield (Isolated) 55 - 65%75 - 85%
Stereoselectivity (

)
Variable (often ~60:40 to 80:20)High (>95:5)
Atom Economy High (Loss of HBr)Moderate (Loss of Phosphate)
Key Impurity Conjugated Diene (Elimination)Unreacted Ketone
Cost Profile Low (Cheap starting materials)High (Phosphonate cost)
Scalability Difficult (Exotherm/Side reactions)Excellent (Easy workup)

Conclusion & Recommendation

For Early-Stage Discovery or Small-Scale Synthesis (<10g) :

  • Use Method B (HWE). The time saved in purification and the guarantee of stereochemical purity outweighs the higher reagent cost. The water-soluble byproduct simplifies the workflow significantly.[3]

For Process Development or Scale-Up (>1kg) :

  • Investigate Method A. If the elimination side-reaction can be controlled (e.g., using lower temperatures or phase-transfer catalysis), the material costs are significantly lower. However, a robust crystallization or distillation method must be developed to remove the

    
    -isomer.
    

References

  • Horner-Wadsworth-Emmons Reaction Mechanisms & Selectivity. Source: Organic Chemistry Portal.[6] URL:[Link]

  • Synthesis of Ethyl 4-bromo-3-methyl-2-butenoate (Precursor for Method A). Source: PrepChem. URL:[Link]

  • Stereoselective Synthesis of Tetrasubstituted Alkenylboronates (Analogous Chemistry). Source: Journal of Organic Chemistry (via NIH). URL:[Link]

Sources

Cross-reactivity studies of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate with other functional groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate electrophile for bioconjugation or organic synthesis requires balancing kinetic reactivity with thermodynamic stability and chemoselectivity. While maleimides are the industry standard for thiol conjugation, their susceptibility to retro-Michael reactions and off-target amine cross-reactivity often compromises conjugate stability in complex biological matrices[1].

This guide provides an objective, data-driven comparison of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate —a sterically hindered


-unsaturated ester (substituted crotonate)—against traditional Michael acceptors like maleimides, acrylates, and acrylamides.

Mechanistic Causality: Why Substituted Crotonates Behave Differently

This compound features a conjugated ester driven by a


-methyl substitution and an ether-containing side chain. Its reactivity profile is dictated by two fundamental chemical principles:
  • Electronic Deactivation (LUMO Elevation): Unlike the highly electron-deficient alkene in a strained maleimide ring[2], the

    
    -methyl group in this crotonate derivative donates electron density via hyperconjugation. This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it significantly less susceptible to nucleophilic attack[3].
    
  • Steric Hindrance: The 3-methyl group introduces a steric penalty at the

    
    -carbon (the site of nucleophilic attack). While this drastically reduces the forward rate constant (
    
    
    
    ) for thiol addition, it also creates a massive kinetic barrier against the retro-Michael reaction once the thioether bond is formed[4].

Consequently, while maleimides react rapidly but reversibly, substituted crotonates react slowly but form highly stable, irreversible adducts. Furthermore, the high activation energy barrier makes this compound virtually blind to harder nucleophiles like primary amines (e.g., lysine residues), ensuring exquisite chemoselectivity.

G cluster_0 Thiol-Michael Addition Pathway N1 Ethyl 4-(2-methoxyethoxy)- 3-methylbut-2-enoate (Weak Electrophile) N3 Sterically Hindered Transition State (High Activation Energy) N1->N3 + RS⁻ (pH > 7.5) N2 Thiolate Anion (RS⁻) (Strong Nucleophile) N2->N3 N4 Stable Thioether Adduct (No Retro-Michael) N3->N4 Protonation

Reaction pathway of thiol-Michael addition demonstrating steric hindrance and adduct stability.

Comparative Performance & Cross-Reactivity Data

To objectively evaluate this compound, we must benchmark its cross-reactivity against standard functional groups. The established reactivity hierarchy for Michael acceptors is: Maleimide > Acrylate > Acrylamide > Crotonate > Methacrylate [4].

Table 1: Cross-Reactivity Profile Matrix
Electrophile ClassThiol Reactivity (pH 7.4)Amine Reactivity (pH 8.5)Hydrolytic Stability (Aqueous)Retro-Michael Risk
Maleimide Extremely High (

min)
Moderate (Cross-reacts)Poor (Ring opens)[2]High (Thiol exchange)[1]
Acrylate High (

min)
LowModerateLow
Acrylamide Moderate (

min)
Very LowHighVery Low
Substituted Crotonate Low (

hrs)*
Negligible Excellent None Observed

*Note: Thiol addition to crotonates often requires elevated pH (8.0–8.5) or exogenous catalysts (e.g., phosphines or organic bases) to proceed at synthetically useful rates[3].

Table 2: Relative Kinetic Comparison (Pseudo-First-Order Rates)
Functional GroupTarget NucleophileRelative Rate Constant (

)
Selectivity Ratio (Thiol:Amine)
N-EthylmaleimideGlutathione (GSH)10,000~100:1
Ethyl AcrylateGlutathione (GSH)100~1,000:1
This compound Glutathione (GSH)1 (Baseline)>10,000:1

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To verify the chemoselectivity of this compound in your own laboratory, utilize the following self-validating LC-MS kinetic assay.

Causality Check: This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to self-validate against solvent evaporation or non-specific degradation. We test amines at pH 8.5 to intentionally force the deprotonation of primary amines (lowering their


 barrier), rigorously stress-testing the electrophile's resistance to amine cross-reactivity.

Materials Required:

  • Electrophile: this compound (10 mM stock in DMSO)

  • Nucleophiles: N-Acetyl-L-Cysteine (NAC) and N-

    
    -Acetyl-L-Lysine (100 mM stocks in aqueous buffer)
    
  • Buffers: 100 mM Phosphate Buffer (pH 7.4) and 100 mM Borate Buffer (pH 8.5)

  • Internal Standard (IS): 1,3,5-trimethoxybenzene (1 mM)

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In two separate 2 mL HPLC vials, add 900 µL of the respective buffer (pH 7.4 for NAC; pH 8.5 for Lysine).

  • Internal Standard Addition: Add 10 µL of the IS stock to both vials. Rationale: The IS peak area must remain constant across all time points; deviations indicate systemic volumetric errors.

  • Nucleophile Spiking: Add 100 µL of the NAC stock to the pH 7.4 vial, and 100 µL of the Lysine stock to the pH 8.5 vial. (Final nucleophile concentration = 10 mM, establishing pseudo-first-order conditions).

  • Reaction Initiation: Add 10 µL of the crotonate electrophile stock to both vials (Final concentration = 100 µM). Vortex immediately for 5 seconds.

  • Kinetic Sampling & Quenching: Incubate at 37°C. At time points

    
     hours, extract 50 µL aliquots. Quench the NAC reaction by adding 50 µL of 1% Formic Acid (protonating the thiolate to halt the reaction).
    
  • LC-MS Analysis: Inject 5 µL onto a C18 column. Monitor the depletion of the electrophile peak relative to the IS peak, and extract the mass of the expected thioether or amine adducts.

G Start Prepare Equimolar Solutions (Crotonate vs. Maleimide) Split1 Add Thiol (NAC) pH 7.4 Buffer Start->Split1 Split2 Add Amine (Lysine) pH 8.5 Buffer Start->Split2 Incubate Incubate at 37°C Time-course sampling Split1->Incubate Split2->Incubate Analyze LC-MS Analysis Quantify Adduct Formation Incubate->Analyze

Self-validating experimental workflow for assessing thiol vs. amine cross-reactivity.

Conclusion & Application Suitability

This compound is not a drop-in replacement for maleimides if rapid conjugation kinetics are the primary goal. However, it is the superior choice when long-term conjugate stability and absolute avoidance of amine cross-reactivity are paramount. Because the resulting thioether bond is highly shielded by the


-methyl group, it is virtually immune to the retro-Michael thiol-exchange reactions that plague maleimide-based antibody-drug conjugates (ADCs) in systemic circulation[1].

References

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry - ACS Publications.
  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ChemInform Abstract - ResearchGate.

Sources

Precision Control of E/Z Isomer Ratios in Butenoate Synthesis: A Comparative Catalyst Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of the E/Z isomer ratio in butenoate synthesis using different catalysts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In drug development, the stereochemical configuration of


-unsaturated esters (butenoates) is not merely a structural detail but a determinant of pharmacodynamic potency. The E-isomer (trans) is thermodynamically favored and often represents the "default" outcome of standard synthetic methods.[1] However, the Z-isomer (cis) frequently exhibits distinct biological activity due to its ability to fit into sterically constrained receptor pockets or serve as a precursor for chiral lactones.

This guide objectively compares three distinct catalytic methodologies for synthesizing butenoates, focusing on the control of the E/Z isomer ratio: Ruthenium-Catalyzed Olefin Metathesis , Palladium-Catalyzed Alkyne Carbonylation/Reduction , and Phosphonate-Based Olefination (as a stereochemical benchmark).

Mechanistic Principles of Isomer Selection

The selection of the E or Z isomer is governed by the competition between thermodynamic stability and kinetic control .

  • Thermodynamic Control (Favors E): The E-butenoate minimizes steric repulsion between the ester group and the

    
    -substituent. Catalysts that allow reversible intermediate formation (e.g., standard metathesis, equilibrium-based isomerization) will converge to the E-isomer (>90:10 E:Z).
    
  • Kinetic Control (Favors Z): Accessing the Z-isomer requires a catalyst that enforces a specific transition state geometry—often via steric bulk on the ligand—and prevents post-reaction equilibration.

Visualization: Mechanistic Bifurcation

G Start Substrates (Aldehyde/Alkyne/Olefin) TS_E Transition State A (Minimizes Sterics) Start->TS_E Unhindered Catalyst TS_Z Transition State B (Ligand Constrained) Start->TS_Z Sterically Demanding Ligand Prod_E E-Butenoate (Thermodynamic) TS_E->Prod_E Prod_Z Z-Butenoate (Kinetic) TS_Z->Prod_Z Prod_Z->Prod_E Isomerization (Avoid this!)

Figure 1: Mechanistic pathway divergence.[2] High Z-selectivity requires a catalyst that lowers the energy of Transition State B while simultaneously inhibiting the Z-to-E isomerization pathway.

Comparative Analysis of Catalytic Methodologies
Method A: Ruthenium-Catalyzed Olefin Metathesis (The Programmable Approach)

Modern metathesis catalysts allow for "programmable" stereoselectivity based on the N-heterocyclic carbene (NHC) ligand architecture.

  • E-Selective: Second-generation Grubbs catalysts (e.g., G-II , Hoveyda-Grubbs II ) are thermodynamically driven. They rapidly equilibrate the product mixture, yielding high E ratios.

  • Z-Selective: Cyclometalated Ru-catalysts (e.g., Ru-based Z-selective catalysts developed by Grubbs et al.) utilize a bulky adamantyl group on the NHC ligand. This steric bulk forces the forming metallacyclobutane intermediate into a specific conformation that releases the Z-product and, crucially, prevents the catalyst from re-binding the product to isomerize it.

Method B: Alkyne Semihydrogenation (The Reductive Approach)

Starting from alkynes (but-2-ynoates), this method relies on surface chemistry or metal complexation to stop reduction at the alkene stage.

  • Z-Selective: The Lindlar Catalyst (Pd/CaCO

    
     poisoned with lead and quinoline) is the industry standard. The heterogeneous surface adsorbs the alkyne; hydrogen addition occurs in a syn fashion, releasing the Z-alkene. Homogeneous alternatives (e.g., Rh or Ru complexes) exist but often require strict pressure control.
    
  • E-Selective: Reduction with sodium in liquid ammonia (Birch-type) yields E-alkenes but is not catalytic. Catalytic E-synthesis from alkynes usually involves hydrosilylation/protodesilylation sequences or specific Ru-catalyzed trans-hydrogenations.

Method C: Phosphonate Olefination (The Benchmark)

While stoichiometric in the phosphorus reagent, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the "gold standard" for Z-selectivity in medicinal chemistry. It serves as the baseline against which catalytic methods are measured.

Performance Data Summary

The following table synthesizes experimental data for the synthesis of methyl crotonate (and derivatives) using these methods.

FeatureRu-Metathesis (Z-Selective) Lindlar Hydrogenation Still-Gennari (HWE) Standard HWE
Primary Isomer Z (Cis) Z (Cis) Z (Cis) E (Trans)
Typical E/Z Ratio 5:95 to 2:985:95 to 10:90< 5:95> 95:5
Yield 60–85%80–95%70–90%80–95%
Catalyst/Reagent Ru-Adamantyl (0.1–1 mol%)Pd/CaCO

/Pb (5–10 wt%)
KHMDS / Fluorinated PhosphonateNaH / Phosphonate
Atom Economy High (releases ethylene)Highest (100%)Low (Phosphate waste)Low (Phosphate waste)
Scalability Moderate (Catalyst cost)High (Industrial standard)Moderate (Reagent cost)High
Key Limitation Sensitive to sterics; Catalyst cost.[1][3]Over-reduction to alkane.Stoichiometric waste; Cryogenic temps.Thermodynamic control only.
Detailed Experimental Protocols
Protocol 1: Z-Selective Synthesis via Ru-Catalyzed Metathesis

Target: Synthesis of (Z)-methyl but-2-enoate via cross-metathesis.

Reagents:

  • Substrate: Methyl acrylate (excess, 5 equiv).

  • Partner: (Z)-But-2-ene or 1-Propene (gaseous).

  • Catalyst: Ru-based Z-selective catalyst (e.g., C-H activated Adamantyl-NHC Ru complex).

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a glovebox (N

    
     atmosphere), dissolve methyl acrylate (1.0 mmol) in THF (0.5 M).
    
  • Catalyst Addition: Add the Ru-catalyst (0.5 mol%, 0.005 mmol).

  • Reaction: Purge the vessel and pressurize with 1-propene (or add Z-butene liquid). Stir at 35°C for 4–12 hours.

    • Note: Low temperature is crucial to prevent isomerization.

  • Quench: Expose to air and add excess ethyl vinyl ether to deactivate the Ru-carbene.

  • Purification: Concentrate in vacuo. The high Z-selectivity usually negates the need for difficult E/Z chromatographic separation.

  • Validation: Analyze via

    
    H NMR. The coupling constant (
    
    
    
    ) for the alkene protons will be ~10–12 Hz (Z) vs. ~15–16 Hz (E).
Protocol 2: Z-Selective Synthesis via Lindlar Hydrogenation

Target: Synthesis of (Z)-methyl but-2-enoate from methyl but-2-ynoate.

Reagents:

  • Substrate: Methyl but-2-ynoate (1.0 mmol).

  • Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO

    
    , poisoned with Pb).
    
  • Additive: Quinoline (synthetic grade, prevents over-reduction).

  • Solvent: Methanol or Ethyl Acetate.

  • Gas: H

    
     (balloon pressure).
    

Step-by-Step Workflow:

  • Setup: To a flask containing methyl but-2-ynoate in Methanol (10 mL), add Quinoline (0.2 equiv) and Lindlar catalyst (10 mg/mmol substrate).

  • Hydrogenation: Purge flask with N

    
    , then H
    
    
    
    . Stir vigorously under a H
    
    
    balloon (1 atm).
  • Monitoring: Monitor via TLC or GC every 30 minutes.

    • Critical Control Point: Stop immediately upon disappearance of the alkyne. Over-exposure leads to the alkane (butanoate).

  • Workup: Filter through a celite pad to remove Pd. Wash with solvent.

  • Purification: Flash chromatography may be required to remove quinoline residues.

Decision Matrix: Which Catalyst Should You Choose?

Use the following logic flow to select the optimal method for your specific drug development needs.

DecisionTree Start Start: What is your Starting Material? Q1 Alkyne? Start->Q1 Q2 Aldehyde? Q1->Q2 No Lindlar Use Lindlar Cat. (Protocol 2) High Z-Selectivity Q1->Lindlar Yes Q3 Terminal Olefin? Q2->Q3 No Q_Iso Need Z-Isomer? Q2->Q_Iso Yes Q_Met Need Z-Isomer? Q3->Q_Met Yes Still Still-Gennari (Stoichiometric) Best Z-Selectivity Q_Iso->Still Yes (Z) HWE Standard HWE High E-Selectivity Q_Iso->HWE No (E) Ru_Z Ru-Z Catalyst (Protocol 1) High Z-Selectivity Q_Met->Ru_Z Yes (Z) Ru_E Grubbs-II High E-Selectivity Q_Met->Ru_E No (E)

Figure 2: Catalyst selection decision matrix based on starting material and desired stereochemistry.

References
  • Grubbs, R. H., et al. "Z-Selective Olefin Metathesis for Natural Product Synthesis." Nature, 2011.

  • Still, W. C., & Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983.

  • Lindlar, H. "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta, 1952.

  • Trost, B. M., et al. "Ruthenium-Catalyzed Reactions: A Treasure Trove of Atom-Economic Transformations." Angewandte Chemie, 2005.

  • Hoveyda, A. H. "Evolution of Catalytic Stereoselective Olefin Metathesis." Journal of Organic Chemistry, 2014.[4]

Sources

Optimizing Purity: A Comparative Guide to Purification Strategies for α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Unsaturated esters (e.g., acrylates, cinnamates, crotonates) are linchpins in organic synthesis, serving as Michael acceptors, polymerization monomers, and pharmaceutical intermediates. However, their purification presents a unique paradox: the very reactivity that makes them useful—conjugation and susceptibility to radical polymerization—makes them difficult to purify.

This guide evaluates three primary purification methodologies: Vacuum Distillation , Standard Flash Chromatography , and Argentation Chromatography . We move beyond standard textbook descriptions to analyze the causality of failure modes (e.g., autoxidation during heating) and provide self-validating protocols to ensure >98% purity.

The Stability Challenge: Why Standard Methods Fail

Before selecting a technique, one must understand the degradation mechanisms of


-unsaturated esters. Unlike saturated esters, these compounds are prone to:
  • Radical Polymerization: Triggered by heat or peroxides.

  • Geometric Isomerization: Thermal or catalytic conversion between E (trans) and Z (cis) forms.

  • Michael Addition: Nucleophilic attack by impurities (water, alcohols) at the

    
    -position.
    
Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logic flow for selecting a purification method based on physical properties and impurity profiles.

PurificationDecision Start Crude α,β-Unsaturated Ester State Physical State? Start->State Solid Solid State->Solid Liquid Liquid State->Liquid Recryst Recrystallization (Solvent: Hexane/EtOAc) Solid->Recryst Volatile Volatile? (<150°C at 5 mmHg) Liquid->Volatile Isomers Isomer Separation Required? (E vs Z) Volatile->Isomers No / High MW Distill Vacuum Distillation (+ Inhibitors) Volatile->Distill Yes, No Isomers Flash Standard Flash Chromatography Isomers->Flash No Argent Argentation Chromatography (AgNO3/Silica) Isomers->Argent Yes

Figure 1: Strategic decision tree for purification selection based on volatility and isomeric purity requirements.

Technique Analysis & Comparative Data

Method A: Vacuum Distillation (The Industrial Standard)

Best for: Large-scale purification of volatile monomers (e.g., methyl methacrylate, ethyl crotonate). Mechanism: Separation based on boiling point differentials under reduced pressure to minimize thermal stress.

  • Critical Insight: Distillation of these esters often fails due to "popcorn polymerization" in the column. This is caused by the depletion of dissolved oxygen, which many standard inhibitors (like MeHQ) require to function.

  • The Fix: Use a dual-inhibitor system.[1][2] Phenothiazine (PTZ) is effective in anaerobic conditions (pot/column), while MeHQ protects the distillate where oxygen is reintroduced.

Method B: Argentation Chromatography (The Isomer Specialist)

Best for: Separating E/Z isomers and removing non-conjugated impurities. Mechanism:


-Complexation.[3] Silver ions (

) impregnated on silica form reversible complexes with the

-electrons of the double bond.[3][4]
  • Selectivity Rule: Z (cis) isomers bind more strongly than E (trans) isomers due to lower steric hindrance, resulting in longer retention times. Saturated impurities elute first (dead volume).

Method C: Standard Flash Chromatography

Best for: Removing polar byproducts (acids, alcohols) from non-volatile esters. Limitation: Rarely separates E/Z isomers effectively due to identical polarity.

Comparative Performance Data

The following data represents the purification of a model crude mixture: Methyl (E/Z)-2-nonenoate (contaminated with 5% saturated analog and 2% polymer).

MetricVacuum DistillationStandard Flash (SiO₂)Argentation (10% AgNO₃)
Recovery Yield 85-92%90-95%75-85%
E/Z Separation Poor (Azeotropic)NoneExcellent (α > 1.5)
Purity (GC) >99% (Mixed Isomers)>98% (Mixed Isomers)>99% (Single Isomer)
Polymer Removal Excellent (Residue)Good (Retained)Good (Retained)
Scalability High (kg to tons)Medium (g to kg)Low (mg to g)
Cost Efficiency HighMediumLow (Silver cost)

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the checkpoint fails, do not proceed.

Protocol 1: Dual-Inhibited Vacuum Distillation

Target: Volatile esters (BP < 100°C at vacuum).

  • Inhibitor Loading: Add Phenothiazine (PTZ) (200 ppm) and Copper powder (0.5% w/w) to the distillation pot.

    • Why? PTZ acts as an anaerobic alkyl radical trap; Copper prevents polymerization on the flask surface.

  • Receiver Prep: Add MeHQ (50 ppm) to the receiving flask.

    • Why? Distillate is initially oxygen-free; MeHQ provides immediate protection once the vacuum is broken.

  • Vacuum Check (Validation Step): Assemble the apparatus. Pull vacuum to <5 mmHg. Close the line. Pressure must not rise >1 mmHg over 5 minutes.

    • Failure Mode: Leaks introduce excessive

      
      , oxidizing the product to epoxides or aldehydes.
      
  • Distillation: Heat the bath max 20°C above the expected boiling point. Collect the main fraction.

Protocol 2: Argentation Chromatography (10% AgNO₃/SiO₂)

Target: Separation of E/Z isomers.

A. Preparation of Stationary Phase
  • Dissolve 10g Silver Nitrate (

    
    )  in 100 mL acetonitrile (MeCN).
    
  • Add 90g Silica Gel (230-400 mesh) to the solution.

  • Rotary evaporate the solvent in the dark (wrap flask in foil) until a free-flowing powder is obtained.

  • Activation (Validation Step): Dry in an oven at 120°C for 4 hours. The silica must remain white/off-white.

    • Failure Mode: Grey/Black silica indicates silver reduction (light exposure or high temp), rendering the column inactive.

B. The Separation Workflow

The following diagram details the mechanistic separation flow on the column.

ArgentationFlow Input Crude Mix (Saturated + Trans + Cis) Column AgNO3-Silica Column (π-Complexation Zone) Input->Column Elute1 Fraction 1: Saturated (No π-interaction) Column->Elute1 Fast Elution Elute2 Fraction 2: Trans (E) (Weak π-complex) Elute1->Elute2 Gradient Increase Elute3 Fraction 3: Cis (Z) (Strong π-complex) Elute2->Elute3 Polarity Increase

Figure 2: Elution order in Argentation Chromatography. Note that Cis isomers are retained longest due to stronger complexation.

  • Elution: Pack the column (protect from light). Load sample. Elute with Hexane/EtOAc gradient.

    • Note: The

      
       ions modify the retention.[3][5] Trans isomers usually elute with 2-5% EtOAc; Cis may require 10-20% EtOAc.
      
  • Recovery: Wash collected fractions with dilute

    
     or brine to remove leached silver ions before evaporation.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nikolova-Damyanova, B. (2018). "Principles of Silver Ion Complexation with Double Bonds." Journal of Liquid Chromatography & Related Technologies. Link

  • Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[4][5][6][7] Tetrahedron. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is designed to build on your existing expertise by elucidating the chemical reasoning behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.

Core Principle: Hazard-Centric Waste Management

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound possesses a composite chemical structure—an unsaturated ester with an ether linkage—that dictates its specific handling and disposal requirements.

  • Ester Functionality: Generally implies good solvent properties and potential flammability.[1][2]

  • Unsaturated Bond (-en-): The carbon-carbon double bond can present reactivity hazards, although in this context, the primary concern remains its classification as an organic solvent.

  • Ether Linkage (-ethoxy-): This is the most critical feature from a safety and disposal standpoint. Ethers are notorious for their ability to form shock-sensitive and explosive peroxide crystals upon exposure to air and light over time.[3][4][5]

Therefore, the disposal procedure is not merely about discarding a chemical; it is about managing the risks of flammability and, most importantly, explosive peroxide formation .

Pre-Disposal Safety Assessment: The Critical First Step

Before handling the container for disposal, a visual and temporal assessment is mandatory. This step is crucial for preventing a catastrophic incident.

Step 1: Container Vetting

  • Check the Dates: All containers of ether-containing compounds must be marked with the date of receipt and the date of opening.[4][5] This is non-negotiable.

  • Visual Inspection: Carefully examine the container, particularly around the cap and threads, for the formation of white crystals or a viscous liquid.[6] Also, check for discoloration or cloudiness in the liquid.

Step 2: Decision Pathway This decision tree is the most critical part of the process. If there is any doubt, always err on the side of caution and contact your institution's Environmental Health & Safety (EHS) department.

DisposalDecision start Start: Assess Waste Chemical for Disposal date_check Is container dated? Opened < 6 months ago? Unopened < 1 year ago? start->date_check visual_check Are there visible crystals, precipitate, or discoloration? date_check->visual_check Yes contact_ehs STOP! DO NOT TOUCH. Contact EHS Immediately. High Explosion Risk. date_check->contact_ehs No / Unsure visual_check->contact_ehs Yes proceed Safe to Proceed. Follow Standard Waste Collection Protocol. visual_check->proceed No

Caption: Disposal Decision Workflow for Peroxide-Forming Chemicals.

If you encounter an old, undated, or suspect container, do not attempt to open or move it.[3][6] These situations often require specialized handling by bomb disposal units.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

Assuming the chemical has passed the pre-disposal assessment, the correct PPE is mandatory to protect against splash hazards, skin absorption, and inhalation of vapors.[7]

PPE CategorySpecificationRationale
Hand Protection Primary: Nitrile gloves for incidental splash protection.[8] Secondary: For larger volumes (>50 mL) or direct handling, use thicker Butyl or Viton™ gloves over nitrile gloves.Nitrile offers poor long-term resistance to many esters and ethers.[8] Butyl and Viton™ provide superior resistance to these solvent classes, preventing chemical permeation and skin contact.[7][9] Always consult a glove compatibility chart.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects against splashes from all angles. Standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coat.Given the flammability of most organic esters and ethers, a flame-resistant coat provides a critical layer of protection in case of accidental ignition.
Work Area All handling and transfers must be performed inside a certified chemical fume hood.A fume hood provides necessary ventilation to minimize inhalation of vapors and contains any potential spills.[10]

Step-by-Step Disposal Protocol

This protocol adheres to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[11][12][13]

1. Designate the Correct Waste Stream:

  • This chemical must be collected as hazardous waste .[14]

  • Specifically, it belongs in the non-halogenated organic solvent waste stream.

  • Causality: Segregating waste is crucial to prevent dangerous reactions. Never mix this waste with acids, bases, oxidizers, or halogenated solvents.[10][15] Mixing incompatibles can lead to violent reactions, gas evolution, or fire.

2. Select and Prepare the Waste Container:

  • Use only a designated hazardous waste container that is compatible with the chemical. A clean, empty, original manufacturer's bottle or a chemically-resistant glass or plastic container is acceptable.[4][11][16]

  • The container must have a secure, leak-proof screw-top cap.[15]

  • Ensure the container is stored in secondary containment (such as a plastic tub) to contain any potential leaks.[11][13]

3. Label the Container Correctly and Completely:

  • Proper labeling is a legal requirement and essential for safety.[17] Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[4][12]

  • The label must include:

    • The words "Hazardous Waste"[12][18]

    • The full chemical name: "this compound" (no abbreviations or formulas).[18]

    • The approximate percentage if it's part of a mixture.

    • The relevant hazard pictograms (e.g., Flammable, Irritant).[12]

    • The date you first add waste to the container (the "accumulation start date").[12]

4. Accumulate Waste Safely:

  • Perform all waste transfers inside a chemical fume hood.

  • Slowly pour the waste into the collection container using a funnel. Do not leave the funnel in the container.[18]

  • Keep the waste container securely capped at all times, except when actively adding waste.[14][15][18] This minimizes vapor release and prevents spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][18]

  • Store the container in a designated "Satellite Accumulation Area" (SAA) within your lab, away from heat and ignition sources.[15][18]

5. Final Disposal Request:

  • Once the container is 90% full, or if you are approaching your facility's time limit for satellite accumulation, submit a chemical waste pickup request to your institution's EHS department.[4][18]

  • Under no circumstances should this chemical be disposed of via sink drains or in the regular trash. [3][4][12] Even water-soluble solvents can create flammable vapor hazards in plumbing.[3]

Spill Management

In the event of a spill, immediate and correct action is required.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[1][19]

    • Once absorbed, carefully scoop the material into a sealable container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.[5]

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.[16]

    • Alert nearby personnel and activate any local alarm systems.

    • Contact your institution's EHS or emergency spill response team immediately.[16] Do not attempt to clean it up yourself.

References

  • Hazardous Waste Disposal. (1984). WAAC Newsletter.
  • Hazardous Waste Disposal Guide.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Dispose of Petroleum Ether? (2024). Science Project.
  • Safety D
  • How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety.
  • Highly Hazardous Chemicals and Chemical Spills. Vanderbilt University.
  • Diethyl ether - Standard Operating Procedure (SOP). (2022). CUNY Queens College.
  • Management of Waste.
  • Safety Data Sheet for Ethyl 3-ethoxy-2-buteno
  • How to Choose PPE for Chemical Work. (2025). SafeWork Insider.
  • Safety D
  • Safety Data Sheet for Ethyl 3-methyl-2-oxobutyr
  • Safety Data Sheet for WB UV R/C OIL EFFECT TOPCO
  • Safety Data Sheet for Ethyl butyr
  • Safety D
  • Ester Disposal Discussion. (2008). Chemtalk - #1 Science Forum For Lab Technicians.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
  • Personal Protective Equipment (PPE) Glove Compatibility Chart. University of Tennessee Knoxville.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.
  • Standard Operating Procedures for Laboratory Chemicals. (2002). Michigan Technological University.
  • Substance Information for Ethyl 3-ethoxy-2-butenoate. (2023). European Chemicals Agency (ECHA).
  • Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum.

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Personal protective equipment for handling Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an engineered system of chemical causality. When handling specialized organic building blocks like Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate , standard safety data sheets often lack the mechanistic context required to truly protect researchers.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational framework for handling this specific compound, ensuring that every safety measure is directly tied to the molecule's physicochemical properties.

Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand why a molecule is hazardous. This compound (CAS: 1909358-82-2) is an advanced intermediate primarily utilized in complex organic synthesis[1].

Quantitative Data & Mechanistic Implications

PropertyValueMechanistic Implication
CAS Number 1909358-82-2Unique identifier for inventory and regulatory tracking[2].
Molecular Weight 202.25 g/mol Moderate molecular weight; the compound is volatile enough to pose an inhalation hazard at room temperature[3].
Molecular Formula C10H18O4High carbon/oxygen ratio indicates it is a combustible organic liquid[2].
Structural Motif

-unsaturated ester
Electrophilic center; acts as a potent Michael acceptor, driving its primary toxicological hazards[4].

The Causality of Toxicity: The critical toxicological feature of this molecule is its


-unsaturated ester moiety. In a physiological or dermal contact scenario, this polarized alkene acts as a potent 4[4]. It readily undergoes direct nucleophilic addition with sulfhydryl (-SH) groups present in skin proteins and endogenous glutathione[5]. This electrophilic mechanism is the primary driver for severe skin sensitization, allergic contact dermatitis, and respiratory irritation[6]. Furthermore, the methoxyethoxy ether linkage enhances the molecule's amphiphilic character, increasing its lipid solubility and facilitating rapid permeation across the stratum corneum compared to strictly aliphatic esters.

Engineered Personal Protective Equipment (PPE) Matrix

Because this compound is a permeating sensitizer, our PPE strategy must be a self-validating system. If one layer fails, the next layer must provide a temporal buffer for safe evacuation and doffing.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (inner 4 mil, outer 8 mil) or Butyl RubberNitrile provides baseline splash resistance, but the ether-ester combination acts as a permeation enhancer. Double-gloving ensures a failsafe: if the outer glove is compromised, the inner glove provides a temporal buffer to safely halt work and doff the gloves.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe electrophilic nature of Michael acceptors causes rapid protein cross-linking in corneal tissue. Standard safety glasses are insufficient against vapor or micro-splashes.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsPrevents dermal exposure to the wrists and protects against the flammability of the organic liquid.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of sensitizing vapors. If hood ventilation fails, an air-purifying respirator with Organic Vapor (OV) cartridges is mandatory.

Experimental Protocol & Handling Workflow

The following step-by-step methodology ensures that the transfer and reaction of this compound are conducted without micro-exposures.

Step 1: Environmental Validation

  • Verify the fume hood face velocity is actively reading between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong acids, bases, and oxidizing agents) to prevent exothermic hydrolysis or uncontrolled oxidation.

Step 2: Reagent Transfer

  • Action: Utilize a positive displacement micropipette or a glass syringe with a stainless steel needle for volumetric transfer.

  • Causality: The vapor pressure and low surface tension of ether-esters cause standard air-displacement pipettes to drip. Positive displacement eliminates the air cushion, preventing uncontrolled micro-spills on the bench or your gloves.

Step 3: Reaction Execution

  • Action: Conduct the reaction in a closed system (e.g., under a nitrogen or argon atmosphere), especially if elevated temperatures are required.

  • Causality: Monitor closely for exotherms. When this ester is introduced to strong nucleophiles (amines, thiols), it will initiate a rapid Michael addition, releasing heat that can vaporize unreacted starting material.

Step 4: Decontamination

  • Action: Rinse all glassware with a compatible non-polar solvent (e.g., ethyl acetate or acetone) inside the fume hood before transferring it to the general washing area.

  • Causality: Doff outer gloves immediately after handling the neat chemical to prevent cross-contamination of fume hood sashes and lab instruments.

Spill Response & Disposal Plan

In the event of a spill, the objective shifts from synthesis to immediate chemical mitigation.

Step-by-Step Spill Mitigation:

  • Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 2-meter radius and don an OV respirator.

  • Containment: Apply an inert, inorganic absorbent such as vermiculite or a commercial universal binder to the spill perimeter, working inward.

    • Causality: Do not use combustible materials like paper towels or sawdust. The heat of reaction or potential oxidation poses a secondary fire risk.

  • Neutralization & Collection: Once absorbed, use a non-sparking scoop to transfer the matrix into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution.

    • Causality: The alkaline environment forces the base-catalyzed hydrolysis of any residual ester into its less reactive carboxylate salt, neutralizing the Michael acceptor threat. Follow with a thorough water rinse.

  • Waste Segregation: Label the container strictly as "Non-halogenated Organic Hazardous Waste - Contains Sensitizing Ester." Store away from aqueous acids and bases.

Workflow Visualization

Below is the logical workflow mapping the operational and spill response pathways.

HandlingWorkflow Start 1. Preparation & PPE Donning (Double Nitrile, Goggles, Lab Coat) Hood 2. Fume Hood Setup (Sash at 18", Flow >100 fpm) Start->Hood Transfer 3. Reagent Transfer (Use positive displacement pipette) Hood->Transfer Reaction 4. Reaction Execution (Monitor for exotherm) Transfer->Reaction Decision Spill Detected? Reaction->Decision Spill Spill Mitigation (Apply Vermiculite/Absorbent) Decision->Spill Yes Waste Waste Segregation (Non-halogenated Organics) Decision->Waste No Spill->Waste End 5. PPE Doffing & Hand Decontamination Waste->End

Fig 1: Operational workflow and spill response for handling Michael acceptor esters.

References

  • Sigma-Aldrich. "2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | Sigma-Aldrich" (Contains CAS 1909358-82-2 data).
  • American Elements. "this compound.
  • Schultz, T. W., et al. "Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition." Chemical Research in Toxicology, ACS Publications.
  • Australian Government Department of Health and Aged Care. "EVA00141 - Evaluation Statement - 26 June 2024.
  • PubMed. "Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain.

Sources

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